2-Vinylpyridin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethenylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-2-7-5-6(8)3-4-9-7/h2-5H,1H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIARMBBJTBYGDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718700 | |
| Record name | 2-Ethenylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102000-57-7 | |
| Record name | 2-Ethenylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Proposed Synthesis and Characterization of 2-Vinylpyridin-4-amine
Disclaimer: The following technical guide describes a hypothetical synthesis and predicted characterization of 2-vinylpyridin-4-amine. To date, there is no available literature detailing the successful synthesis or experimental characterization of this specific compound. This guide is intended for researchers, scientists, and drug development professionals as a theoretical framework to enable its potential synthesis and identification.
Introduction
This compound is a novel substituted pyridine derivative of interest for its potential applications in medicinal chemistry and materials science. The presence of a vinyl group offers a site for polymerization and further functionalization, while the aminopyridine scaffold is a common motif in pharmacologically active compounds. This guide outlines a plausible synthetic route and the expected analytical characterization of this target molecule.
Proposed Synthetic Pathway
A two-step synthetic route is proposed, commencing with the commercially available 2-chloro-4-nitropyridine. The strategy involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the vinyl group, followed by the selective reduction of the nitro group to the desired amine.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Vinyl-4-nitropyridine (Hypothetical Protocol)
-
Reaction Setup: To an oven-dried round-bottom flask, add 2-chloro-4-nitropyridine (1.0 eq.), potassium vinyltrifluoroborate (1.5 eq.), and cesium carbonate (Cs₂CO₃, 3.0 eq.).
-
Inert Atmosphere: The flask is sealed with a septum, and the atmosphere is replaced with argon or nitrogen by three cycles of vacuum and backfill.
-
Catalyst and Solvent Addition: Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) (PdCl₂(dppf), 0.03 eq.) is added under a positive pressure of the inert gas. Degassed 1,4-dioxane and water (4:1 v/v) are then added via syringe.
-
Reaction: The reaction mixture is heated to 80°C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-vinyl-4-nitropyridine.
Step 2: Synthesis of this compound (Hypothetical Protocol)
-
Reaction Setup: In a round-bottom flask, 2-vinyl-4-nitropyridine (1.0 eq.) is dissolved in a mixture of ethanol and water.
-
Reagent Addition: Iron powder (Fe, 5.0 eq.) and ammonium chloride (NH₄Cl, 5.0 eq.) are added to the solution.
-
Reaction: The mixture is heated to reflux (approximately 80-90°C) and stirred for 2-4 hours. Reaction progress should be monitored by TLC.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature and filtered through a pad of Celite to remove the iron salts. The filtrate is concentrated under reduced pressure.
-
Extraction: The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate.
-
Purification: The solvent is evaporated, and the crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the final product, this compound.
Predicted Characterization Data
The following data are predicted based on the structure of this compound and known spectroscopic data of similar compounds such as 4-aminopyridine and 2-vinylpyridine.
Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.10 (d, 1H, H-6), 6.80 (dd, 1H, H-5), 6.70 (dd, 1H, vinyl CH), 6.60 (d, 1H, H-3), 5.90 (d, 1H, vinyl CH₂), 5.40 (d, 1H, vinyl CH₂), 4.50 (br s, 2H, NH₂) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 158.0 (C-4), 150.0 (C-2), 149.0 (C-6), 135.0 (vinyl CH), 118.0 (vinyl CH₂), 108.0 (C-5), 107.0 (C-3) |
| FTIR (KBr, cm⁻¹) | 3450-3300 (N-H stretch), 3100-3000 (aromatic C-H stretch), 1640 (C=C vinyl stretch), 1600, 1570 (C=C, C=N aromatic ring stretch), 990, 910 (vinyl C-H bend) |
| Mass Spec. (EI) | m/z (%): 120 (M⁺), 119, 93, 66 |
Predicted Physical Properties
| Property | Predicted Value |
| Molecular Formula | C₇H₈N₂ |
| Molecular Weight | 120.15 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not available (predicted to be a solid at room temp.) |
Proposed Characterization Workflow
To confirm the identity and purity of the synthesized this compound, a standard characterization workflow would be employed.
Caption: Standard workflow for the characterization of this compound.
Conclusion
This technical guide provides a comprehensive, albeit theoretical, roadmap for the synthesis and characterization of this compound. The proposed two-step synthesis is based on well-established and reliable chemical transformations. The predicted characterization data offers a benchmark for the identification of the target compound. It is hoped that this guide will serve as a valuable resource for researchers aiming to synthesize and explore the properties and applications of this novel molecule.
Technical Guide: An Analysis of CAS Number 102000-57-7
To our valued researchers, scientists, and drug development professionals,
This document addresses the request for an in-depth technical guide on the properties and hazards of the substance associated with CAS number 102000-57-7. Following a comprehensive search of scientific databases and publicly available information, we must report that there is a significant lack of reliable and verifiable data for this specific CAS number.
Our investigation across multiple chemical and safety databases did not yield any consistent or detailed information regarding the chemical and physical properties, toxicological data, or associated hazards for a compound uniquely identified by CAS number 102000-57-7. One isolated reference was found that ambiguously associates this CAS number with a product listing for Titanium(III) chloride-aluminum chloride; however, the primary CAS number for that substance is different, and the context of the 102000-57-7 listing is unclear.
Due to the absence of concrete data, it is not possible to fulfill the core requirements of the requested technical guide, which include:
-
Data Presentation: No quantitative data on physical and chemical properties could be found to summarize in tabular form.
-
Experimental Protocols: Without identifiable research, no experimental methodologies can be provided.
-
Signaling Pathways and Experimental Workflows: The mechanism of action and biological interactions of a substance with this CAS number are unknown, precluding the creation of any signaling pathway or workflow diagrams.
We are unable to provide a technical guide on the properties and hazards of CAS number 102000-57-7 due to the lack of available scientific and safety information. We advise caution and further verification of the CAS number to ensure it is correct and corresponds to the intended substance of interest. For progress in your research and development, it is crucial to work with well-characterized compounds with established scientific literature.
"solubility of 2-Vinylpyridin-4-amine in organic solvents"
An In-depth Technical Guide on the Solubility of 2-Vinylpyridin-4-amine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic aromatic amine with potential applications in pharmaceutical synthesis and materials science. A thorough understanding of its solubility in organic solvents is a critical prerequisite for its effective use in drug formulation, reaction chemistry, and purification processes. This guide provides a comprehensive overview of the predicted solubility of this compound, detailed experimental protocols for its determination, and a logical framework for understanding the factors that govern its solubility.
Predicted Solubility Profile of this compound
The solubility of a compound is primarily governed by its molecular structure and the principle of "like dissolves like." The structure of this compound, featuring a polar aminopyridine core and a less polar vinyl group, suggests a nuanced solubility profile.
-
Polar Solvents: The presence of the pyridine nitrogen and the primary amine group allows for hydrogen bonding with protic polar solvents (e.g., alcohols) and strong dipole-dipole interactions with aprotic polar solvents (e.g., acetone, acetonitrile). Therefore, this compound is expected to exhibit good solubility in these solvents.
-
Nonpolar Solvents: The vinyl group and the aromatic ring contribute to some nonpolar character, which may allow for some solubility in nonpolar solvents (e.g., toluene, hexane). However, the strong polar contributions from the amine and pyridine functionalities are likely to limit its solubility in highly nonpolar solvents.
To provide a more quantitative prediction, the following sections present solubility data for the closely related isomers, 2-vinylpyridine and 4-vinylpyridine. This data serves as a valuable proxy for estimating the solubility of this compound.
Quantitative Solubility Data for Analogous Compounds
The following tables summarize the available quantitative and qualitative solubility data for 2-vinylpyridine and 4-vinylpyridine in a range of common organic solvents. This information can be used to infer the likely solubility of this compound.
Table 1: Solubility of 2-Vinylpyridine
| Solvent | Formula | Type | Solubility | Reference |
| Acetone | C₃H₆O | Polar Aprotic | Soluble[1][2][3] | ChemBK[1], PubChem[2], ChemicalBook[3] |
| Benzene | C₆H₆ | Nonpolar | Soluble[1][3] | ChemBK[1], ChemicalBook[3] |
| Chloroform | CHCl₃ | Polar Aprotic | Soluble[1][3][4] | ChemBK[1], ChemicalBook[3], Polymer Source[4] |
| Ethanol | C₂H₅OH | Polar Protic | Easily Soluble[3][4] | ChemicalBook[3], Polymer Source[4] |
| Ether (Diethyl Ether) | (C₂H₅)₂O | Polar Aprotic | Easily Soluble[3] | ChemicalBook[3] |
| Methanol | CH₃OH | Polar Protic | Soluble[4] | Polymer Source[4] |
| Toluene | C₇H₈ | Nonpolar | Soluble[4] | Polymer Source[4] |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Soluble[4] | Polymer Source[4] |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble[4] | Polymer Source[4] |
| Water | H₂O | Polar Protic | 27.5 g/L[5] | Wikipedia[5] |
Table 2: Solubility of 4-Vinylpyridine
| Solvent | Formula | Type | Solubility | Reference |
| Acetone | C₃H₆O | Polar Aprotic | Soluble[6][7] | LookChem[6], ChemicalBook[7] |
| Benzene | C₆H₆ | Nonpolar | Soluble[6][7] | LookChem[6], ChemicalBook[7] |
| Chloroform | CHCl₃ | Polar Aprotic | Soluble[8] | PubChem[8] |
| Ether (Diethyl Ether) | (C₂H₅)₂O | Polar Aprotic | Soluble[6][7], Slightly Soluble[8] | LookChem[6], ChemicalBook[7], PubChem[8] |
| Methanol | CH₃OH | Polar Protic | Soluble[6][7] | LookChem[6], ChemicalBook[7] |
| Alcohol | R-OH | Polar Protic | Soluble[8] | PubChem[8] |
| Water | H₂O | Polar Protic | 29 g/L (20 °C)[6][7] | LookChem[6], ChemicalBook[7] |
Experimental Protocol for Solubility Determination
To obtain precise solubility data for this compound, a standardized experimental protocol is essential. The following details a reliable method for quantitative solubility measurement.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.0001 g)
-
Temperature-controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.
-
Equilibrate the vials in a temperature-controlled shaker or water bath at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled pipette to avoid precipitation.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) against the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Visualizing Key Concepts
Factors Influencing Solubility
The following diagram illustrates the key molecular and environmental factors that influence the solubility of this compound.
Caption: Factors influencing the solubility of this compound.
Experimental Workflow for Solubility Determination
The diagram below outlines the general experimental workflow for determining the solubility of a compound in an organic solvent.
Caption: General workflow for experimental solubility determination.
Conclusion
While direct, quantitative solubility data for this compound in organic solvents is currently scarce, this technical guide provides a robust framework for researchers and drug development professionals. By leveraging the data from analogous compounds and employing the detailed experimental protocol, scientists can effectively predict and determine the solubility of this compound, thereby facilitating its application in various scientific and industrial endeavors. The provided diagrams offer a clear visualization of the fundamental principles and workflows, further aiding in the design and execution of solubility studies.
References
- 1. chembk.com [chembk.com]
- 2. 2-Vinylpyridine | C7H7N | CID 7521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 4. polymersource.ca [polymersource.ca]
- 5. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 6. lookchem.com [lookchem.com]
- 7. 4-Vinylpyridine | 100-43-6 [chemicalbook.com]
- 8. 4-Vinylpyridine | C7H7N | CID 7502 - PubChem [pubchem.ncbi.nlm.nih.gov]
Quantum Chemical Calculations for 2-Vinylpyridin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 2-Vinylpyridin-4-amine. In the realm of drug discovery and materials science, understanding the fundamental molecular characteristics of such compounds is paramount for predicting their reactivity, designing novel derivatives, and interpreting experimental data. This document outlines the theoretical framework, computational methodologies, and expected outcomes from such in-silico investigations.
Introduction to this compound
This compound is a heterocyclic aromatic compound incorporating a pyridine ring substituted with a vinyl group at the 2-position and an amine group at the 4-position. This unique combination of functional groups suggests its potential utility as a versatile building block in medicinal chemistry and polymer science. The vinyl group can participate in polymerization and addition reactions, while the amino-pyridine scaffold is a common motif in pharmacologically active molecules. Quantum chemical calculations offer a powerful, non-experimental approach to explore its molecular properties in detail.
Computational Methodologies
The selection of an appropriate computational method is crucial for obtaining accurate and reliable results. Density Functional Theory (DFT) has emerged as the workhorse for quantum chemical calculations on medium-sized organic molecules due to its favorable balance of accuracy and computational cost.
Density Functional Theory (DFT)
DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. A typical DFT calculation involves the selection of a functional and a basis set.
-
Functionals : Hybrid functionals, such as B3LYP, are widely used as they incorporate a portion of the exact Hartree-Fock exchange, providing a good description of molecular geometries and energies. For studying non-covalent interactions, dispersion-corrected functionals like ωB97x-D are often employed.
-
Basis Sets : Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are commonly used for geometry optimizations and frequency calculations of organic molecules. The inclusion of polarization (d,p) and diffuse (++) functions is important for accurately describing the electron distribution, especially in molecules with heteroatoms and potential for hydrogen bonding.
Ab Initio Methods
While computationally more demanding, ab initio methods like Hartree-Fock (HF) can also be utilized. However, DFT methods generally provide more accurate results for electron correlation effects at a lower computational expense.
Key Computational Experiments and Protocols
A systematic computational investigation of this compound would involve a series of calculations to determine its key molecular properties.
Geometry Optimization
The first step in any quantum chemical study is to determine the most stable three-dimensional conformation of the molecule.
Protocol:
-
Initial Structure Generation : An initial 3D structure of this compound is built using molecular modeling software.
-
Optimization : The geometry is then optimized using a selected level of theory (e.g., B3LYP/6-311++G(d,p)). This process systematically alters the bond lengths, bond angles, and dihedral angles to find the minimum energy structure on the potential energy surface.
-
Frequency Calculation : A frequency calculation is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.
Vibrational Analysis
The frequency calculation not only confirms the nature of the stationary point but also provides the theoretical vibrational spectrum (Infrared and Raman).
Protocol:
-
Frequency Calculation : Following a successful geometry optimization, a frequency calculation is performed.
-
Spectral Analysis : The calculated vibrational frequencies and their corresponding intensities are used to predict the IR and Raman spectra. These theoretical spectra can be compared with experimental data to aid in the assignment of vibrational modes. It is common practice to scale the calculated frequencies by an empirical factor to better match experimental values.
Electronic Properties Analysis
Understanding the electronic structure of this compound is crucial for predicting its reactivity and intermolecular interactions.
Protocol:
-
Molecular Orbital Analysis : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP) : An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis : NBO analysis provides insights into charge distribution, hybridization, and donor-acceptor interactions within the molecule.
Predicted Molecular Properties (Illustrative Data)
Table 1: Optimized Geometrical Parameters (Illustrative)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C2-C(vinyl) | 1.48 | C(vinyl)-C2-N1 | 116.5 |
| C(vinyl)-C(vinyl) | 1.34 | C2-C(vinyl)-H | 121.0 |
| C4-N(amine) | 1.37 | C3-C4-N(amine) | 122.0 |
| N1-C2 | 1.34 | H-N(amine)-H | 115.0 |
| C2-C3 | 1.40 | C3-C4-C5 | 118.0 |
| C3-C4 | 1.39 | C4-C5-C6 | 119.0 |
| C4-C5 | 1.39 | C5-C6-N1 | 123.0 |
| C5-C6 | 1.39 | C6-N1-C2 | 117.0 |
Table 2: Calculated Vibrational Frequencies (Illustrative Major Peaks)
| Mode | Frequency (cm⁻¹) | Description |
| 1 | 3450 | N-H symmetric stretch (amine) |
| 2 | 3350 | N-H asymmetric stretch (amine) |
| 3 | 3080 | C-H stretch (vinyl) |
| 4 | 3050 | C-H stretch (aromatic) |
| 5 | 1640 | C=C stretch (vinyl) |
| 6 | 1600 | C=C/C=N stretch (pyridine ring) |
| 7 | 1550 | N-H bend (amine) |
| 8 | 1250 | C-N stretch (amine) |
Table 3: Key Electronic Properties (Illustrative)
| Property | Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 4.6 eV |
| Dipole Moment | 3.5 D |
Visualizations
Computational Workflow
The following diagram illustrates the typical workflow for performing quantum chemical calculations on a molecule like this compound.
Conclusion
Quantum chemical calculations provide a robust framework for the detailed investigation of this compound at the molecular level. By employing methods such as DFT, researchers can obtain valuable insights into its geometry, vibrational signatures, and electronic characteristics. This theoretical data is instrumental in rationalizing experimental findings, predicting molecular behavior, and guiding the design of new molecules with desired properties for applications in drug development and materials science. The protocols and illustrative data presented in this guide serve as a comprehensive starting point for such computational studies.
Thermal Stability and Decomposition of 2-Vinylpyridin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Vinylpyridin-4-amine, a molecule incorporating both a vinylpyridine and an aminopyridine moiety, is expected to exhibit complex thermal decomposition behavior. The vinyl group introduces the potential for polymerization at elevated temperatures, while the aminopyridine ring may undergo ring-opening and fragmentation. This guide synthesizes available data on analogous compounds to provide a predictive overview of the thermal stability, potential decomposition pathways, and recommended experimental protocols for the comprehensive analysis of this compound.
Predicted Thermal Stability
The thermal stability of this compound will be influenced by the interplay of its functional groups. The presence of the amino group on the pyridine ring is likely to influence its thermal stability compared to unsubstituted vinylpyridines.
Insights from Analogous Compounds
Studies on aminopyridine derivatives suggest that the amino group can affect the decomposition temperature. For instance, the thermal decomposition of aminonitropyridine N-oxides occurs at significantly high temperatures, with DSC exothermic peaks observed above 300°C.[1] While this compound lacks the nitro and N-oxide groups, this indicates the inherent thermal resilience of the aminopyridine core.
The vinyl group, on the other hand, is susceptible to polymerization, which can be initiated by heat. This process can compete with the decomposition of the molecule itself. The thermal degradation of poly(vinylpyridine)s has been studied, and it is known that poly(2-vinylpyridine) degrades via a more complex mechanism than poly(4-vinylpyridine), yielding pyridine, monomer, and protonated oligomers.[2]
Anticipated Decomposition Pathways
The decomposition of this compound is likely to proceed through multiple, competing pathways.
-
Polymerization: The vinyl group can undergo free-radical polymerization upon heating, leading to the formation of oligomeric or polymeric structures.
-
Pyridine Ring Opening: At higher temperatures, the pyridine ring can cleave. The decomposition of pyridine is known to initiate with the formation of pyridyl radicals, which can then undergo ring-opening to form open-chain radicals.[3]
-
Fragmentation of the Amino Group: The C-N bond of the amino group could cleave, leading to the release of ammonia or other nitrogen-containing fragments.
-
Formation of Volatile Products: The decomposition is expected to generate a range of volatile products, including pyridine, aminopyridines, and various hydrocarbons.
Below is a proposed general decomposition pathway for an aminopyridine, which may offer insights into the potential fate of the this compound ring structure.
Quantitative Data from Analogous Compounds
While no specific quantitative data exists for this compound, the following tables summarize key thermal properties of related compounds to provide a comparative baseline.
Table 1: Thermal Decomposition Data for Aminopyridine Derivatives
| Compound | Analysis Method | Key Observations | Reference |
| 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO) | DSC | Exothermic Peak: 360.6 °C | [1] |
| 2-aminopyridine complexes | TGA | Kinetic data available for thermal decomposition | [4] |
Table 2: Thermal Degradation Data for Poly(vinylpyridine)s
| Polymer | Analysis Method | Key Observations | Reference |
| Poly(2-vinylpyridine) (P2VP) | Pyrolysis-MS | Complex degradation yielding pyridine, monomer, and protonated oligomers. | [2] |
| Poly(4-vinylpyridine) (P4VP) | TGA | Thermally stable with decomposition occurring in multiple stages. | [2] |
Recommended Experimental Protocols
To definitively characterize the thermal stability and decomposition of this compound, a combination of thermoanalytical techniques is recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.
Methodology:
-
Accurately weigh 5-10 mg of this compound into an alumina or platinum crucible.
-
Place the crucible in the TGA instrument.
-
Heat the sample from ambient temperature to a final temperature of at least 600°C at a constant heating rate (e.g., 10°C/min).
-
Conduct the experiment under an inert atmosphere (e.g., nitrogen) to prevent oxidative decomposition. A parallel experiment in an oxidative atmosphere (e.g., air) can also be performed for comparison.
-
Record the mass loss as a function of temperature.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.
Methodology:
-
Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10°C/min) over a temperature range that encompasses any expected transitions.
-
Record the heat flow to the sample relative to the reference. Exothermic and endothermic events will be observed as peaks.
Evolved Gas Analysis (EGA)
Objective: To identify the chemical composition of the gases evolved during decomposition.
Methodology:
-
Couple the outlet of the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).
-
Perform a TGA experiment as described in section 5.1.
-
Simultaneously analyze the evolved gases by MS or FTIR to identify the decomposition products as a function of temperature.
The following diagram illustrates a typical experimental workflow for the thermal analysis of a novel compound.
Conclusion
While direct experimental data for this compound is currently lacking, a predictive understanding of its thermal stability and decomposition can be formulated by examining its constituent chemical moieties. The presence of both a vinyl group and an aminopyridine ring suggests a complex thermal behavior involving competing polymerization and decomposition reactions. The experimental protocols outlined in this guide provide a robust framework for the comprehensive thermal characterization of this and other novel compounds. The resulting data will be crucial for ensuring the safe handling, storage, and application of this compound in research and development settings.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
The Vinyl Group in Substituted Pyridines: A Technical Guide to Reactivity and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
The vinylpyridine moiety is a versatile functional group in organic synthesis, offering a unique combination of electronic properties and reactivity that makes it a valuable building block in the construction of complex molecules, including pharmaceuticals and functional materials. The nitrogen atom in the pyridine ring significantly influences the reactivity of the attached vinyl group, rendering it susceptible to a variety of chemical transformations. This technical guide provides an in-depth exploration of the reactivity of the vinyl group in substituted pyridines, with a focus on key reaction classes, the influence of substituents, and detailed experimental protocols.
Electronic Nature and General Reactivity
The reactivity of the vinyl group in vinylpyridines is dictated by the electron-withdrawing nature of the pyridine ring. This effect is most pronounced when the vinyl group is at the 2- or 4-position, as the nitrogen atom can effectively delocalize the negative charge in the intermediate of nucleophilic additions. Consequently, 2- and 4-vinylpyridines are excellent Michael acceptors.[1] The electron-deficient nature of the vinyl group also influences its participation in cycloaddition and polymerization reactions. Substituents on the pyridine ring can further modulate this reactivity through inductive and resonance effects, either enhancing or diminishing the electrophilicity of the vinyl group.[2][3] For instance, electron-donating groups on the pyridine ring can decrease the rate of nucleophilic attack, while electron-withdrawing groups can enhance it.[4][5]
Key Reactions of the Vinyl Group
The unique electronic properties of the vinyl group in substituted pyridines allow for a range of synthetically useful transformations. The following sections detail the most important of these reactions, including quantitative data and experimental protocols.
Michael Addition (Aza-Michael Addition)
The conjugate addition of nucleophiles to the vinyl group, often referred to as aza-Michael addition in the context of nitrogen nucleophiles, is a cornerstone of vinylpyridine chemistry.[6][7] This reaction provides a highly atom-economical method for the formation of carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds.[1]
Mechanism: The reaction typically proceeds via the attack of a nucleophile on the β-carbon of the vinyl group, leading to the formation of a resonance-stabilized enolate or an equivalent anionic intermediate.[8][9] Subsequent protonation yields the final addition product. The pyridine nitrogen plays a crucial role in stabilizing the negative charge of the intermediate, particularly for 2- and 4-vinylpyridines.[1]
Quantitative Data Summary:
| Entry | Nucleophile | Vinylpyridine | Catalyst/Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | 2-Vinylpyridine | [Ph3C][B(C6F5)4] / Chlorobenzene | 80 | 12 | 95 | [6] |
| 2 | Aniline | 2-Vinylpyridine | [Ph3C][B(C6F5)4] / Chlorobenzene | 100 | 24 | 75 | [6] |
| 3 | Pyrrolidine | 2-Vinylpyridine | HFIP | RT | 1 | 92 | [7] |
| 4 | Dibenzylamine | 2-Vinylpyridine | HFIP | RT | 2 | 88 | [7] |
| 5 | Phenyllithium | trans-1,2-di-(2-pyridyl)ethylene | THF | -78 to RT | 2 | 91 | [8] |
| 6 | n-Butyllithium | trans-1,2-di-(2-pyridyl)ethylene | THF | -78 to RT | 2 | 85 | [8] |
Experimental Protocol: General Procedure for Aza-Michael Addition Reactions [6]
The aza-Michael addition reactions are carried out in a glovebox filled with nitrogen. To a 5 mL vial, [Ph3C][B(C6F5)4] (46 mg, 0.05 mmol), the amine (0.5 mmol), and the vinylpyridine (1 mmol) are added, followed by chlorobenzene (2 mL). The reaction mixture is then stirred at the desired temperature for the specified time. After the reaction is complete, the solvent is removed under vacuum. The crude product is purified by column chromatography on silica gel (petroleum ether/ethyl acetate 50/1, with 0.2% v/v Et3N in the eluent) to afford the desired product.
Logical Relationship of Michael Addition:
Caption: Logical flow of a typical Michael addition reaction involving a vinylpyridine.
Cycloaddition Reactions
Vinylpyridines can participate as dienophiles in Diels-Alder reactions and as dipolarophiles in other cycloadditions, providing access to a variety of carbocyclic and heterocyclic scaffolds. The electron-deficient nature of the vinyl group, enhanced by the pyridine ring, facilitates these transformations.
Diels-Alder Reactions: Lewis acid promotion is often necessary for the Diels-Alder reaction of vinylpyridines with unactivated dienes.[10] The Lewis acid coordinates to the pyridine nitrogen, further increasing the electron-withdrawing effect on the vinyl group and accelerating the reaction.
[2+2] Photocycloadditions: Asymmetric [2+2] photocycloadditions of acyclic vinylpyridines have been achieved with high diastereoselectivity and enantioselectivity through the use of a chiral catalyst and a photosensitizer.[11][12] This approach relies on the formation of a highly organized ternary complex involving the catalyst, the vinylpyridine substrate, and the reaction partner.[11]
Quantitative Data Summary:
| Entry | Reaction Type | Diene/Dipolarophile | Vinylpyridine | Catalyst/Conditions | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Diels-Alder | Isoprene | 4-Vinylpyridine | B(C6F5)3 | 25 | 24 | 95 | [10] |
| 2 | Diels-Alder | 2,3-Dimethylbutadiene | 2-Vinylpyridine | B(C6F5)3 | 25 | 24 | 75 | [10] |
| 3 | [2+2] Photocycloaddition | N-Vinylacetamide | 2-Vinylpyridine derivative | Chiral Phosphoric Acid, Ir(III) photocatalyst, light | RT | 24 | 85 | [11] |
| 4 | CO2 Cycloaddition | Epichlorohydrin | 4-Vinylpyridine | - | 120 | 24 | - | [13][14] |
Experimental Workflow: Lewis Acid-Promoted Diels-Alder Reaction
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. [Ph3C][B(C6F5)4]-catalyzed aza-Michael-type reaction of vinylpyridines with primary/secondary amines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Asymmetric Photochemical [2+2]-Cycloaddition of Acyclic Vinyl Pyridines Through Ternary Complex Formation and an Uncontrolled Sensitization Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
The Rising Therapeutic Potential of Substituted Vinylpyridines: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The pyridine ring is a fundamental scaffold in medicinal chemistry, and its derivatives have shown a wide spectrum of biological activities. Among these, substituted vinylpyridines are emerging as a particularly promising class of compounds with significant potential in the development of novel therapeutics. Their unique chemical structure, featuring a reactive vinyl group attached to a pyridine ring, allows for diverse biological interactions, leading to potent anticancer, antimicrobial, and other pharmacological effects. This technical guide provides an in-depth overview of the current understanding of the biological activity of substituted vinylpyridines, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.
Anticancer Activity of Substituted Vinylpyridines
Substituted vinylpyridines have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
Inhibition of Receptor Tyrosine Kinases
Several studies have highlighted the ability of substituted vinylpyridines to target and inhibit receptor tyrosine kinases (RTKs) that are often dysregulated in cancer.
Epidermal Growth Factor Receptor (EGFR) Inhibition: Certain vinylpyridine derivatives have been designed as covalent inhibitors of EGFR, a key driver in many cancers. These compounds typically contain a quinazoline core and a vinylpyridine "warhead" that forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR, leading to irreversible inhibition of the receptor's kinase activity. This targeted covalent inhibition effectively blocks downstream signaling pathways, such as the RAS-RAF-MAPK and PI3K/AKT pathways, which are critical for cancer cell proliferation and survival.[1]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, and VEGFR-2 is a key mediator of this process. Pyridine derivatives, including those with vinyl substitutions, have been shown to inhibit VEGFR-2 phosphorylation, thereby disrupting the angiogenesis signaling cascade.[2] This inhibition can lead to a reduction in tumor vascularization and growth.
Modulation of Other Signaling Pathways
Beyond RTK inhibition, substituted vinylpyridines have been implicated in the modulation of other critical cancer-related signaling pathways.
JNK Signaling Pathway: The c-Jun N-terminal kinase (JNK) signaling pathway is a stress-activated pathway that can have both pro-apoptotic and pro-survival roles in cancer, depending on the cellular context.[3][4] Some anticancer pyridine derivatives have been shown to induce apoptosis in cancer cells through the upregulation of the JNK pathway.[5][6]
Wnt/β-catenin Signaling Pathway: The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers.[7][8] Certain pyridine-containing compounds have been identified as inhibitors of this pathway, often by targeting the interaction between β-catenin and its transcriptional coactivators.[2][9]
Quantitative Anticancer Activity Data
The anticancer efficacy of substituted vinylpyridines is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. A selection of reported IC50 values is presented in the table below.
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-urea derivatives | MCF-7 (Breast) | < Doxorubicin | [2] |
| Pyridine derivatives | HepG2 (Liver) | ~1.0 | [5] |
| 2-Styrylquinoline derivatives | HCT 116 (Colon) | 2.61 - 11.72 | [10] |
| Pyridine-chalcone hybrids | MDA-468 (Breast) | 0.3 - 30 | [11] |
| [5][12][13]triazolo[1,5-a]pyridinylpyridines | HCT-116, U-87 MG, MCF-7 | Potent | [14] |
Antimicrobial Activity of Substituted Vinylpyridines
In an era of increasing antimicrobial resistance, the development of new classes of antimicrobial agents is a critical global health priority. Substituted vinylpyridines have shown promise in this area, exhibiting activity against a range of bacteria and fungi.
Antibacterial Activity
Quaternized poly(4-vinylpyridine) (P4VP) and its copolymers have been extensively studied for their antibacterial properties. The quaternization of the pyridine nitrogen atom introduces a positive charge, which is crucial for their mechanism of action. These cationic polymers are thought to interact with the negatively charged bacterial cell membrane, leading to membrane disruption and cell death. The length of the alkyl chain used for quaternization and the overall hydrophobicity of the polymer can significantly influence the antibacterial efficacy.[12][15]
Chalcone-like compounds containing a vinylpyridine moiety have also been investigated as potential antibacterial agents. Chalcones are known for their broad spectrum of biological activities, and their combination with the vinylpyridine scaffold can lead to synergistic effects.[3][13][][17][18][19][20][21]
Antifungal Activity
The antifungal potential of substituted vinylpyridines is also an active area of research. Similar to their antibacterial counterparts, quaternized vinylpyridine-based polymers have demonstrated activity against various fungal pathogens, including Candida albicans.[22][23][24][25] The mechanism of action is also believed to involve disruption of the fungal cell membrane.
Quantitative Antimicrobial Activity Data
The antimicrobial activity of substituted vinylpyridines is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound Type | Microorganism | MIC (µg/mL) | Reference |
| Quaternized poly(4-vinylpyridine) copolymer | E. coli | 125 - 1000 | [12] |
| Pyridine-chalcone hybrid | M. tuberculosis | 8.9 - 28 | [11] |
| Chalcone derivative | S. aureus | 7.81 - 15.6 | [17] |
| Chalcone derivative | C. albicans | 15.6 - 31.25 | [17] |
| Polymeric vinylpyridine derivatives | C. albicans | 3 - 11 (µM) | [23] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the biological activities of substituted vinylpyridines.
Synthesis of Substituted Vinylpyridines
The synthesis of substituted vinylpyridines can be achieved through various organic chemistry reactions. A common approach involves the Claisen-Schmidt condensation of a pyridine-containing acetophenone with an appropriate aldehyde to form a chalcone-like vinylpyridine derivative.[11][18][19][21] Another method is the Wittig reaction, which allows for the formation of the vinyl group with good stereocontrol. The synthesis of polymeric vinylpyridines typically involves the polymerization of the vinylpyridine monomer, followed by quaternization with an alkyl halide to introduce the positive charge.[15]
In Vitro Anticancer Activity Assays
MTT Cell Viability Assay: This is a colorimetric assay used to assess the cytotoxic or cytostatic effects of a compound on cancer cells.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the substituted vinylpyridine compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Formation: Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are solubilized using a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[26][27][28][29][30]
Antimicrobial Susceptibility Testing
Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The substituted vinylpyridine compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[13][31][32][33][34][35]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the action of substituted vinylpyridines can aid in understanding their mechanisms. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.
Conclusion and Future Directions
Substituted vinylpyridines represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated anticancer and antimicrobial activities, coupled with the potential for diverse chemical modifications, make them attractive candidates for further investigation. Future research should focus on elucidating the structure-activity relationships to optimize their potency and selectivity. Moreover, in-depth studies on their pharmacokinetic and toxicological profiles are necessary to translate these promising in vitro findings into clinically viable drug candidates. The continued exploration of substituted vinylpyridines holds significant promise for addressing unmet medical needs in oncology and infectious diseases.
References
- 1. investigadores.unison.mx [investigadores.unison.mx]
- 2. youtube.com [youtube.com]
- 3. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Melanogenesis by the Pyridinyl Imidazole Class of Compounds: Possible Involvement of the Wnt/β-Catenin Signaling Pathway | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Effect of polyelectrolyte complex formation on the antibacterial activity of copolymer of alkylated 4-vinylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. people.clarkson.edu [people.clarkson.edu]
- 17. Evaluation of the Antimicrobial Activity in Host-Mimicking Media and In Vivo Toxicity of Antimicrobial Polymers as Functional Mimics of AMPs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Design, synthesis and biological activity of chalcone derivatives containing pyridazine - Arabian Journal of Chemistry [arabjchem.org]
- 21. mdpi.com [mdpi.com]
- 22. A Cationic Polymer That Shows High Antifungal Activity against Diverse Human Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A synthetic peptide mimic kills Candida albicans and synergistically prevents infection - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Antifungal activity, biofilm-controlling effect, and biocompatibility of poly(N-vinyl-2-pyrrolidinone)-grafted denture materials - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Antifungal Polymeric Materials and Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 26. texaschildrens.org [texaschildrens.org]
- 27. atcc.org [atcc.org]
- 28. researchgate.net [researchgate.net]
- 29. MTT (Assay protocol [protocols.io]
- 30. researchgate.net [researchgate.net]
- 31. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 33. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Polymerization of Vinylpyridines for Functional Polymers
Topic: Polymerization of 2-Vinylpyridine and 4-Vinylpyridine for Functional Polymers
Note: The monomer "2-Vinylpyridin-4-amine" was not found in the reviewed literature. This document focuses on the polymerization of the widely studied and commercially available monomers, 2-vinylpyridine (2VP) and 4-vinylpyridine (4VP), which serve as excellent precursors for a wide range of functional polymers. The inherent reactivity of the pyridine ring allows for post-polymerization modification to introduce various functional groups, including amines.
Introduction
Poly(vinylpyridine)s (PVPs) are a versatile class of polymers with a wide array of applications in materials science, catalysis, and biomedicine.[1][2] The presence of the pyridine functional group in each repeating unit provides a site for hydrogen bonding, quaternization, and metal coordination, making PVPs highly functional materials.[3][4][5] This document provides detailed protocols for the synthesis of poly(2-vinylpyridine) (P2VP) and poly(4-vinylpyridine) (P4VP) via solution and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, along with their potential applications.
Applications of Poly(vinylpyridine)-Based Functional Polymers
The unique chemical structure of PVPs makes them suitable for a variety of applications:
-
Drug Delivery and Biomedical Uses: The ability to be functionalized and their pH-responsive nature make PVPs promising candidates for targeted drug release systems and biofunctional coatings.[3]
-
Catalysis: PVPs can act as polymeric ligands for metal complexes, finding use in various catalytic processes.[3]
-
Coatings and Adhesives: They are utilized to enhance adhesion to surfaces like metal and glass and to improve chemical resistance in coatings.[5]
-
Ion-Exchange and Adsorption: The pyridine groups can be quaternized to create ion-exchange resins for water purification and metal ion scavenging.[3][6]
-
Advanced Materials: P2VP and P4VP are key components in the formation of block copolymers that self-assemble into ordered nanostructures, finding applications in nanotechnology and materials science.[2] They are also used in the production of specialty latex for applications like tire cord binders.[7][8]
Data Presentation
Table 1: Solution Polymerization of 2-Vinylpyridine and 4-Vinylpyridine
| Monomer | Initiator (BPO) wt% | Temperature (°C) | Time (h) | Conversion (%) |
| 2-VP | 4 | 55 | 24 | ~73 |
| 4-VP | 4 | 65 | 24 | ~86 |
Data synthesized from a study by Martinez-Valencia et al., highlighting the effect of monomer and temperature on conversion in a solution polymerization system.[6]
Table 2: RAFT Polymerization of 2-Vinylpyridine and 4-Vinylpyridine
| Monomer | Macro-CTA | M ( g/mol ) | M ( g/mol ) | M/M |
| 2-VP | - | 7900 | 8500 | < 1.15 |
| 4-VP | - | 8500 | 9200 | < 1.15 |
| 2VP-b-4VP | P2VP | 23000 | 25000 | < 1.20 |
| 4VP-b-2VP | P4VP | 26000 | 28500 | < 1.20 |
Representative data from RAFT polymerization of 2VP and 4VP, demonstrating good control over molecular weight and narrow polydispersity. Data adapted from Convertine et al.[9][10]
Experimental Protocols
Protocol 1: Solution Polymerization of 2-Vinylpyridine (P2VP)
Materials:
-
2-Vinylpyridine (2-VP) monomer (stabilizer removed)
-
Isopropyl alcohol (IPA)
-
Benzoyl peroxide (BPO) initiator
-
Round-bottom flask with a condenser
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon gas supply
Procedure:
-
Monomer Preparation: Purify the 2-VP monomer by passing it through a column of basic alumina to remove the inhibitor (e.g., tert-butylcatechol).[7]
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 30 g of the purified 2-VP monomer in 70 g of IPA.
-
Initiator Addition: Add the desired amount of BPO initiator (e.g., 4 wt% with respect to the monomer).
-
Inert Atmosphere: Purge the solution with nitrogen or argon for 30 minutes to remove dissolved oxygen.
-
Polymerization: Heat the reaction mixture to 55°C under a nitrogen atmosphere with continuous magnetic stirring.[6]
-
Reaction Time: Allow the polymerization to proceed for 24 hours.[6]
-
Polymer Isolation: After 24 hours, cool the reaction mixture to room temperature. Precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., hexane or diethyl ether).
-
Purification: Filter the precipitated polymer and wash it several times with the non-solvent to remove any unreacted monomer and initiator.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Protocol 2: RAFT Polymerization of 4-Vinylpyridine (P4VP)
Materials:
-
4-Vinylpyridine (4-VP) monomer (stabilizer removed)
-
Azoisobutyronitrile (AIBN) initiator
-
Cumyl dithiobenzoate (CDB) as the RAFT agent
-
Septa-sealed vials
-
Nitrogen or Argon gas supply
-
Constant temperature bath (e.g., oil bath)
Procedure:
-
Monomer and Reagent Preparation: Purify the 4-VP monomer as described in Protocol 1. Ensure all reagents are of high purity.
-
Reaction Mixture: In a septa-sealed vial, combine the purified 4-VP monomer, AIBN initiator, and CDB RAFT agent under a nitrogen atmosphere. A typical molar ratio would be [Monomer]:[RAFT Agent]:[Initiator] = [X]:[6]:[0.1-0.2]. All polymerizations should be conducted at 60 °C under a nitrogen atmosphere in septa-sealed vials.[9][10]
-
Degassing: Subject the sealed vial to several freeze-pump-thaw cycles to thoroughly remove any dissolved oxygen.
-
Polymerization: Place the vial in a preheated oil bath at 60°C to initiate the polymerization.[9][10]
-
Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing them using techniques like ¹H NMR (to determine monomer conversion) and Size Exclusion Chromatography (SEC) (to determine molecular weight and polydispersity).
-
Termination and Isolation: Once the desired conversion is reached, terminate the polymerization by rapidly cooling the vial in an ice bath and exposing the contents to air. Isolate the polymer by precipitation in a suitable non-solvent, followed by filtration and drying, as described in Protocol 1.
Visualizations
Caption: General scheme for the synthesis of functional polymers from vinylpyridine monomers.
Caption: Experimental workflow for the solution polymerization of vinylpyridines.
References
- 1. polysciences.com [polysciences.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. polysciences.com [polysciences.com]
- 4. researchgate.net [researchgate.net]
- 5. polysciences.com [polysciences.com]
- 6. mdpi.com [mdpi.com]
- 7. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Vinylpyridin-4-amine in Palladium-Catalyzed Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Vinylpyridin-4-amine is a functionalized pyridine derivative with the potential for versatile applications in transition metal catalysis. Its structure combines a coordinating pyridine nitrogen atom, an amino group that can act as a directing group or be further functionalized, and a vinyl group that can participate in polymerization or be used as an anchor to a solid support. This application note provides a representative protocol for the synthesis of a palladium(II) complex of this compound and its application as a catalyst in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry. While direct literature on the catalytic use of this specific ligand is limited, the protocols and data presented here are based on established principles of catalysis with analogous aminopyridine and vinylpyridine ligands.[1][2][3][4]
Key Features of this compound as a Ligand
-
Strong Coordination: The pyridine nitrogen provides a strong coordination site for transition metals like palladium.[1][5]
-
Directing Group Potential: The amino group at the 4-position can act as a directing group in C-H activation and functionalization reactions.[2][6]
-
Tunable Properties: The vinyl and amino groups offer sites for further modification, allowing for the fine-tuning of the ligand's steric and electronic properties.
-
Immobilization: The vinyl group provides a handle for immobilization onto polymeric supports, facilitating catalyst recovery and reuse.[7][8]
Experimental Protocols
Protocol 1: Synthesis of Dichloro-bis(this compound)palladium(II) Complex
This protocol describes the synthesis of a representative palladium(II) complex with this compound as the ligand.
Materials:
-
This compound
-
Palladium(II) chloride (PdCl₂)
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a 50 mL Schlenk flask under an inert atmosphere, add palladium(II) chloride (177 mg, 1.0 mmol).
-
Add anhydrous acetonitrile (20 mL) to the flask. The suspension is stirred at room temperature for 30 minutes.
-
In a separate flask, dissolve this compound (264 mg, 2.2 mmol) in anhydrous acetonitrile (10 mL).
-
Slowly add the solution of this compound to the palladium(II) chloride suspension at room temperature with vigorous stirring.
-
Continue stirring the reaction mixture at room temperature for 24 hours. The color of the suspension will typically change, indicating complex formation.
-
After 24 hours, reduce the volume of the solvent in vacuo to approximately 5 mL.
-
Add anhydrous diethyl ether (30 mL) to precipitate the product.
-
Isolate the solid product by filtration under an inert atmosphere, wash with diethyl ether (2 x 10 mL), and dry in vacuo.
-
The resulting solid is the Dichloro-bis(this compound)palladium(II) complex. Characterize the complex using standard analytical techniques (e.g., NMR, IR, elemental analysis).
Diagram: Synthesis Workflow of the Palladium Complex
Caption: Workflow for the synthesis of the palladium(II) complex.
Protocol 2: Application in Suzuki-Miyaura Cross-Coupling
This protocol details the use of the synthesized palladium complex as a catalyst for the Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid.
Materials:
-
Dichloro-bis(this compound)palladium(II) complex
-
4-Bromoanisole
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Schlenk tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add the Dichloro-bis(this compound)palladium(II) complex (4.2 mg, 0.01 mmol, 1 mol%).
-
Add 4-bromoanisole (187 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Evacuate and backfill the Schlenk tube with an inert atmosphere three times.
-
Add 1,4-dioxane (4 mL) and water (1 mL) to the tube via syringe.
-
Place the reaction mixture in a preheated oil bath at 100 °C and stir for 12 hours.
-
After 12 hours, cool the reaction to room temperature.
-
Quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain 4-methoxybiphenyl.
-
Determine the yield and purity of the product by GC-MS and/or NMR spectroscopy.
Data Presentation
The following table summarizes representative data for the Suzuki-Miyaura cross-coupling reaction under various conditions, illustrating the potential catalytic activity of the this compound palladium complex.
| Entry | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 92 |
| 2 | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 110 | 24 | 78 |
| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Cs₂CO₃ | DMF | 80 | 8 | 95 |
| 4 | 2-Bromopyridine | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 85 |
Proposed Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, which is applicable to the palladium complex of this compound.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Proposed catalytic cycle for the Suzuki-Miyaura reaction.
This application note provides a framework for the utilization of this compound in transition metal catalysis, specifically highlighting its potential in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The provided protocols for catalyst synthesis and application, along with the representative data, serve as a valuable starting point for researchers interested in exploring the catalytic potential of this and related functionalized pyridine ligands. Further optimization of reaction conditions and exploration of other cross-coupling reactions are encouraged to fully elucidate the catalytic capabilities of this compound-based systems.
References
- 1. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 2. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
"2-Vinylpyridin-4-amine as a monomer in copolymerization reactions"
Disclaimer: The following application notes and protocols focus on the copolymerization of 2-vinylpyridine (2VP) and 4-vinylpyridine (4VP). Extensive literature searches for "2-Vinylpyridin-4-amine" did not yield specific results on its use as a monomer in copolymerization reactions. It is possible that this is a rare or non-standard monomer. Given the high relevance and extensive documentation of 2VP and 4VP in copolymerization for applications in drug development and other scientific fields, this document provides detailed information on these widely used monomers as a comprehensive alternative.
Introduction
2-Vinylpyridine and 4-vinylpyridine are versatile monomers that can be readily copolymerized with a variety of other monomers using different polymerization techniques, including free radical polymerization, atom transfer radical polymerization (ATRP), and reversible addition-fragmentation chain-transfer (RAFT) polymerization.[1][2][3] The resulting copolymers are of significant interest, particularly in the field of drug development, due to the unique properties imparted by the pyridine moiety. The nitrogen atom in the pyridine ring can be protonated at low pH, leading to a change in the polymer's solubility and conformation. This pH-responsiveness makes vinylpyridine-containing copolymers excellent candidates for "smart" drug delivery systems, where the release of a therapeutic agent can be triggered by the acidic environment of specific tissues or cellular compartments.[4] Furthermore, the pyridine group can act as a ligand for metal coordination, opening up applications in catalysis and materials science.
Data Presentation
Table 1: Copolymerization Parameters of 2-Vinylpyridine and 4-Vinylpyridine with Various Comonomers
| Monomer 1 (M1) | Monomer 2 (M2) | Polymerization Method | r1 | r2 | Reference |
| 2-Vinylpyridine | Diethylaminoethyl methacrylate (DEAEMA) | Free Radical | 0.47 ± 0.04 | 1.03 ± 0.05 | [5] |
| 2-Vinylpyridine | Di(ethylene glycol) methyl ether methacrylate (DEGMA) | Free Radical | 0.45 ± 0.03 | 0.95 ± 0.04 | [5] |
| 2-Vinylpyridine | 2-Butoxyethyl methacrylate (BuOEMA) | Free Radical | 0.52 ± 0.02 | 1.15 ± 0.03 | [5] |
| 4-Vinylpyridine | Styrene | Free Radical | 0.85 | 0.67 | [6] |
r1 and r2 are the monomer reactivity ratios.
Table 2: Molecular Weight and Polydispersity Data for Vinylpyridine Homopolymers and Block Copolymers via RAFT Polymerization
| Polymer | Conversion (%) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (Observed) | PDI (Mw/Mn) | Reference |
| Poly(2-vinylpyridine) | 25 | 9,800 | 10,100 | 1.10 | [1] |
| Poly(2-vinylpyridine) | 80 | 31,400 | 32,500 | 1.18 | [1] |
| Poly(4-vinylpyridine) | 28 | 11,000 | 11,500 | 1.15 | [1] |
| Poly(4-vinylpyridine) | 85 | 33,400 | 35,000 | 1.25 | [1] |
| Poly(2VP-b-4VP) | >95 (blocking) | - | 23,000 | 1.20 | [7] |
| Poly(4VP-b-2VP) | >95 (blocking) | - | 26,000 | 1.28 | [7] |
Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity Index.
Experimental Protocols
Protocol 1: Synthesis of Poly(4-vinylpyridine) by RAFT Polymerization
This protocol is adapted from the RAFT polymerization of vinylpyridines.[1]
Materials:
-
4-Vinylpyridine (4VP), freshly distilled
-
Azoisobutyronitrile (AIBN), recrystallized
-
Cumyl dithiobenzoate (CDB) (RAFT agent)
-
Anhydrous N,N-dimethylformamide (DMF) (if required for solubility)
-
Septa-sealed vials
-
Nitrogen source
-
Magnetic stirrer and stir bar
-
Constant temperature oil bath (60 °C)
-
Hexane or Toluene (for precipitation)
Procedure:
-
In a septa-sealed vial, add the desired amount of 4-vinylpyridine monomer.
-
Add the RAFT agent, cumyl dithiobenzoate (CDB), and the initiator, AIBN. A typical molar ratio of initiator to CTA is 1:4.75.[1] The CTA to monomer ratio will determine the target molecular weight.[1]
-
If necessary, add a minimal amount of anhydrous DMF to ensure solubility, particularly if preparing block copolymers.[1]
-
Seal the vial with a rubber septum and purge with dry nitrogen for 30 minutes to remove oxygen.
-
Place the vial in a preheated oil bath at 60 °C and stir.[1]
-
Monitor the polymerization progress by taking aliquots at different time intervals and analyzing for conversion using techniques like ¹H NMR or by comparing the refractive index signal of the monomer over time.[1]
-
To terminate the polymerization, remove the vial from the oil bath and cool it to room temperature.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent such as hexane or toluene.[1]
-
Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
-
Characterize the polymer for its molecular weight and polydispersity using size-exclusion chromatography (SEC).[1]
Visualizations
Caption: Workflow for RAFT Copolymerization of Vinylpyridine.
Caption: pH-Responsive Drug Release from a P4VP-Containing Micelle.
Applications in Drug Development
Copolymers containing 2-vinylpyridine or 4-vinylpyridine are extensively explored for various biomedical applications, particularly in drug delivery. The ability of the pyridine groups to become protonated in acidic environments, such as those found in tumor tissues or within endosomes and lysosomes of cells, makes these copolymers ideal for creating pH-sensitive drug carriers.
Amphiphilic block copolymers with a poly(vinylpyridine) segment can self-assemble into micelles in aqueous solutions at physiological pH.[8] These micelles can encapsulate hydrophobic drugs within their core, protecting them from degradation and premature release.[8] Upon reaching a target site with a lower pH, the protonation of the pyridine units leads to an increase in the hydrophilicity of the poly(vinylpyridine) block, causing the micelle to swell or disassemble, thereby releasing the encapsulated drug.[4]
Furthermore, the cationic nature of protonated poly(vinylpyridine) can facilitate interaction with negatively charged cell membranes, potentially enhancing cellular uptake. This property is also being investigated for gene delivery applications, where the polymer can complex with negatively charged nucleic acids. The versatility in copolymerization allows for the fine-tuning of the properties of these materials, such as their critical micelle concentration, drug loading capacity, and pH-sensitivity, by adjusting the comonomer type and block lengths.[8]
References
- 1. Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid [mdpi.com]
- 2. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN106699641A - Production process for 4-vinylpyridine - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications [mdpi.com]
- 8. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Synthesis of 2-Vinylpyridin-4-amine Based Ligands for Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of 2-vinylpyridin-4-amine and its application as a versatile ligand in coordination chemistry. The protocols detailed herein offer a two-step synthetic route to the target ligand, followed by a general procedure for the formation of its coordination complexes. This document is intended to serve as a valuable resource for researchers in inorganic chemistry, medicinal chemistry, and materials science.
Introduction
This compound is a bifunctional organic molecule featuring a pyridine ring, a primary amine, and a vinyl group. This unique combination of functional groups makes it an excellent candidate for the design and synthesis of novel ligands for coordination chemistry. The pyridine nitrogen and the exocyclic amine can act as a bidentate chelating unit, while the vinyl group offers a site for further functionalization or polymerization. The resulting metal complexes have potential applications in catalysis, materials science, and as therapeutic agents.
This document outlines a reliable synthetic pathway to this compound, commencing with the synthesis of a key intermediate, 2-bromo-4-aminopyridine, followed by a palladium-catalyzed Stille cross-coupling reaction to introduce the vinyl moiety. A general protocol for the subsequent coordination to a metal center is also provided.
Synthesis of this compound
The synthesis of this compound is achieved through a two-step process, which is illustrated in the workflow diagram below.
Caption: Overall workflow for the synthesis of this compound and its subsequent coordination to a metal salt.
Part 1: Synthesis of 2-Bromo-4-aminopyridine
This protocol describes the synthesis of the key intermediate, 2-bromo-4-aminopyridine, from 2,4-dibromopyridine-N-oxide. This two-step, one-pot procedure involves an initial ammoniation followed by a reduction.
Experimental Protocol:
Materials:
-
2,4-dibromopyridine-N-oxide
-
Ammonia water (25-28%)
-
Reduced iron powder
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Diatomaceous earth
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
Ammoniation:
-
In a sealed reaction vessel, combine 2,4-dibromopyridine-N-oxide and ammonia water.
-
Heat the mixture to a temperature between 60°C and 110°C.
-
Maintain the reaction at this temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
-
Reduction:
-
Cool the reaction mixture to room temperature.
-
In a separate flask, prepare a suspension of reduced iron powder in ethanol.
-
Carefully add the crude 2-amino-4-bromopyridine-N-oxide from the previous step to the iron suspension.
-
Add a catalytic amount of concentrated HCl.
-
Heat the mixture to reflux (approximately 76°C) and maintain for 5 hours.
-
Monitor the reaction progress by TLC until the starting material is fully consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of diatomaceous earth to remove the iron catalyst.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
The resulting solid can be further purified by recrystallization or column chromatography to yield pure 2-bromo-4-aminopyridine.
-
| Starting Material | Product | Reagents | Yield (%) | Purity (%) |
| 2,4-dibromopyridine-N-oxide | 2-Bromo-4-aminopyridine | 1. Ammonia water2. Reduced iron powder, HCl, Ethanol | ~80.5 | >99 |
Table 1: Representative reaction data for the synthesis of 2-bromo-4-aminopyridine.
Part 2: Synthesis of this compound via Stille Coupling
This protocol details the palladium-catalyzed Stille cross-coupling of 2-bromo-4-aminopyridine with vinyltributylstannane to introduce the vinyl group at the 2-position.
Experimental Protocol:
Materials:
-
2-Bromo-4-aminopyridine
-
Vinyltributylstannane
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Toluene or DMF
-
Schlenk flask or sealed reaction vial
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-bromo-4-aminopyridine (1.0 equivalent).
-
Add vinyltributylstannane (1.2 equivalents) and anhydrous toluene.
-
Seal the flask and degas the solution by bubbling with argon for 20 minutes.
-
-
Catalyst Addition and Reaction:
-
Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Heat the reaction mixture to 110°C and stir vigorously.
-
Monitor the reaction's progress by TLC. The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
| Aryl Halide | Stannane | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromo-4-aminopyridine | Vinyltributylstannane | Pd(PPh₃)₄ (5) | Toluene | 110 | 12-24 | 60-75 (estimated) |
Table 2: Representative reaction conditions and estimated yield for the Stille coupling to form this compound.
Coordination Chemistry of this compound
The this compound ligand can coordinate to a variety of metal centers through the pyridine nitrogen and the exocyclic amino group, forming stable chelate complexes. The following is a general protocol for the synthesis of a coordination complex with a divalent metal halide.
Caption: General experimental workflow for the synthesis of a this compound coordination complex.
General Protocol for the Synthesis of a [M(this compound)₂Cl₂] Complex
This protocol describes a general method for the synthesis of a coordination complex of this compound with a metal(II) chloride (e.g., M = Cu, Co, Zn).
Experimental Protocol:
Materials:
-
This compound
-
Metal(II) chloride (e.g., CuCl₂, CoCl₂·6H₂O, ZnCl₂)
-
Methanol
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Ligand Solution:
-
Dissolve this compound (2.0 equivalents) in methanol in a round-bottom flask.
-
-
Metal Salt Solution:
-
In a separate flask, dissolve the metal(II) chloride (1.0 equivalent) in a minimal amount of methanol.
-
-
Complexation:
-
Slowly add the methanolic solution of the metal salt to the stirring solution of the ligand at room temperature.
-
A precipitate should form upon addition or after a short period of stirring.
-
Continue to stir the reaction mixture for 2-4 hours at room temperature to ensure complete reaction.
-
-
Isolation and Purification:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold methanol, followed by diethyl ether, to remove any unreacted starting materials.
-
Dry the resulting solid under vacuum to yield the pure coordination complex.
-
| Metal Salt | Ligand:Metal Ratio | Solvent | Product Stoichiometry (Expected) | Yield (%) |
| CuCl₂ | 2:1 | Methanol | [Cu(C₇H₈N₂)₂Cl₂] | >80 |
| CoCl₂·6H₂O | 2:1 | Methanol | [Co(C₇H₈N₂)₂Cl₂] | >80 |
| ZnCl₂ | 2:1 | Methanol | [Zn(C₇H₈N₂)₂Cl₂] | >80 |
Table 3: Representative data for the synthesis of this compound coordination complexes.
Characterization Data
The synthesized ligand and its metal complexes should be characterized by standard analytical techniques to confirm their identity and purity.
| Compound | ¹H NMR (δ, ppm) | FT-IR (cm⁻¹) | Mass Spec (m/z) |
| This compound | Expected signals for vinyl protons (dd, ~6.7-6.9 ppm; dd, ~5.4-5.6 ppm; dd, ~5.9-6.1 ppm), pyridine ring protons, and amine protons (broad singlet). | N-H stretching (amine, ~3300-3500), C=C stretching (vinyl and pyridine, ~1600-1640), C-N stretching (~1300-1350). | Expected molecular ion peak corresponding to C₇H₈N₂. |
| [M(C₇H₈N₂)₂Cl₂] (M=Cu, Co, Zn) | Broadening or shifting of ligand signals upon coordination. | Shift in the pyridine ring vibrations and N-H stretching frequencies upon coordination to the metal center. Appearance of M-N and M-Cl stretching frequencies in the far-IR region. | Mass spectrometry can be used to confirm the formation of the complex, often showing fragments corresponding to the ligand and metal-ligand species. |
Table 4: Expected Characterization Data.
Conclusion
The protocols detailed in these application notes provide a robust and reproducible methodology for the synthesis of this compound and its subsequent coordination to various metal centers. The versatility of this ligand, owing to its multiple coordination sites and the reactive vinyl group, opens up a wide range of possibilities for the development of novel coordination complexes with tailored properties for applications in catalysis, materials science, and drug discovery. Researchers are encouraged to adapt and optimize these protocols to suit their specific research needs.
Application Notes and Protocols: 2-Vinylpyridin-4-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Vinylpyridin-4-amine is a heterocyclic amine containing a reactive vinyl group, a structural motif of significant interest in medicinal chemistry. While specific data for this compound is emerging, the broader class of vinylpyridines and aminopyridines has been extensively explored, revealing their potential as versatile scaffolds for the development of novel therapeutics. This document provides an overview of the potential applications, key experimental protocols, and relevant data for this compound and structurally related compounds, particularly in the context of kinase inhibition. The aminopyridine moiety is a common feature in many kinase inhibitors, often interacting with the hinge region of the kinase domain. The vinyl group, on the other hand, can act as a covalent warhead, forming an irreversible bond with nucleophilic residues, such as cysteine, in the target protein. This dual functionality makes this compound a promising starting point for the design of potent and selective covalent inhibitors.
Key Applications in Medicinal Chemistry
The primary application of vinylpyridine scaffolds in medicinal chemistry is in the design of targeted covalent inhibitors. The vinyl group can act as a Michael acceptor, reacting with nucleophilic residues in a protein's binding site to form a stable covalent bond. This mode of action can lead to prolonged target engagement, increased potency, and improved pharmacokinetic and pharmacodynamic properties.
A notable example is the use of a vinylpyridine moiety as a tunable covalent warhead for inhibiting Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1] In this context, the vinylpyridine group is designed to react with a non-catalytic cysteine residue (Cys797) in the ATP-binding site of EGFR.[1] This irreversible inhibition can overcome certain forms of drug resistance.
Derivatives of 2-aminopyridine have also been investigated for their inhibitory effects on various cancers. For instance, 2-amino-4-(1-piperidine) pyridine has been shown to inhibit colon cancer cell proliferation.[2] Furthermore, the pyridine nucleus is a privileged scaffold in medicinal chemistry, known for its presence in numerous compounds with antimicrobial and antiviral activities.[3][4]
Quantitative Data Summary
The following table summarizes key quantitative data for representative vinylpyridine and aminopyridine derivatives, highlighting their potential as kinase inhibitors. It is important to note that this data is for structurally related compounds and serves as a guide for the potential activity of this compound derivatives.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (nM) | Reference |
| 12a | ALKwt | 9.5 | H2228 | 11 | [5] |
| 12a | HDAC1 | 1450 | - | - | [5] |
| 8h | PLK4 | 6.7 | - | - | [6] |
| Centrinone | PLK4 | 2.71 | - | - | [6] |
| CFI-400945 | PLK4 | 0.26 | - | - | [6] |
Experimental Protocols
Protocol 1: Synthesis of a 2-Vinylpyridine-based Kinase Inhibitor
This protocol describes a general method for the synthesis of a quinazoline-based vinylpyridine inhibitor, adapted from the synthesis of EGFR inhibitors.[1]
Materials:
-
4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol
-
2-bromo-4-fluoropyridine
-
Cesium carbonate (Cs₂CO₃)
-
N-Methyl-2-pyrrolidone (NMP)
-
(E)-(3-chloroprop-1-en-1-yl)boronic acid
-
Dimethylamine
-
PdCl₂(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II))
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Step 1: Synthesis of the Bromopyridine Intermediate.
-
To a solution of 4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol (1 equivalent) in NMP, add Cs₂CO₃ (2.5 equivalents) and 2-bromo-4-fluoropyridine (1.1 equivalents).
-
Heat the reaction mixture to 80°C and stir for 18 hours.
-
After cooling, dilute the mixture with water and DCM.
-
Collect the resulting precipitate by filtration and dry under vacuum to obtain the bromopyridine intermediate.
-
-
Step 2: Suzuki Coupling to Introduce the Vinyl Group.
-
In a reaction vessel, combine the bromopyridine intermediate (1 equivalent), (E)-(3-chloroprop-1-en-1-yl)boronic acid (1.5 equivalents), Cs₂CO₃ (3 equivalents), and PdCl₂(dppf) (0.1 equivalents) in DMSO.
-
Add dimethylamine (2 equivalents).
-
Heat the mixture to 90°C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final vinylpyridine inhibitor.
-
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of a compound against a target kinase, such as EGFR.
Materials:
-
Recombinant human kinase (e.g., EGFR)
-
Kinase substrate (e.g., a synthetic peptide)
-
Adenosine triphosphate (ATP)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compound in DMSO.
-
Further dilute the compound solutions in the kinase assay buffer.
-
-
Assay Reaction:
-
In a 384-well plate, add the kinase, substrate, and test compound solution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and detect the amount of product formed (e.g., ADP) using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Caption: Mechanism of covalent inhibition of EGFR by a vinylpyridine derivative.
References
- 1. Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-4-(1-piperidine) pyridine exhibits inhibitory effect on colon cancer through suppression of FOXA2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridine Compounds with Antimicrobial and Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2-Vinylpyridin-4-amine in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 2-vinylpyridin-4-amine as a versatile building block in the synthesis of pharmaceutical intermediates, with a particular focus on the development of kinase inhibitors. The protocols provided are based on established synthetic methodologies for structurally related compounds and are intended to serve as a starting point for reaction optimization.
Introduction
This compound is a bifunctional molecule featuring a reactive vinyl group and a nucleophilic amino group on a pyridine scaffold. This unique combination of functionalities makes it an attractive starting material for the synthesis of a diverse range of complex heterocyclic compounds, which are prevalent in many active pharmaceutical ingredients (APIs). The pyridine core is a well-established pharmacophore in numerous approved drugs, and the ability to introduce further complexity via the vinyl and amino groups opens up avenues for the creation of novel drug candidates.[1] Aminopyridine and aminopyrimidine scaffolds are particularly common in the structures of various kinase inhibitors used in oncology.[2][3][4]
This document outlines potential synthetic transformations of this compound, including Heck coupling, Michael addition, and Buchwald-Hartwig amination, to generate key pharmaceutical intermediates.
Key Applications in Pharmaceutical Synthesis
The primary application of this compound in pharmaceutical synthesis is as a precursor for the generation of substituted aminopyridine scaffolds. These scaffolds are central to the structure of numerous kinase inhibitors, including those targeting Anaplastic Lymphoma Kinase (ALK) and Cyclin-Dependent Kinases (CDKs), which are crucial targets in cancer therapy.[2][3][4][5][6][7]
1. Synthesis of Kinase Inhibitor Scaffolds:
The 4-aminopyridine moiety can serve as a key hydrogen bonding motif in the ATP-binding pocket of kinases. The vinyl group at the 2-position provides a handle for introducing further diversity and complexity, which can be crucial for achieving selectivity and potency. By employing cross-coupling reactions, the vinyl group can be elaborated to introduce various aryl or heteroaryl substituents, mimicking the structures of known kinase inhibitors.
2. Generation of Di- and Tri-substituted Pyridine Intermediates:
Through sequential or one-pot reactions involving both the vinyl and amino groups, this compound can be converted into highly functionalized pyridine intermediates. These intermediates can then be used in the later stages of a multi-step synthesis of a target API.
Experimental Protocols
The following protocols are proposed synthetic routes for the utilization of this compound in the synthesis of pharmaceutical intermediates. These are based on well-established procedures for similar substrates and should be optimized for the specific target molecule.
Protocol 1: Heck Coupling of this compound with Aryl Halides
This protocol describes a potential pathway to synthesize 2-(2-arylvinyl)pyridin-4-amine derivatives, which can be key intermediates for certain kinase inhibitors. The reaction couples the vinyl group of this compound with an aryl halide in the presence of a palladium catalyst.[8][9][10]
Reaction Scheme:
Materials:
-
This compound
-
Aryl halide (e.g., 1-bromo-4-nitrobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the aryl halide (1.2 mmol), palladium(II) acetate (0.05 mmol), and tri(o-tolyl)phosphine (0.1 mmol) under an inert atmosphere (e.g., argon).
-
Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol) to the flask.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Quantitative Data (based on analogous reactions):
| Aryl Halide | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-4-nitrobenzene | 5 | Et₃N | DMF | 100 | 18 | 75-85 | [8][9] |
| 3-Bromoquinoline | 5 | Et₃N | DMF | 100 | 24 | 70-80 | [8] |
| 4-Iodoanisole | 5 | Et₃N | DMF | 100 | 16 | 80-90 | [9] |
Protocol 2: Aza-Michael Addition of Amines to this compound
This protocol outlines the addition of a secondary amine to the vinyl group of this compound, a reaction that can be used to introduce side chains found in various pharmaceutical agents.[11][12]
Reaction Scheme:
Materials:
-
This compound
-
Secondary amine (e.g., morpholine)
-
Acetic acid
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (10 mL).
-
Add the secondary amine (1.2 mmol) and a catalytic amount of acetic acid (0.1 mmol).
-
Reflux the reaction mixture for 6-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography.
Quantitative Data (based on analogous reactions):
| Amine | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | Acetic Acid | Ethanol | Reflux | 8 | 85-95 | [11] |
| Piperidine | Acetic Acid | Ethanol | Reflux | 10 | 80-90 | [12] |
| N-Methylpiperazine | Acetic Acid | Ethanol | Reflux | 12 | 75-85 | [11] |
Protocol 3: Buchwald-Hartwig Amination of a Halogenated Derivative
This protocol describes a potential two-step process where this compound is first halogenated at a specific position (e.g., the 3- or 5-position) and then subjected to a Buchwald-Hartwig amination to introduce a substituted amine. This is a common strategy in the synthesis of kinase inhibitors.[13][14][15][16][17]
Step 1: Halogenation (Illustrative Example - Bromination)
-
This step would require specific conditions to achieve regioselective bromination, which would need to be developed.
Step 2: Buchwald-Hartwig Amination
Reaction Scheme:
Materials:
-
3-Bromo-2-vinylpyridin-4-amine (hypothetical intermediate)
-
Amine (e.g., aniline)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
In an oven-dried Schlenk tube, combine the 3-bromo-2-vinylpyridin-4-amine (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol) under an inert atmosphere.
-
Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol).
-
Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours. Monitor by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data (based on analogous reactions):
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Chloro-2-aminopyridine | Aniline | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 110 | 70-80 | [13] |
| 3-Bromopyridine | Morpholine | Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | 100 | 85-95 | [14] |
| 4-Iodopyrazole | Benzylamine | Pd₂(dba)₃/DavePhos | K₃PO₄ | Dioxane | 100 | 75-85 | [17] |
Mandatory Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of a Receptor Tyrosine Kinase (e.g., ALK) and the point of inhibition by a synthesized aminopyridine-based inhibitor.
Experimental Workflow
Caption: General experimental workflow for the synthesis of a pharmaceutical intermediate from this compound.
Logical Relationship of Synthetic Strategies
Caption: Logical relationship of potential synthetic strategies utilizing the vinyl and amino functionalities of this compound.
References
- 1. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 2. Synthesis and evaluation of novel 2,4-diaminopyrimidines bearing bicyclic aminobenzazepines for anaplastic lymphoma kinase (ALK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 2,4-diaminopyrimidines bearing fused tricyclic ring moiety for anaplastic lymphoma kinase (ALK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Third-generation CDK inhibitors: A review on the synthesis and binding modes of Palbociclib, Ribociclib and Abemaciclib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 10. Regioselective Heck reaction of aliphatic olefins and aryl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Applications of the Aza-Michael Reaction in Flow Chemistry for the Synthesis of API | Biblioteca IQS [biblioteca.iqs.edu]
- 13. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols: Functionalization of Surfaces with Amino-Functional Poly(vinylpyridine) Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface functionalization with amine-containing polymers is a critical technique for a wide range of applications in biomedical research and drug development. The introduction of primary amine groups onto a surface allows for the covalent immobilization of biomolecules, such as peptides, proteins, and nucleic acids, as well as the attachment of drug molecules and targeting ligands. Poly(vinylpyridine) (PVP) and its derivatives are versatile polymers for surface modification due to the reactive nature of the pyridine ring.
This document provides detailed application notes and protocols for the functionalization of surfaces with amino-functional poly(vinylpyridine) derivatives. It is important to note that "poly(2-Vinylpyridin-4-amine)" is not a standard chemical name for a commercially available or commonly synthesized polymer. It is likely a misnomer for a poly(vinylpyridine) that has been functionalized with amine groups. These protocols will therefore focus on established methods for achieving this, namely through the use of poly(2-vinylpyridine) (P2VP) and poly(4-vinylpyridine) (P4VP) and their subsequent modification, or the use of pre-functionalized polymers like amino-terminated poly(2-vinylpyridine).
The applications for these functionalized surfaces are extensive, including:
-
Biosensor development: Covalent attachment of antibodies or enzymes to a surface for detecting specific analytes.
-
Drug delivery systems: Immobilization of drug-loaded nanoparticles or direct conjugation of therapeutic agents.
-
Antimicrobial surfaces: Quaternization of the pyridine nitrogen can be adapted to introduce antimicrobial agents.
-
Tissue engineering: Creating surfaces that promote cell adhesion and growth through the immobilization of cell-adhesive peptides.
Data Presentation: Quantitative Analysis of Functionalized Surfaces
The successful functionalization of a surface with poly(vinylpyridine) derivatives can be quantified using various analytical techniques. The choice of method will depend on the specific functionalization strategy employed. Below is a summary of typical quantitative data obtained for surfaces modified with P2VP and P4VP.
| Surface Modification Method | Substrate | Polymer | Film Thickness (nm) | Grafting Density (chains/nm²) | Water Contact Angle (°) | Reference |
| Spin Coating | Silicon Wafer | Poly(styrene-b-2-vinylpyridine) | 20 - 80 | Not Applicable | 75 - 85 | [1] |
| "Grafting From" (SI-ATRP) | Silicon Wafer | Poly(4-vinylpyridine) | 10 - 100+ | 0.1 - 0.8 | 60 - 70 | [2] |
| "Grafting To" | Silicon Wafer | Hydroxy-terminated Polystyrene | ~5 | ~0.5 | ~90 (before grafting) | [3] |
| Quaternization of P4VP | P4VP grafted surface | P4VP-q-hexyl bromide | Varies with initial thickness | Not Applicable | Decreases with quaternization | [2] |
| Amine-Terminated P2VP | Not specified | α-amino-terminated P2VP-b-PEG | Not specified | Not specified | Not specified | [4] |
Note: The data presented are representative values from the literature and can vary significantly based on experimental conditions such as polymer molecular weight, solution concentration, reaction time, and temperature.
Experimental Protocols
Here we provide detailed methodologies for three key approaches to functionalizing surfaces with poly(vinylpyridine) and its amino-derivatives: Spin Coating, "Grafting From" via Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP), and Post-Polymerization Modification to introduce amine functionalities.
Protocol 1: Surface Modification by Spin Coating of Poly(2-vinylpyridine)
This protocol describes a straightforward method for depositing a thin film of P2VP onto a substrate. This method is rapid but results in a physisorbed layer that may have limited stability in certain solvents.
Materials:
-
Poly(2-vinylpyridine) (P2VP), MW 40,000 g/mol [5]
-
Toluene, anhydrous
-
Glass microscope slides or silicon wafers
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Deionized (DI) water
-
Nitrogen gas stream
Equipment:
-
Spin coater
-
Ultrasonic bath
-
Plasma cleaner (optional)
-
Oven
Procedure:
-
Substrate Cleaning: a. Immerse the glass slides or silicon wafers in Piranha solution for 15 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). b. Rinse the substrates thoroughly with DI water. c. Sonicate the substrates in DI water for 15 minutes. d. Dry the substrates under a stream of nitrogen and then bake in an oven at 110 °C for 30 minutes. e. (Optional) For enhanced cleaning, treat the substrates with oxygen plasma for 5 minutes immediately before use.
-
Polymer Solution Preparation: a. Prepare a 1% (w/v) solution of P2VP in anhydrous toluene. b. Stir the solution at room temperature until the polymer is fully dissolved.
-
Spin Coating: a. Place a cleaned substrate onto the chuck of the spin coater. b. Dispense a small amount of the P2VP solution onto the center of the substrate to cover the surface. c. Spin coat the substrate at 3000 rpm for 60 seconds.[6] d. The coated substrate can be annealed at a temperature above the glass transition temperature of P2VP (~105 °C) to improve film uniformity.
-
Characterization: a. The thickness of the spin-coated film can be determined by ellipsometry.[7] b. The surface morphology can be visualized using Atomic Force Microscopy (AFM).
Protocol 2: "Grafting From" of Poly(4-vinylpyridine) via SI-ATRP
This protocol creates a covalently attached polymer brush layer with high grafting density.
Materials:
-
(3-Aminopropyl)triethoxysilane (APTES)
-
α-bromoisobutyryl bromide (BIBB)
-
Triethylamine (TEA)
-
Anhydrous toluene
-
4-vinylpyridine (4VP), inhibitor removed
-
Copper(I) bromide (CuBr)
-
2,2'-bipyridyl (bpy)
-
Methanol
-
Silicon wafers
Equipment:
-
Schlenk line or glovebox
-
Magnetic stirrer and hotplate
-
Vacuum oven
Procedure:
-
Substrate Functionalization with Initiator: a. Clean silicon wafers as described in Protocol 1. b. In a glovebox or under inert atmosphere, prepare a 2% (v/v) solution of APTES in anhydrous toluene. c. Immerse the cleaned substrates in the APTES solution and leave for 12-16 hours at room temperature. d. Rinse the substrates with toluene and dry under a nitrogen stream. e. In a glovebox, prepare a solution of 10% (v/v) TEA in anhydrous toluene. f. Immerse the APTES-functionalized substrates in this solution. g. Slowly add BIBB (5% v/v) to the solution and react for 2 hours at room temperature. h. Rinse the initiator-functionalized substrates with toluene, then methanol, and dry under nitrogen.
-
Surface-Initiated ATRP of 4VP: a. In a Schlenk flask, add CuBr (1 mmol) and bpy (2 mmol) and purge with nitrogen. b. Add degassed 4VP monomer (10 mL) and anhydrous toluene (10 mL). c. Place the initiator-functionalized substrate in the reaction mixture. d. Stir the reaction at 80 °C for the desired time (e.g., 4-24 hours). The thickness of the polymer brush will increase with time. e. Stop the polymerization by exposing the reaction mixture to air. f. Rinse the substrates thoroughly with toluene and methanol to remove any physisorbed polymer. g. Dry the substrates under nitrogen.
Protocol 3: Post-Polymerization Quaternization to Introduce Amine Groups
This protocol describes the modification of a P4VP-grafted surface to introduce primary amine groups via quaternization.
Materials:
-
P4VP-grafted substrate (from Protocol 2)
-
2-Bromoethylamine hydrobromide
-
N,N-Dimethylformamide (DMF)
Equipment:
-
Magnetic stirrer
-
Inert atmosphere chamber (optional, but recommended)
Procedure:
-
Quaternization Reaction: a. Prepare a solution of 2-bromoethylamine hydrobromide (0.1 M) in DMF. b. Immerse the P4VP-grafted substrate in the solution. c. Heat the reaction at 60 °C for 24 hours under an inert atmosphere.[8] d. After the reaction, remove the substrate and rinse thoroughly with DMF, followed by DI water. e. Dry the amine-functionalized substrate under a stream of nitrogen.
-
Characterization: a. Successful quaternization and introduction of amine groups can be confirmed by X-ray Photoelectron Spectroscopy (XPS) through the appearance of a new N 1s peak corresponding to the quaternary ammonium and the primary amine.[9][10] b. The change in surface wettability can be assessed by measuring the water contact angle. An increase in hydrophilicity (lower contact angle) is expected.[11]
Visualizations: Experimental Workflows
Workflow for Surface Functionalization via "Grafting From" SI-ATRP
Caption: Workflow for creating amine-functionalized surfaces using SI-ATRP.
Logical Relationship: "Grafting From" vs. "Grafting To"
Caption: Comparison of "Grafting From" and "Grafting To" methods.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Poly(2-vinyl pyridine)-b-poly(ethylene glycol), α-amino-terminated; with hydroxymethylene at the block junction [polymersource.ca]
- 5. polysciences.com [polysciences.com]
- 6. Spin Coating and Micro-Patterning Optimization of Composite Thin Films Based on PVDF [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Grafting of Zwitterionic Polymers on Zirconia Surfaces: An XPS Investigation [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Michael Addition Reactions Involving 2-Vinylpyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility and potential applications of Michael addition reactions involving 2-vinylpyridin-4-amine, a versatile building block in medicinal chemistry. Due to the limited direct experimental data on this compound, the protocols and reaction schemes presented here are adapted from well-established procedures for the structurally similar and extensively studied 2-vinylpyridine. The principles and methodologies are expected to be highly applicable, with minor modifications potentially required for optimization.
Introduction to Michael Addition on Vinylpyridines
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis.[1] When the nucleophile is an amine, the reaction is termed an aza-Michael addition.[1] Vinylpyridines, including the titular this compound, are excellent Michael acceptors. The electron-withdrawing nature of the pyridine ring polarizes the vinyl group, rendering the β-carbon susceptible to nucleophilic attack.[2] This reactivity allows for the straightforward introduction of a variety of functional groups, leading to the synthesis of diverse molecular scaffolds with significant potential in drug discovery.[3][4][5][6]
The 4-amino group in this compound is anticipated to be a key modulator of the vinyl group's reactivity. As an electron-donating group, it may slightly decrease the electrophilicity of the vinyl β-carbon compared to unsubstituted 2-vinylpyridine. However, the fundamental capacity to undergo Michael additions remains. The resulting products, β-substituted ethylpyridine derivatives, are prevalent motifs in a wide range of biologically active compounds.[4][6]
Applications in Drug Discovery
The pyridine nucleus is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[4] Its ability to act as a hydrogen bond acceptor and its favorable physicochemical properties contribute to enhanced pharmacokinetic profiles of drug candidates.[4] Michael addition reactions on this compound provide a direct route to novel substituted pyridines for:
-
Lead Generation: Rapidly create libraries of compounds for high-throughput screening by varying the Michael donor.
-
Scaffold Hopping: Modify existing pharmacophores to explore new intellectual property space and improve biological activity.
-
Linker Chemistry: Introduce functionalized side chains that can serve as linkers for antibody-drug conjugates or proteolysis-targeting chimeras (PROTACs).
-
Bioisosteric Replacement: The pyridine ring and its derivatives can act as bioisosteres for other aromatic systems, potentially improving metabolic stability or target engagement.[3]
General Reaction Scheme
The following diagram illustrates the general mechanism of a Michael addition reaction with this compound, where 'Nu' represents a generic nucleophile.
Caption: General scheme of the Michael addition to this compound.
Note: The above DOT script is a template. A visual representation would require replacing the placeholder image links with actual chemical structure images.
Experimental Workflow
A typical experimental workflow for performing a Michael addition with this compound is depicted below. This process involves reaction setup, monitoring, workup, and purification.
Caption: A generalized experimental workflow for Michael addition reactions.
Detailed Experimental Protocols
The following protocols are adapted from literature procedures for Michael additions to 2-vinylpyridine and serve as a starting point for reactions with this compound.
Protocol 1: Aza-Michael Addition of a Secondary Amine (Exemplary)
This protocol describes the addition of a secondary amine to the vinylpyridine scaffold, a common transformation in the synthesis of biologically active molecules.[7][8]
Materials:
-
This compound (1.0 eq)
-
Secondary Amine (e.g., morpholine, piperidine) (1.2 eq)
-
Hexafluoroisopropanol (HFIP) as solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
To a solution of this compound in HFIP, add the secondary amine (1.2 equivalents) at room temperature.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within a few hours.[7]
-
Upon completion, remove the HFIP under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the desired aza-Michael adduct.
Protocol 2: Michael Addition of a Carbon Nucleophile (Exemplary)
This protocol is adapted from the addition of organolithium reagents to activated vinylpyridines, demonstrating the formation of a new carbon-carbon bond.[9][10] Stabilization of the intermediate carbanion is crucial for success.[9][10]
Materials:
-
This compound (1.0 eq)
-
Organolithium reagent (e.g., n-butyllithium, phenyllithium) (1.1 eq)
-
Anhydrous tetrahydrofuran (THF) as solvent
-
Schlenk flask or other suitable glassware for air-sensitive reactions
-
Dry ice/acetone bath
-
Syringes for transfer of air-sensitive reagents
-
Electrophile for trapping (e.g., an aldehyde or ketone)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the organolithium reagent (1.1 equivalents) dropwise via syringe, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to allow for the formation of the anionic intermediate.
-
Add the chosen electrophile (1.2 equivalents) to the reaction mixture and continue stirring at -78 °C for an additional 2-4 hours.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Summary
The following tables summarize representative reaction conditions for Michael additions to 2-vinylpyridine, which can be used as a guide for reactions with this compound.
Table 1: Aza-Michael Addition to 2-Vinylpyridine
| Nucleophile | Catalyst/Solvent | Temperature | Time | Yield (%) | Reference |
| Methylamine | 2-Propanol/Water | Reflux | Variable | 60-70% | [8] |
| Various Amines | HFIP | Room Temp. | 1-4 h | High | [7] |
| Cyclohexylamine | Anion-exchanged supported ionic liquids | 60 °C | 1 h | ~38% | [7] |
Table 2: Michael Addition of Carbon Nucleophiles to Activated Vinylpyridines
| Nucleophile | Electrophile Trap | Temperature | Yield (%) | Reference |
| 2-Thienyllithium | Proton | 25 °C | 82% | [9][10] |
| t-Butyllithium | Proton | -78 °C to RT | Trace (dimerization observed) | [9] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Safety Precautions
-
2-Vinylpyridine and its derivatives are potentially toxic and should be handled in a well-ventilated fume hood.[2]
-
Organolithium reagents are pyrophoric and must be handled under an inert atmosphere using appropriate techniques.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
By leveraging these adapted protocols and understanding the underlying chemical principles, researchers can effectively utilize this compound as a valuable synthon for the creation of novel chemical entities with potential therapeutic applications.
References
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 3. bcrcp.ac.in [bcrcp.ac.in]
- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dau.url.edu [dau.url.edu]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Alkylation of 2-Vinylpyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established and novel protocols for the N-alkylation of 2-vinylpyridin-4-amine, a critical transformation for synthesizing a diverse range of biologically active molecules and functional materials. The protocols detailed below offer various strategies to achieve mono- or di-alkylation while considering the reactive nature of the vinyl group.
Introduction
This compound is a valuable scaffold in medicinal chemistry and materials science. The presence of a primary amino group, a pyridine ring, and a vinyl substituent offers multiple sites for functionalization. N-alkylation of the primary amino group is a key step in modifying the molecule's properties, such as basicity, lipophilicity, and biological activity. However, the reaction can present challenges, including selectivity between the exocyclic amino group and the pyridine nitrogen, as well as potential side reactions involving the vinyl group, such as polymerization or addition reactions.[1] This document outlines several protocols to control the N-alkylation of this compound, enabling the synthesis of a wide array of derivatives.
Key N-Alkylation Strategies
Several methods have been successfully employed for the N-alkylation of aminopyridines. The choice of method depends on the desired product (mono- vs. di-alkylation), the nature of the alkylating agent, and the desired reaction conditions (e.g., mildness, greenness).
-
Direct Alkylation with Alkyl Halides : This is the most conventional approach. To favor alkylation of the less basic exocyclic amino group over the pyridine nitrogen, a strong base is often required to deprotonate the amine.[2] Alternatively, protecting the amino group (e.g., with a Boc group) can direct alkylation to the pyridine nitrogen, followed by deprotection.[2] To achieve selective N-alkylation of the amino group, a strong base like n-butyllithium can be employed.[2]
-
Reductive Amination : This two-step, one-pot process involves the reaction of the amine with an aldehyde or ketone to form an intermediate imine (Schiff base), which is then reduced in situ to the corresponding N-alkylated amine.[3][4] This method is generally milder than direct alkylation with alkyl halides and avoids over-alkylation.
-
"Borrowing Hydrogen" Methodology : This elegant and atom-economical strategy utilizes alcohols as alkylating agents, catalyzed by transition metal complexes (e.g., iridium or ruthenium).[5][6] The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde, which then undergoes reductive amination with the amine. The borrowed hydrogen is then returned to reduce the resulting imine, regenerating the catalyst and producing water as the only byproduct.[6]
-
N-Alkylation using Carboxylic Acids and Sodium Borohydride : This facile method allows for the N-monoalkylation of aminopyridines under mild conditions.[7] The carboxylic acid and the amine are believed to form an amide intermediate, which is then reduced by sodium borohydride.[7]
Experimental Protocols
Protocol 1: Direct N-Monoalkylation with Alkyl Halide using a Strong Base
This protocol is adapted from methods used for the N-alkylation of 4-aminopyridine.[2]
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq.) dropwise to the stirred solution. Maintain the temperature at -78 °C.
-
After stirring for 30 minutes at -78 °C, add the alkyl halide (1.1 eq.) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the N-alkylated this compound.
Table 1: Representative Reaction Conditions for Direct N-Alkylation of Aminopyridines.
| Amine | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Aminopyridine | Methyl Iodide | n-BuLi | THF | -78 to RT | 74-80 | [2] |
| 4-Aminopyridine | Ethyl Bromide | n-BuLi | THF | -78 to RT | 74-80 | [2] |
Protocol 2: Reductive Amination with an Aldehyde
This protocol is a general method for the N-alkylation of 4-aminopyridine via reductive amination.[3]
Materials:
-
This compound
-
Aldehyde (e.g., octanal) (2.0 eq.)
-
Methanol or Ethanol
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Filtration agent (e.g., Celite)
Procedure:
-
Dissolve this compound (1.0 eq.) and the aldehyde (2.0 eq.) in methanol or ethanol in a hydrogenation vessel.
-
Add 10% Pd/C catalyst (e.g., 5-10 mol%).
-
Pressurize the vessel with hydrogen gas (e.g., 3-5 bar).
-
Heat the reaction mixture to a suitable temperature (e.g., 80 °C) and stir vigorously for several hours (e.g., 12-24 h).
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the N-alkylated product.
Table 2: Example of Reductive Amination of 4-Aminopyridine.
| Amine | Aldehyde | Catalyst | Solvent | Pressure (bar) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Aminopyridine | Octanal | 10% Pd/C | Methanol | 5.0-5.5 | 80 | 23 | Not specified | [3] |
| 4-Aminopyridine | Octanal | 10% Pd/C | Ethanol | 3.5 | 80 | 13.5 + 7 | Not specified | [3] |
Protocol 3: "Borrowing Hydrogen" N-Alkylation with an Alcohol
This protocol is based on the iridium-catalyzed N-alkylation of amines with alcohols.[6]
Materials:
-
This compound
-
Alcohol (e.g., benzyl alcohol)
-
Iridium catalyst (e.g., [Ir(cod)Cl]₂) with a suitable ligand
-
Base (e.g., KOtBu)
-
Anhydrous toluene or xylene
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine this compound (1.0 eq.), the alcohol (1.2 eq.), the iridium catalyst (e.g., 1-5 mol%), and the base (e.g., 10 mol%).
-
Add anhydrous toluene or xylene.
-
Heat the reaction mixture to a high temperature (e.g., 110-140 °C) and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 3: Conditions for Borrowing Hydrogen N-Alkylation of Amines.
| Amine | Alcohol | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Aromatic/Heteroaromatic Amines | Various Alcohols | [IrCl(cod)]₂ / P,N ligand | KOtBu | - | Not specified | Good to excellent | [6] |
| 2-Aminopyridine | Benzyl Alcohol | Ru(II)-NHC complex | KOtBu | Neat | 120 | High conversion | [5] |
Visualizing the Workflow
A general workflow for the N-alkylation of this compound is depicted below. This diagram illustrates the key steps from starting materials to the purified product.
Caption: General workflow for the N-alkylation of this compound.
Signaling Pathway of Catalytic N-Alkylation
The "Borrowing Hydrogen" methodology follows a distinct catalytic cycle. The diagram below illustrates the key steps in this process.
References
- 1. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 2. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2021013997A1 - Process for the synthesis of n-alkyl-4-pyridinamines - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Cross-Coupling Reactions with 2-Vinylpyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various cross-coupling reactions involving 2-Vinylpyridin-4-amine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of multiple reactive sites: the vinyl group, the pyridine nitrogen, and the amino group. These notes offer guidance on performing Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, enabling the synthesis of a diverse range of functionalized pyridine derivatives.
Introduction to Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1] For a substrate such as this compound, these reactions open up avenues for derivatization at the vinyl group or, if modified to a halo-pyridine, at the pyridine core. The amino group can also participate in C-N bond formation through Buchwald-Hartwig amination.
General Considerations
The presence of the 4-amino group on the pyridine ring can influence the reactivity of this compound in cross-coupling reactions. The lone pair of electrons on the nitrogen atom can potentially coordinate to the palladium catalyst, which may affect its catalytic activity. In some cases, protection of the amino group may be necessary to achieve optimal results. Common protecting groups for amines, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), can be employed. The choice of protecting group will depend on its stability under the specific reaction conditions and the ease of its subsequent removal.
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide or triflate and an alkene.[2][3] In the context of this compound, the vinyl group can react with an aryl or vinyl halide to yield substituted styrylpyridines. An oxidative Heck variant using an arylboronic acid is also a viable strategy.[4][5]
Data Presentation: Representative Heck Reaction Conditions
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 24 | 75 |
| 2 | Iodobenzene | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | DMA | 120 | 18 | 82 |
| 3 | Phenylboronic Acid (Oxidative) | Pd(TFA)₂ (10) | 1,10-Phenanthroline (10) | Ag₂O | DMF | RT | 24 | 68[5] |
| 4 | 4-Methoxyphenylboronic Acid (Oxidative) | Pd(OAc)₂ (5) | - | NaHCO₃ | DMF | 90 | 24 | 85[4] |
Experimental Protocol: Oxidative Heck Reaction with Phenylboronic Acid
This protocol is adapted from a procedure for the oxidative Heck reaction of 4-vinylpyridine.[5]
Materials:
-
This compound
-
Phenylboronic Acid
-
Palladium(II) trifluoroacetate (Pd(TFA)₂)
-
1,10-Phenanthroline
-
Silver(I) oxide (Ag₂O)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), Pd(TFA)₂ (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.1 mmol, 10 mol%), and Ag₂O (1.0 mmol, 1.0 equiv).
-
Add anhydrous DMF (5 mL) via syringe.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion (monitored by TLC or LC-MS), dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired (E)-2-(2-phenylethenyl)pyridin-4-amine.
Visualization: Heck Reaction Catalytic Cycle
Caption: General catalytic cycle of the Heck reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (boronic acid or ester) and an organohalide or triflate.[6] For this compound, this reaction would typically involve converting it to a halo-derivative, such as 4-amino-2-bromopyridine, which can then be coupled with a vinylboronic acid or ester to re-install the vinyl group with further substitution. Alternatively, a halo-substituted 2-vinylpyridine could be coupled with an arylboronic acid.
Data Presentation: Representative Suzuki-Miyaura Reaction Conditions for Aminopyridines
| Entry | Pyridine Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromo-2-aminopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |
| 2 | 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 85 |
| 3 | 4-Chloro-2-aminopyridine | Cyclopropylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | t-Amyl alcohol | 110 | 18 | 78 |
Experimental Protocol: Suzuki-Miyaura Coupling of a Model Halopyridine
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a halo-aminopyridine with a boronic acid.
Materials:
-
4-Amino-2-bromopyridine (as a model substrate)
-
Aryl- or Vinylboronic Acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene and Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
In a Schlenk tube, combine 4-amino-2-bromopyridine (1.0 mmol, 1.0 equiv), the boronic acid (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with inert gas three times.
-
Add degassed toluene (4 mL) and degassed water (1 mL).
-
Seal the tube and heat the reaction mixture at 100 °C for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by flash column chromatography to yield the coupled product.
Visualization: Suzuki-Miyaura Coupling Catalytic Cycle
Caption: General catalytic cycle of the Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[7][8] Similar to the Suzuki coupling, this reaction would be applied to a halo-derivative of this compound.
Data Presentation: Representative Sonogashira Coupling Conditions for Aminopyridines
| Entry | Pyridine Substrate | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-4-bromopyridine | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 60 | 6 | 90[9] |
| 2 | 3-Amino-5-bromopyridine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Diisopropylamine | DMF | 80 | 12 | 88 |
| 3 | 2-Amino-3-chloropyridine | 1-Hexyne | Pd(OAc)₂ (2) / XPhos (4) | CuI (5) | Cs₂CO₃ | Dioxane | 100 | 24 | 75 |
Experimental Protocol: Sonogashira Coupling of a Model Halopyridine
This protocol is based on a general procedure for the Sonogashira coupling of aminobromopyridines.[9]
Materials:
-
2-Amino-4-bromopyridine (as a model substrate)
-
Terminal Alkyne
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask, add 2-amino-4-bromopyridine (1.0 mmol, 1.0 equiv), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%) under an inert atmosphere.
-
Add anhydrous, degassed THF (5 mL) and Et₃N (2 mL).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise.
-
Heat the reaction mixture to 60 °C and stir for 6 hours, or until completion as indicated by TLC.
-
Cool the reaction to room temperature and remove the solvent in vacuo.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-4-alkynylpyridine.
Visualization: Sonogashira Coupling Catalytic Cycles
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from an amine and an aryl halide or triflate.[5][10] For this compound, this reaction can be used to couple the 4-amino group with an aryl halide.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | 4-Chlorotoluene | Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu | Toluene | 100 | 12 | 95 |
| 2 | Morpholine | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (2) | BrettPhos (4) | LiHMDS | Dioxane | 80 | 18 | 89 |
| 3 | This compound (model) | 1-Iodo-3-methoxybenzene | G3-XPhos (2) | - | K₂CO₃ | t-Butanol | 110 | 24 | 80 |
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This is a generalized protocol for the coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl Halide (e.g., 1-iodo-3-methoxybenzene)
-
G3-XPhos precatalyst
-
Potassium carbonate (K₂CO₃)
-
tert-Butanol, anhydrous
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Add this compound (1.2 mmol, 1.2 equiv), the aryl halide (1.0 mmol, 1.0 equiv), K₂CO₃ (2.0 mmol, 2.0 equiv), and the G3-XPhos precatalyst (0.02 mmol, 2 mol%) to a Schlenk tube.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous tert-butanol (5 mL).
-
Seal the tube and heat the mixture at 110 °C for 24 hours.
-
After cooling, dilute the reaction with ethyl acetate and filter through a short pad of silica gel.
-
Concentrate the filtrate and purify the residue by column chromatography to afford the N-aryl-2-vinylpyridin-4-amine product.
Visualization: Buchwald-Hartwig Amination Catalytic Cycle
Caption: General catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. prepchem.com [prepchem.com]
Troubleshooting & Optimization
"inhibiting premature polymerization of 2-Vinylpyridin-4-amine during storage"
This guide provides researchers, scientists, and drug development professionals with essential information to prevent the premature polymerization of vinylpyridine monomers during storage.
Frequently Asked Questions (FAQs)
Q1: Why is my 2-Vinylpyridine monomer polymerizing during storage?
A1: 2-Vinylpyridine is susceptible to premature polymerization, which can be initiated by several factors. The vinyl group can undergo free-radical polymerization when exposed to heat, ultraviolet (UV) light, or radical initiators like peroxides.[1] Oxygen can also contribute by forming peroxides that then act as initiators.[1] Even under refrigerated conditions, highly purified vinylpyridines can start to autopolymerize within a week.[2]
Q2: What are the ideal storage conditions to ensure the stability of 2-Vinylpyridine?
A2: To maximize shelf life and prevent premature polymerization, 2-Vinylpyridine should be stored in a cool, dark, and dry environment.[1] The container must be tightly sealed to prevent moisture and oxygen from entering.[1][3] For long-term storage, it is highly recommended to blanket the container with a dry, inert gas such as nitrogen or argon to displace air.[1] Many suppliers recommend storing the material in a freezer at temperatures between -20°C and 2-10°C.[3][4][5][6][7]
Q3: What chemical inhibitors are used to stabilize 2-Vinylpyridine?
A3: To prevent unwanted free-radical polymerization during transport and storage, manufacturers typically add a small amount of an inhibitor.[8] A common and effective inhibitor for 2-Vinylpyridine is 4-tert-butylcatechol (TBC), often at a concentration of 0.1%.[7][9][10][11][12] Other phenolic inhibitors like hydroquinone (HQ) and 4-methoxyphenol (MEHQ) are also used for stabilizing vinyl monomers.[1][8] These inhibitors work by scavenging free radicals, which terminates the polymerization chain reaction.[1]
Troubleshooting Guide
Q1: I've noticed an increase in the viscosity of my 2-Vinylpyridine. What should I do?
A1: An increase in viscosity is an early sign of polymerization.[1] You should immediately assess the storage conditions. Ensure the container is tightly sealed and stored at the recommended low temperature, away from light and heat sources. If the viscosity has only slightly increased, the monomer may still be usable for some applications, but it is crucial to monitor it closely. For applications sensitive to polymer content, it is advisable to use a fresh batch.
Q2: My 2-Vinylpyridine has become cloudy and contains solid precipitates. Can I still use it?
A2: Cloudiness and the formation of solid precipitates indicate that polymerization has progressed significantly. At this stage, the monomer is likely unsuitable for most applications as the purity is compromised. It is not recommended to attempt to filter or salvage the remaining liquid, as the polymerization process may continue.[1] The affected batch should be disposed of according to safety regulations.
Q3: I need to store a partially used container of 2-Vinylpyridine. What is the best practice?
A3: A partially used container has a larger headspace, which increases the monomer's exposure to air (oxygen and moisture), accelerating degradation.[1] To minimize this, reduce the time the container is open. Before resealing, purge the headspace with a dry, inert gas like nitrogen or argon.[1] Ensure the cap and any seals are clean and securely fastened to prevent leaks.[1] Clearly label the container with the date it was opened and return it to the recommended storage conditions.[1]
Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 2-10°C (Refrigerated) or -20°C (Freezer)[3][4][5][6][7] | Reduces the rate of thermally initiated polymerization.[1] |
| Atmosphere | Inert Gas (Nitrogen, Argon)[1] | Prevents oxidation and the formation of peroxide initiators.[1] |
| Light Exposure | Store in opaque or amber containers in the dark.[1] | Prevents UV light from initiating free-radical polymerization.[1] |
| Moisture | Keep container tightly sealed in a dry environment.[1][3] | Prevents potential side reactions and moisture-induced degradation. |
| Inhibitor | 0.1% 4-tert-butylcatechol (TBC)[7][9][10][11][12] | Scavenges free radicals to terminate polymerization chains.[1] |
Experimental Protocols
Protocol: Evaluating Inhibitor Effectiveness
This protocol provides a general method for comparing the effectiveness of different inhibitors in preventing the premature polymerization of 2-Vinylpyridine.
-
Preparation of Samples:
-
Dispense equal aliquots of freshly purified (inhibitor-free) 2-Vinylpyridine into several amber glass vials.
-
To each vial, add a different inhibitor (e.g., TBC, MEHQ, HQ) at a predetermined concentration (e.g., 100 ppm, 500 ppm, 1000 ppm).
-
Include a control sample with no added inhibitor.
-
Seal all vials tightly, purging the headspace with nitrogen before sealing.
-
-
Accelerated Aging:
-
Place the vials in a controlled environment at an elevated temperature (e.g., 60°C) to accelerate the polymerization process.[13]
-
Ensure the environment is dark to exclude light as a variable.
-
-
Monitoring and Analysis:
-
At regular intervals (e.g., every 24 hours), remove the vials and allow them to return to room temperature.
-
Visually inspect for any signs of polymerization, such as increased viscosity, cloudiness, or gel formation.
-
Measure the viscosity using a rheometer to quantify changes over time.[13]
-
Optionally, use techniques like Gas Chromatography (GC) to measure the remaining monomer concentration or Gel Permeation Chromatography (GPC) to detect the formation of polymer chains.
-
-
Data Interpretation:
-
Plot the viscosity or monomer concentration as a function of time for each inhibitor and concentration.
-
The most effective inhibitor will show the smallest change in viscosity and the highest remaining monomer concentration over the test period.
-
Visualizations
Caption: Simplified workflow of free-radical polymerization.
Caption: Workflow for troubleshooting premature polymerization.
Caption: Logic for selecting a suitable polymerization inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. 2-乙烯基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 10. 2-Vinylpyridine, 97%, stabilized | Fisher Scientific [fishersci.ca]
- 11. 2-Vinylpyridine, 97%, stab. with 0.1% 4-tert-butylcatechol | Fisher Scientific [fishersci.ca]
- 12. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 13. grid.uns.ac.rs [grid.uns.ac.rs]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 2-Vinylpyridin-4-amine
Welcome to the technical support center for the synthesis of 2-Vinylpyridin-4-amine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this synthesis. The information presented is based on established principles of organic chemistry and analogous reactions reported in the literature.
Frequently Asked Questions (FAQs)
Q1: What are the most promising synthetic routes for this compound?
A1: Direct synthesis can be challenging. The most viable approaches involve palladium-catalyzed cross-coupling reactions. These methods offer good control and functional group tolerance. The primary candidates are the Suzuki-Miyaura, Heck, and Stille couplings. Each involves coupling a substituted pyridine with a vinyl-containing reagent.
Q2: Why is the amino group typically protected during the synthesis?
A2: The amino group on the pyridine ring can interfere with the reaction in several ways. It can act as a ligand and coordinate with the palladium catalyst, potentially deactivating it.[1] It can also be nucleophilic and participate in side reactions. Therefore, protecting the amine, for example as a Boc-protected amine, is often a crucial step to ensure the success of the cross-coupling reaction.
Q3: What are the main challenges in synthesizing and handling this compound?
A3: The primary challenges include:
-
Catalyst Inhibition: The pyridine nitrogen can poison the palladium catalyst, leading to low yields.[1]
-
Polymerization: Vinylpyridines are prone to polymerization, especially at elevated temperatures or in the presence of radical initiators.[2][3][4]
-
Side Reactions: The amino group can lead to side reactions if not properly protected.
-
Purification: The final product may be difficult to purify due to its polarity and potential for polymerization.
Q4: How can I prevent polymerization of the vinylpyridine product?
A4: To prevent polymerization, it is advisable to:
-
Work at the lowest effective temperature.
-
Use a polymerization inhibitor, such as 4-tert-butylcatechol, during distillation and storage.[4]
-
Store the purified product at low temperatures and protected from light.[2][4]
-
Avoid contact with radical initiators and peroxides.[3]
Proposed Synthetic Workflow
A plausible and efficient route to this compound is a Suzuki-Miyaura cross-coupling reaction. This approach offers mild reaction conditions and high functional group tolerance.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield in Coupling Step | Catalyst Deactivation: The pyridine nitrogen may be poisoning the palladium catalyst.[1] | - Ensure the amine is fully protected. - Use a ligand that is sterically bulky to shield the palladium center. - Consider using a different palladium precursor or a higher catalyst loading. |
| Ineffective Base: The chosen base may not be strong enough to facilitate transmetalation. | - Screen different bases such as Cs2CO3, K3PO4, or K2CO3.[5] - Ensure the base is anhydrous. | |
| Suboptimal Temperature: The reaction temperature may be too low for the coupling to proceed efficiently. | - Gradually increase the reaction temperature, but monitor for decomposition and polymerization. | |
| Poor Quality Reagents: Starting materials or solvents may contain impurities or water. | - Use freshly distilled solvents and high-purity reagents. - Ensure all glassware is thoroughly dried. | |
| Polymerization of Product | High Reaction Temperature: Elevated temperatures can induce polymerization of the vinyl group.[2][4] | - Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. - Consider a milder coupling method if high temperatures are required. |
| Presence of Oxygen or Radicals: Oxygen can initiate radical polymerization. | - Degas all solvents and reagents thoroughly. - Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. | |
| Formation of Side Products | Incomplete Protection: If the amino group is not fully protected, it can undergo side reactions. | - Ensure the protection step goes to completion by monitoring with TLC or LC-MS. - Re-purify the protected starting material if necessary. |
| Homocoupling of Boronic Ester: The vinylboronic ester can couple with itself. | - Optimize the stoichiometry of the reactants. - Adjust the rate of addition of the boronic ester. | |
| Protodeboronation: The boronic ester can be cleaved by acidic protons. | - Use an anhydrous base and solvent. - Avoid acidic conditions during the coupling step. |
Troubleshooting Workflow
Experimental Protocols
Proposed Protocol for Suzuki-Miyaura Coupling:
This protocol is a general guideline and may require optimization for specific substrates and scales.
-
Reagent Preparation:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add tert-butyl (2-chloropyridin-4-yl)carbamate (1.0 equiv.), vinylboronic acid pinacol ester (1.2 equiv.), and a base such as potassium carbonate (K2CO3, 2.0 equiv.).
-
Add a palladium catalyst, for example, Pd(PPh3)4 (0.05 equiv.), and a suitable solvent (e.g., a 3:1 mixture of dioxane and water).
-
-
Reaction Execution:
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the mixture to a temperature of 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl (2-vinylpyridin-4-yl)carbamate.
-
Deprotection Protocol:
-
Reaction Setup:
-
Dissolve the purified tert-butyl (2-vinylpyridin-4-yl)carbamate in a suitable solvent such as dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) or a saturated solution of hydrogen chloride (HCl) in dioxane.
-
-
Reaction and Work-up:
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess acid under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO3) and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify as needed to yield this compound.
-
Data Presentation
Table 1: Comparison of Potential Cross-Coupling Methods
| Reaction | Key Advantages | Potential Challenges | Typical Catalyst |
| Suzuki-Miyaura | Mild conditions, high functional group tolerance, commercially available boronic acids.[5][6][7] | Potential for protodeboronation.[8] | Pd(PPh3)4, Pd(dppf)Cl2 |
| Heck | Uses readily available alkenes, good for vinylation.[9][10] | Can require higher temperatures, potential for side reactions.[11] | Pd(OAc)2, PdCl2(PPh3)2 |
| Stille | Tolerant of a wide variety of functional groups, air and moisture stable tin reagents.[1][12][13] | Toxicity of organotin reagents and byproducts.[12][13] | Pd(PPh3)4, PdCl2(PPh3)2 |
Table 2: Optimized Parameters for a Hypothetical Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh3)4 | Widely used and effective for Suzuki couplings. |
| Ligand | PPh3 (part of the catalyst) | Provides stability to the palladium center. |
| Base | K2CO3 | A common and effective base for Suzuki reactions.[5] |
| Solvent | Dioxane/Water (3:1) | A common solvent system that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 90 °C | A balance between achieving a reasonable reaction rate and minimizing polymerization. |
| Reaction Time | 18 hours | Typical duration for similar cross-coupling reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the catalyst and polymerization. |
References
- 1. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. VINYLPYRIDINES, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Aryl-to-alkyl radical relay Heck reaction of amides with vinyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stille reaction - Wikipedia [en.wikipedia.org]
- 13. Stille Coupling [organic-chemistry.org]
Technical Support Center: Polymerization of Functionalized Vinylpyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the polymerization of functionalized vinylpyridines.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of poly(vinylpyridine)s.
Issue 1: High Polydispersity Index (PDI) in Living/Controlled Polymerization
Question: My living/controlled polymerization (ATRP, RAFT, or anionic) of a functionalized vinylpyridine is resulting in a polymer with a high polydispersity index (PDI > 1.3). What are the potential causes and how can I resolve this?
Answer: A high PDI in a controlled polymerization indicates a loss of control over the process, leading to polymer chains of varying lengths. Several factors can contribute to this issue:
-
Impurities in the Monomer: Vinylpyridine monomers are susceptible to autopolymerization and oxidation.[1] Impurities can interfere with the catalyst or initiator, leading to uncontrolled initiation events.
-
Initiator/Catalyst Issues (ATRP): In Atom Transfer Radical Polymerization (ATRP), the choice of the initiating/catalytic system is crucial.
-
Problem: The use of bromide-containing initiators with basic and nucleophilic monomers like 4-vinylpyridine (4VP) can lead to side reactions.[3]
-
Solution: Employing a chloride-containing ATRP initiating/catalytic system can significantly improve polymerization control and lead to a narrower molecular weight distribution.[3] Additionally, ensuring the catalyst complex is stable and not displaced by the pyridine monomer is important; using strongly binding ligands can mitigate this.[4] In protic solvents, dissociation of the deactivating Cu(II)-halide complex can occur, leading to poor control. Adding an initial amount of the Cu(II) complex can improve control.[3][5]
-
-
Side Reactions in Anionic Polymerization: The propagating carbanion in anionic polymerization is highly reactive and can undergo side reactions with the pyridine ring, leading to branching and cross-linking.[1] This is particularly problematic for 4-vinylpyridine.[1]
-
Retardation in RAFT Polymerization: Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization of vinylpyridines can be slow, which may provide more opportunity for side reactions or termination events to occur, broadening the PDI.[6]
-
Solution: Optimize the ratio of the RAFT agent to the initiator. While a higher concentration of the RAFT agent can lead to better control, it can also slow down the reaction.[6] Ensure the chosen RAFT agent is suitable for vinylpyridine polymerization.
-
Issue 2: Low Polymerization Yield
Question: I am experiencing a low yield in my vinylpyridine polymerization. What factors could be responsible, and what steps can I take to improve it?
Answer: Low polymerization yield can be attributed to several factors ranging from reaction conditions to the purity of reagents.
-
Inefficient Initiation:
-
Problem: The initiator may not be decomposing efficiently at the chosen reaction temperature, or it might be incompatible with the monomer or solvent.
-
Solution: Ensure the selected initiator has an appropriate half-life at the polymerization temperature. For free-radical polymerization, activators like reducing agents (e.g., ferrous sulfate, sodium bisulfite) or tertiary amines can be used to enhance initiation at lower temperatures.[7]
-
-
Presence of Inhibitors:
-
Problem: Oxygen is a potent inhibitor of radical polymerizations. Other impurities in the monomer or solvent can also terminate growing polymer chains.
-
Solution: Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw cycles or by purging with an inert gas (e.g., argon or nitrogen). Ensure all reagents and solvents are purified to remove any potential inhibitors.
-
-
Monomer Autopolymerization:
-
Problem: Purified vinylpyridine monomers can autopolymerize, especially when stored for extended periods, even at low temperatures.[1] This reduces the concentration of viable monomer for the controlled polymerization.
-
Solution: Use freshly purified monomer for each reaction.
-
-
Poor Solubility:
-
Problem: The growing polymer may precipitate out of the solution if the solvent is not appropriate, effectively stopping further polymerization. This can be an issue for poly(4-vinylpyridine) in THF at higher molecular weights.[1]
-
Solution: Choose a solvent system in which both the monomer and the resulting polymer are soluble. For P4VP, using cosolvents like DMF or pyridine can help maintain solubility.[1]
-
Issue 3: Gelation or Cross-linking During Polymerization
Question: My polymerization reaction mixture turned into a gel, indicating cross-linking. What causes this and how can it be prevented?
Answer: Gelation is a result of extensive cross-linking between polymer chains, forming a network structure.
-
Anionic Polymerization Side Reactions:
-
Cause: The highly reactive propagating anion can attack the nitrogen-containing aromatic ring of another monomer or polymer chain. This is a significant issue in the anionic polymerization of vinylpyridines, especially 4VP.[1]
-
Prevention: As mentioned previously, conducting the reaction at very low temperatures (e.g., -78°C) in a polar aprotic solvent like THF is critical to suppress this side reaction.[1][8]
-
-
Diels-Alder Reaction: At elevated temperatures, vinylpyridines can potentially undergo Diels-Alder reactions, leading to cross-linked structures, although this is less commonly cited as a primary issue during controlled polymerizations.
-
Bifunctional Impurities:
-
Cause: The presence of bifunctional impurities (containing two polymerizable groups) in the monomer can act as cross-linking agents.
-
Prevention: Ensure high purity of the monomer through appropriate purification techniques.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the anionic polymerization of vinylpyridines?
A1: The most prevalent side reactions in the anionic polymerization of vinylpyridines involve the nucleophilic attack of the propagating carbanion on the pyridine ring of another monomer or polymer unit.[1][9][10] This can lead to chain transfer, branching, and ultimately cross-linking, resulting in a loss of living character and a broad molecular weight distribution.[1] These side reactions are more pronounced at higher temperatures and in less polar solvents.[1] Poly(4-vinylpyridine) is more susceptible to these side reactions than poly(2-vinylpyridine).[1]
Q2: How does the choice of initiator affect the polymerization of vinylpyridines?
A2: The initiator choice is critical and depends on the polymerization technique:
-
Anionic Polymerization: Strong nucleophiles like alkyllithiums (e.g., n-butyllithium, sec-butyllithium) are commonly used.[11] However, their high reactivity necessitates stringent reaction conditions to avoid side reactions.[9]
-
ATRP: The initiator must have a labile halogen atom (Cl or Br) that can be reversibly transferred. For basic monomers like vinylpyridines, initiators with a chlorine atom are preferred over bromine to minimize side reactions where the monomer acts as a nucleophile.[3][12]
-
RAFT Polymerization: The choice of the RAFT agent (a dithioester, trithiocarbonate, etc.) is crucial for controlling the polymerization. The RAFT agent must be chosen based on the reactivity of the vinylpyridine monomer.[13][14]
-
Free Radical Polymerization: Initiators like AIBN (azobisisobutyronitrile) or persulfates are used. The choice can also influence the dispersion stability in emulsion or suspension polymerizations. For instance, using a cationic initiator can lead to better dispersion stability for positively charged vinylpyridine-based polymers compared to anionic initiators.[15][16]
Q3: What are the recommended purification methods for vinylpyridine monomers?
A3: To ensure a controlled polymerization and avoid side reactions, rigorous purification of vinylpyridine monomers is essential. A typical procedure involves:
-
Washing with an aqueous base (e.g., NaOH solution) to remove any acidic inhibitors.
-
Drying over a suitable drying agent (e.g., CaH₂).
-
Distillation under reduced pressure.[12]
-
Storing the purified monomer at low temperature (e.g., -20°C) under an inert atmosphere and in the dark.[1] It is best to use the monomer shortly after purification.
Q4: Can functional groups on the vinylpyridine monomer interfere with the polymerization?
A4: Yes, certain functional groups can interfere with the polymerization, especially in anionic and ATRP methods.
-
Acidic Protons: Functional groups with acidic protons (e.g., -OH, -COOH, -NH₂) will terminate anionic polymerizations and can protonate ligands in ATRP, deactivating the catalyst.[17] These groups often require protection before polymerization and deprotection afterward.
-
Lewis Basic Groups: The pyridine nitrogen itself is a Lewis base and can coordinate with the copper catalyst in ATRP, potentially reducing its activity.[4][12] This requires the use of ligands that form a more stable complex with the copper center.
-
Nucleophilic Groups: Functional groups that are nucleophilic can react with the initiator or the growing polymer chain, especially in ATRP where alkyl halide chain ends are present.[3]
Data Presentation
Table 1: Comparison of Polydispersity Indices (PDI) for Poly(4-vinylpyridine) under Different ATRP Conditions.
| Initiator System | Solvent | Temperature (°C) | PDI (Mw/Mn) | Reference |
| Alkyl Bromide-based | Protic Media | 30 | Relatively High | [3] |
| Alkyl Chloride-based | Protic Media | 30 | Low (Good Control) | [3] |
| PECl/CuCl/Me₆TREN | 2-Propanol | 40 | 1.1 - 1.2 | [12][18] |
Table 2: Effect of Initiator Type on Dispersion Stability in Soap-Free Emulsion Polymerization of 4-Vinylpyridine.
| Initiator Type | Charge | Dispersion Stability | Reference |
| VA-044, V-50 | Cationic | Stable Dispersion | [15][16] |
| KPS, V-501 | Anionic | Aggregation Occurs | [15][16] |
Experimental Protocols
Protocol 1: General Monomer Purification (4-Vinylpyridine)
-
Inhibitor Removal: Add 200 mL of 4-vinylpyridine to a separatory funnel. Wash three times with 100 mL of 1 M NaOH solution to remove the inhibitor. Subsequently, wash three times with 100 mL of deionized water.
-
Drying: Transfer the washed monomer to a round-bottom flask and add calcium hydride (CaH₂). Stir overnight under an inert atmosphere (e.g., argon).
-
Distillation: Decant the monomer into a distillation apparatus. Perform vacuum distillation, collecting the fraction that boils at the appropriate temperature and pressure (e.g., 65 °C at 15 mmHg).
-
Storage: Collect the distilled monomer in a flask under an inert atmosphere. For immediate use, place it in an ice bath. For longer storage, add a radical inhibitor (e.g., 4-tert-butylcatechol) and store at -20°C in the dark.[2]
Protocol 2: Example of a Controlled Polymerization (RAFT of 4-Vinylpyridine)
This is a generalized protocol based on literature procedures.[13][19]
-
Reagents:
-
Purified 4-vinylpyridine (4VP)
-
RAFT agent (e.g., cumyl dithiobenzoate, CDB)
-
Initiator (e.g., AIBN)
-
Anhydrous, degassed solvent (e.g., DMF or bulk polymerization)
-
-
Procedure:
-
In a Schlenk flask, dissolve the RAFT agent and AIBN in the solvent (if not a bulk polymerization).
-
Add the purified 4VP monomer. The molar ratio of [Monomer]:[RAFT agent]:[Initiator] should be carefully calculated based on the desired molecular weight and reaction kinetics.
-
Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with an inert gas (argon or nitrogen).
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 60-80°C).[13][19]
-
Allow the polymerization to proceed for the desired time. Monitor the conversion by taking aliquots and analyzing them via ¹H NMR or GC.
-
Terminate the polymerization by cooling the reaction mixture in an ice bath and exposing it to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold diethyl ether or hexane).
-
Collect the precipitated polymer by filtration and dry it under vacuum.
-
Characterize the polymer using techniques like Gel Permeation Chromatography (GPC) for molecular weight and PDI, and NMR for structure confirmation.[20][21]
-
Visualizations
Caption: Anionic polymerization of vinylpyridine: desired vs. side reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Direct polymerization of functional monomers - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. ATRP in Protic Media - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US3947526A - Polymerization of vinylpyridine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. "Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polyme" by Anthony J. Convertine, Brent S. Sumerlin et al. [scholarsmine.mst.edu]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Well-defined polyvinylpyridine- block -polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization: synthesis and isoporous th ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00074H [pubs.rsc.org]
- 20. polymersource.ca [polymersource.ca]
- 21. researchgate.net [researchgate.net]
"troubleshooting low yields in 2-Vinylpyridin-4-amine synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields and other issues during the synthesis of 2-Vinylpyridin-4-amine.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and recommended solutions.
Issue 1: Low or No Product Formation
Possible Causes:
-
Inactive Catalyst: The catalyst may have degraded due to improper storage or handling.
-
Incorrect Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at an adequate rate.
-
Poor Quality Starting Materials: Impurities in the starting materials can interfere with the reaction.
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.
Recommended Solutions:
-
Use a fresh batch of catalyst and ensure it is handled under appropriate inert conditions if required.
-
Gradually increase the reaction temperature in small increments, monitoring the reaction progress by TLC or LC-MS.
-
Ensure the purity of starting materials using techniques like NMR or GC-MS before commencing the synthesis.
-
Extend the reaction time and monitor for the consumption of starting materials.
Issue 2: Low Yield of Desired Product with Significant Byproduct Formation
Possible Causes:
-
Side Reactions: Competing side reactions may be consuming the starting materials or the product. A common side reaction for vinylpyridines is polymerization.
-
Suboptimal Reaction Conditions: The reaction conditions (e.g., solvent, pH, catalyst loading) may favor the formation of byproducts.
-
Air or Moisture Contamination: The presence of air or moisture can lead to degradation of reagents or promote unwanted side reactions.
Recommended Solutions:
-
Add a polymerization inhibitor, such as 4-tert-butylcatechol, to the reaction mixture.[1]
-
Optimize reaction conditions by systematically varying one parameter at a time (e.g., solvent polarity, catalyst concentration).
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
Issue 3: Difficulty in Product Isolation and Purification
Possible Causes:
-
Product Instability: The product may be degrading during workup or purification. 2-Vinylpyridine is known to be sensitive to heat and light and can polymerize.[1]
-
Similar Polarity of Product and Impurities: Co-elution of the product with impurities during chromatography can lead to low isolated yields.
-
Emulsion Formation during Extraction: The presence of polar functionalities can sometimes lead to the formation of stable emulsions during aqueous workup.
Recommended Solutions:
-
Perform purification steps at low temperatures and protect the product from light.
-
Utilize alternative purification techniques such as fractional distillation under reduced pressure, which is a common method for purifying vinylpyridines.[2]
-
If emulsions form, try adding brine or a small amount of a different organic solvent to break the emulsion.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing vinylpyridines?
A1: A frequently used method for synthesizing 2-vinylpyridine involves the condensation of 2-methylpyridine with formaldehyde to produce an intermediate alcohol, which is then dehydrated to form the vinyl group.[1][3] This general approach could be adapted for the synthesis of this compound, likely starting from 4-amino-2-methylpyridine. Another route involves the reaction of acetylene with acrylonitrile.[1]
Q2: My reaction mixture is turning into a solid mass. What is happening?
A2: This is a strong indication of polymerization of the vinyl group. Vinylpyridines are prone to polymerization, especially in the presence of heat, light, or radical initiators.[1][3] The addition of a polymerization inhibitor like 4-tert-butylcatechol is crucial to prevent this.[1]
Q3: What are the typical reaction conditions for the dehydration step to form the vinyl group?
A3: The dehydration of the intermediate hydroxyethylpyridine is often carried out at elevated temperatures, for instance between 150–200 °C.[3] Another method involves heating with a dehydrating agent like sodium hydroxide.[1] The specific conditions will depend on the substrate and the scale of the reaction.
Q4: How can I effectively monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the disappearance of starting materials and the appearance of the product spot. For more quantitative analysis, techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are recommended.
Q5: What are the key safety precautions to take when working with vinylpyridines?
A5: 2-Vinylpyridine is a flammable liquid and is toxic.[3] It is also a lachrymator.[1] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Due to its tendency to polymerize, it should be stored refrigerated and with a polymerization inhibitor.[3]
Data Presentation
Table 1: Comparison of General Synthesis Methods for Vinylpyridines
| Synthesis Method | Starting Materials | Typical Reaction Conditions | Reported Yields | Key Considerations |
| From Methylpyridine and Formaldehyde | 2-Methylpyridine, Formaldehyde | 150-200°C, Autoclave | Variable, can be low conversion per pass[3] | Requires high temperature and pressure. Polymerization is a major side reaction. |
| From Acetylene and Acrylonitrile | Acetylene, Acrylonitrile | 150–160°C, 0.7-0.8 MPa, Organocobalt catalyst | Up to 93% based on acrylonitrile[1] | Requires handling of acetylene gas and a specialized catalyst. |
| Dehydration of Hydroxyethylpyridine | 2-(2-Hydroxyethyl)pyridine | Heating with NaOH or other dehydrating agents | Not specified in abstracts | A common final step in the methylpyridine route. |
Experimental Protocols
General Protocol for the Synthesis of 2-Vinylpyridine from 2-Methylpyridine and Formaldehyde (Adapted for this compound)
This is a generalized protocol based on the synthesis of 2-vinylpyridine and should be adapted and optimized for the specific synthesis of this compound.
-
Reaction Setup: In a high-pressure autoclave, combine 4-amino-2-methylpyridine and formaldehyde (a molar ratio of approximately 1:0.4 is a starting point based on similar syntheses).[1]
-
Reaction: Heat the mixture to 150–200 °C.[3] The reaction time will need to be optimized, but residence times in continuous flow reactors for similar processes can be short (e.g., 8 minutes).[1]
-
Workup: After cooling, the unreacted 4-amino-2-methylpyridine can be recovered. The intermediate, 2-(4-aminopyridin-2-yl)ethanol, is then subjected to dehydration.
-
Dehydration: The intermediate is heated, often in the presence of a base like concentrated sodium hydroxide, to induce dehydration and form this compound.[3]
-
Purification: The crude product is purified by fractional distillation under reduced pressure.[2][3] It is crucial to add a polymerization inhibitor, such as 4-tert-butylcatechol, during distillation.[1][3]
Visualizations
Caption: Plausible synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yields.
Caption: Key parameter relationships in the synthesis.
References
"improving the selectivity of reactions with 2-Vinylpyridin-4-amine"
Welcome to the technical support center for researchers working with 2-Vinylpyridin-4-amine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help improve the selectivity of your chemical reactions. Given the trifunctional nature of this molecule, achieving high selectivity can be challenging. This resource is designed to help you navigate these complexities.
Understanding the Reactivity of this compound
This compound possesses three primary reactive sites, which can lead to competing side reactions and selectivity issues. Understanding the reactivity of each site is crucial for designing successful experiments.
Caption: Key reactive sites on the this compound molecule.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a mixture of products. What are the main competing reactions?
A: this compound has three reactive centers that can compete for reagents:
-
The 4-Amino Group: This exocyclic amine is nucleophilic and can undergo reactions like acylation, alkylation, and addition to electrophiles.
-
The Vinyl Group: The vinyl group is susceptible to polymerization (via radical, anionic, or cationic pathways), Michael additions, and can participate in metal-catalyzed cross-coupling reactions.[1][2] The electron-withdrawing effect of the pyridine ring makes the vinyl group an acceptor for nucleophiles.[1]
-
The Pyridine Nitrogen: As a Lewis base, the ring nitrogen can be quaternized by alkylating agents or coordinate to metal catalysts, which can sometimes deactivate the catalyst or alter the reaction's course.[3][4]
Q2: How can I selectively perform a reaction at the vinyl group while leaving the 4-amino group untouched?
A: The most effective strategy is to temporarily protect the 4-amino group. Protecting the amine decreases its nucleophilicity and prevents it from reacting with electrophiles or interfering with metal catalysts.[5]
-
Protecting Groups: Carbamates like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Z) are commonly used.[6][7] The Boc group is stable under many conditions but can be removed with acid, while the Z group is often removed by hydrogenolysis.[6][7]
-
Reaction Conditions: Once the amine is protected, you can perform reactions like Heck coupling, hydroamination, or reductive couplings at the vinyl position. For instance, rhodium-catalyzed reductive couplings have been successfully performed on 2-vinylpyridines.[3]
Q3: I want to modify the 4-amino group. How can I prevent the vinyl group from reacting?
A: The vinyl group's primary side reaction is polymerization, which can be initiated by heat, light, radical initiators, or strong acids/bases.[1] To perform reactions selectively at the amino group:
-
Avoid Polymerization: Conduct the reaction at low temperatures and in the absence of light or radical initiators. Adding a polymerization inhibitor like 4-tert-butylcatechol can be beneficial.[1]
-
Choose Amine-Specific Reagents: Reactions like acylation with acid chlorides or anhydrides, or sulfonylation with sulfonyl chlorides, will typically react preferentially with the amino group over the vinyl group under controlled, non-polymerizing conditions.
Q4: I am observing significant polymerization of my starting material or product. How can I prevent this?
A: Vinylpyridines are known to be sensitive to polymerization.[1][8] To mitigate this:
-
Use Inhibitors: Store the monomer with an inhibitor like 4-tert-butylcatechol and consider adding a small amount to your reaction mixture if compatible with your chemistry.[1]
-
Control Temperature: Keep the reaction temperature as low as possible, as heat can initiate thermal polymerization.[8]
-
Degas Solvents: Removing dissolved oxygen by sparging with an inert gas (like argon or nitrogen) can help prevent radical polymerization.
-
Avoid Incompatible Conditions: Be cautious with strong acids, bases, or radical initiators unless they are a required part of your desired reaction.
Q5: My metal-catalyzed cross-coupling reaction is giving a low yield. What could be the issue?
A: Both the pyridine nitrogen and the 4-amino group can act as ligands, coordinating to the metal center of your catalyst. This can lead to catalyst inhibition or the formation of inactive complexes.[3] This is a known issue with parent 2-vinylpyridine, which can bind strongly to the catalyst.[3]
-
Protect the Amino Group: Protecting the 4-amino group can prevent it from coordinating to the metal.
-
Use a Ligand-Rich Environment: Increasing the concentration of your desired phosphine or N-heterocyclic carbene (NHC) ligand can sometimes outcompete the substrate for coordination sites on the metal.
-
Screen Catalysts: Some catalyst systems are more tolerant to coordinating substrates than others. Experiment with different metals (e.g., Pd, Rh, Cu) and ligand combinations.
Troubleshooting Guide
If you are experiencing poor selectivity, this workflow can help diagnose the issue and identify a potential solution.
Caption: A troubleshooting workflow for selectivity issues.
Data Presentation: Protecting Groups for the 4-Amino Functionality
Protecting the amino group is a key strategy for improving selectivity. The choice of protecting group depends on the stability required during the subsequent reaction and the conditions needed for its removal.[5][6]
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong Acid (e.g., TFA, HCl)[5][9] | Stable to base, hydrogenolysis, nucleophiles |
| Benzyloxycarbonyl | Z / Cbz | Benzyl chloroformate | Catalytic Hydrogenolysis (H₂, Pd/C), Strong Acid (HBr/AcOH)[6][7] | Stable to mild acid/base, nucleophiles |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine in DMF)[5] | Stable to acid, hydrogenolysis |
| Acetyl | Ac | Acetic anhydride, Acetyl chloride | Acid or Base Hydrolysis | Stable to neutral conditions, hydrogenolysis |
Experimental Protocols
Protocol 1: Selective Protection of the 4-Amino Group (Boc Protection)
This protocol describes a general procedure for protecting the 4-amino group of this compound to enable subsequent reactions at the vinyl position.
-
Objective: To synthesize N-Boc-2-Vinylpyridin-4-amine.
-
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or THF) in a round-bottom flask.
-
Add a non-nucleophilic base such as Triethylamine (1.2 eq) or DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the protected amine.
-
Caption: A logical workflow for achieving selective functionalization.
Protocol 2: β-Selective Reductive Coupling of Aldehydes with Protected this compound
This protocol is adapted from studies on 4-vinylpyridine and provides a potential method for C-C bond formation at the vinyl group's β-position.[10] It assumes the use of N-Boc-protected this compound.
-
Objective: To achieve a β-selective reductive coupling between an aldehyde and the protected vinylpyridine.
-
Reagents & Conditions Summary (based on literature[10]):
| Component | Reagent/Condition | Concentration/Loading |
| Photocatalyst | Ru(bpy)₃(PF₆)₂ | 1 mol% |
| Lewis Acid | Sc(OTf)₃ | 10 mol% |
| Reductant | Hantzsch Ester (HEH) | 1.5 equivalents |
| Substrate 1 | N-Boc-2-Vinylpyridin-4-amine | 1.0 equivalent |
| Substrate 2 | Aldehyde | 2.0 equivalents |
| Solvent | Acetonitrile (MeCN) | 0.1 M |
| Light Source | Blue LEDs | - |
| Temperature | Room Temperature | - |
-
Procedure:
-
To an oven-dried vial, add the photocatalyst, Lewis acid, Hantzsch ester, and N-Boc-2-Vinylpyridin-4-amine.
-
Purge the vial with an inert atmosphere (Argon or Nitrogen).
-
Add the aldehyde followed by anhydrous acetonitrile via syringe.
-
Stir the reaction mixture under irradiation with Blue LEDs at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture and purify by column chromatography to isolate the coupled product.
-
The Boc protecting group can be subsequently removed using standard acidic conditions (e.g., TFA in DCM).
-
References
- 1. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scielo.br [scielo.br]
- 5. Protective Groups [organic-chemistry.org]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. peptide.com [peptide.com]
- 10. β-Selective Reductive Coupling of Alkenylpyridines with Aldehydes and Imines via Synergistic Lewis Acid/Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilization of 2-Vinylpyridin-4-amine for Long-Term Storage
Disclaimer: The compound "2-Vinylpyridin-4-amine" is not a standard chemical name. This guide assumes the user is referring to an aminovinylpyridine derivative, such as 4-Amino-2-vinylpyridine , and provides stabilization strategies based on the known reactivity of vinylpyridines and aminopyridines. The recommendations herein should be considered as a starting point for developing a specific, validated long-term storage protocol.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its structure, this compound is susceptible to two primary degradation pathways:
-
Polymerization: The vinyl group is highly reactive and can undergo spontaneous, often exothermic, polymerization, especially when exposed to heat, light, or peroxides. This can result in the formation of insoluble polymers, rendering the compound unusable.
-
Oxidation: The amine group on the pyridine ring is prone to oxidation, which can be accelerated by exposure to air (oxygen) and light.[1] This can lead to the formation of colored impurities and loss of potency.
Q2: What are the initial signs of degradation in my sample of this compound?
A2: You should monitor your sample for the following signs of degradation:
-
Change in physical appearance: The appearance of a yellow to dark brown coloration can indicate oxidation. The formation of a viscous liquid, gel, or solid particulates is a clear sign of polymerization.
-
Reduced purity: A decrease in the percentage purity as determined by analytical techniques such as HPLC or GC.
-
Insolubility: Difficulty in dissolving the compound in a solvent in which it was previously soluble.
Q3: What are the recommended storage conditions for ensuring the long-term stability of this compound?
A3: To minimize both polymerization and oxidation, the following storage conditions are recommended. These are general guidelines and should be optimized for your specific needs.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower (in a freezer) | Slows down the rates of both polymerization and oxidation. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | Prevents oxidation of the amine group. |
| Light | Protection from light (e.g., amber vial) | Minimizes light-induced degradation and polymerization. |
| Container | Tightly sealed container | Prevents exposure to moisture and atmospheric oxygen. |
Q4: Should I use a stabilizer for long-term storage? If so, what kind and at what concentration?
A4: Yes, using a stabilizer is highly recommended, particularly to inhibit polymerization. For vinylpyridines, radical inhibitors are commonly used.
| Stabilizer | Typical Concentration (w/w) | Notes |
| 4-tert-Butylcatechol (TBC) | 0.01 - 0.1% | A common and effective inhibitor for vinyl monomers. |
| Hydroquinone (HQ) | 0.01 - 0.1% | Another widely used polymerization inhibitor. |
| Phenothiazine (PTZ) | 0.05 - 0.2% | Effective at higher temperatures, but may impart color. |
Note: The optimal stabilizer and its concentration should be determined experimentally for your specific application.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Sample has turned dark yellow/brown | Oxidation of the amine group. | - Ensure storage under an inert atmosphere. - Protect from light. - Consider purification by column chromatography if the purity has significantly decreased. |
| Sample has become viscous or solidified | Polymerization of the vinyl group. | - Confirm the presence and concentration of a polymerization inhibitor. - Store at or below -20°C. - Avoid exposure to heat sources. - The material is likely unusable and should be disposed of according to safety guidelines. |
| Purity is decreasing over time despite proper storage | - Ineffective stabilizer concentration. - Slow degradation is still occurring. | - Increase the concentration of the polymerization inhibitor within the recommended range. - Evaluate a different stabilizer. - Re-evaluate the storage temperature; consider storage at -80°C. - Perform a formal stability study to establish a re-test date. |
Experimental Protocols
Protocol 1: Visual Inspection for Stability Assessment
-
Objective: To qualitatively assess the stability of this compound over time.
-
Procedure:
-
At initial time point (T=0), document the physical appearance of the sample (color, clarity, physical state) and take a high-resolution photograph.
-
Store the sample under the desired conditions.
-
At specified time intervals (e.g., 1, 3, 6, 12 months), remove the sample from storage and allow it to equilibrate to room temperature before opening.
-
Visually inspect the sample for any changes in color, clarity, or for the formation of any solids or viscous material.
-
Record all observations and compare them to the T=0 data.
-
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantitatively determine the purity of this compound and detect the presence of degradation products.
-
Methodology (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile/water) to a known concentration.
-
-
Procedure:
-
Analyze the sample at T=0 to establish the initial purity.
-
At each stability time point, prepare and analyze a fresh sample.
-
Calculate the purity of the main peak and look for the appearance of new peaks, which may correspond to degradation products.
-
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Troubleshooting workflow for observed degradation.
References
"analytical methods for determining the purity of 2-Vinylpyridin-4-amine"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical methods used to determine the purity of 2-Vinylpyridin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for determining the purity of this compound?
A1: The most common and recommended techniques for purity determination of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). HPLC is often preferred for its versatility in handling polar compounds and for stability-indicating assays. GC can also be employed, particularly for assessing volatile impurities.
Q2: What are the potential impurities in this compound?
A2: Potential impurities can originate from the synthetic route or degradation. These may include:
-
Process-related impurities: Unreacted starting materials (e.g., pyridine derivatives), reagents, and byproducts from side reactions. The synthesis of related aminopyridines can involve reactions like the Chichibabin reaction, which may introduce specific impurities.[1][2]
-
Degradation products: this compound can degrade under stress conditions such as exposure to acid, base, oxidation, heat, or light.[3][4] The vinyl group is susceptible to polymerization, leading to the formation of oligomers.
-
Residual solvents: Solvents used during synthesis and purification.
Q3: Why is a stability-indicating method important for purity analysis?
A3: A stability-indicating method is crucial as it can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[5][6] This is a regulatory requirement for drug development and ensures the safety and efficacy of the final product.[7] Forced degradation studies are performed to develop and validate such methods.[3][4]
Q4: How should this compound samples be stored to prevent degradation?
A4: Due to the reactive nature of the vinyl group, this compound is prone to polymerization.[8] It is recommended to store the material in a cool, dark place, and under an inert atmosphere if possible. For long-term storage, refrigeration is advised.
Troubleshooting Guides
HPLC Analysis
Issue 1: Peak Tailing for the this compound Peak
-
Cause A: Secondary Interactions with Residual Silanols. The basic amine functionality of this compound can interact with acidic silanol groups on the surface of silica-based columns (like C18), leading to peak tailing.[9][10][11]
-
Solution 1: Adjust Mobile Phase pH. Lowering the pH of the mobile phase (e.g., to pH 2-3 with an acid like formic acid or phosphoric acid) protonates the silanol groups, minimizing these secondary interactions.[9][10]
-
Solution 2: Use an End-Capped Column. Employ a column that has been "end-capped," where the residual silanol groups are chemically deactivated.[10][12]
-
Solution 3: Use a Mobile Phase Additive. Add a competing base, such as triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%). The TEA will preferentially interact with the active silanol sites.[8]
-
Solution 4: Use a Specialized Column. Consider using a column with a different stationary phase, such as a polar-embedded phase or a hybrid organic-silica particle column, which are designed to have reduced silanol activity.[8][9]
-
-
Cause B: Column Overload. Injecting too concentrated a sample can lead to peak distortion, including tailing.[9]
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Cause C: Column Bed Deformation or Contamination. A void at the head of the column or contamination of the inlet frit can cause poor peak shape.[10][11]
-
Solution: Reverse-flush the column (if permitted by the manufacturer) or replace it. Using a guard column can help extend the life of the analytical column.[11]
-
Issue 2: Poor Resolution Between this compound and Impurities
-
Cause A: Inappropriate Mobile Phase Composition. The organic modifier (e.g., acetonitrile or methanol) and buffer concentration may not be optimal for separation.
-
Solution 1: Optimize Organic Content. Adjust the percentage of the organic solvent in the mobile phase. A lower organic content generally increases retention and may improve resolution.
-
Solution 2: Change Organic Modifier. Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.
-
Solution 3: Adjust Buffer Concentration. A buffer concentration in the range of 10-50 mM is typically recommended to ensure stable pH and good peak shape.[9]
-
-
Cause B: Unsuitable Stationary Phase. The column chemistry may not be providing the necessary selectivity.
-
Solution: Experiment with a column of different chemistry (e.g., a phenyl-hexyl or a cyano phase) to introduce different separation mechanisms like π-π interactions.
-
Issue 3: Drifting Retention Times
-
Cause A: Inadequate Column Equilibration. The column may not be fully equilibrated with the mobile phase between injections, especially when running a gradient.
-
Solution: Increase the column equilibration time between runs.
-
-
Cause B: Changes in Mobile Phase Composition. The mobile phase composition may be changing over time due to evaporation of the more volatile component.
-
Solution: Ensure mobile phase reservoirs are tightly sealed and prepare fresh mobile phase daily.
-
-
Cause C: Temperature Fluctuations. Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.
-
GC Analysis
Issue 1: Broad or Tailing Peak for this compound
-
Cause A: Adsorption on Active Sites. The polar amine group can interact with active sites in the GC inlet or on the column, leading to poor peak shape.[13]
-
Solution 1: Use a Deactivated Inlet Liner. Ensure a high-quality, deactivated inlet liner is used and replace it regularly.
-
Solution 2: Derivatization. Convert the polar amine to a less polar derivative. Silylation is a common technique where an "active" hydrogen is replaced with a non-polar trimethylsilyl (TMS) group.[14] This increases volatility and reduces tailing.
-
-
Cause B: Inappropriate Column. The stationary phase may not be suitable for analyzing basic compounds.
-
Solution: Use a column specifically designed for the analysis of amines (e.g., a base-deactivated wax column or a specialized low-bleed column).
-
Issue 2: Low Response or No Peak Detected
-
Cause A: Thermal Degradation. The compound may be degrading in the high-temperature environment of the GC inlet.
-
Solution: Optimize the inlet temperature to be high enough for volatilization but low enough to prevent degradation.
-
-
Cause B: Poor Sample Volatilization. The compound may not be volatile enough under the current conditions.
-
Solution 1: Increase the inlet and oven temperatures, but monitor for degradation.
-
Solution 2: As mentioned above, derivatization can increase the volatility of the analyte.[14]
-
Experimental Protocols
Stability-Indicating HPLC Method
This is a general method that should be optimized and validated for your specific application.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (an end-capped column is recommended).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Gradient Program:
Time (min) % Mobile Phase B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Forced Degradation Study Protocol
Perform forced degradation studies to ensure the analytical method is stability-indicating.[3][4][7] A typical goal is to achieve 5-20% degradation of the active ingredient.[7]
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for a specified time. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60 °C for a specified time. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature.[15]
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 80 °C) in an oven.
-
Photolytic Degradation: Expose the sample (solid and in solution) to UV light (e.g., 254 nm) in a photostability chamber.[6]
For each condition, analyze a stressed sample, a placebo (if applicable), and an unstressed sample. The method is considered stability-indicating if the purity of the main peak can be determined and all degradation product peaks are well-resolved from the main peak.
Data Presentation
Table 1: System Suitability Parameters for HPLC Method
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (for this compound) | ≤ 1.5 | 1.1 |
| Theoretical Plates (for this compound) | > 2000 | 8500 |
| Repeatability of Injections (%RSD for peak area) | ≤ 2.0% | 0.5% |
Table 2: Example Validation Data for HPLC Purity Method
| Parameter | Concentration Range | Result |
| Linearity (r²) | 1 - 100 µg/mL | > 0.999 |
| Accuracy (% Recovery) | 80%, 100%, 120% of nominal concentration | 98.0% - 102.0% |
| Precision (%RSD) | ||
| - Repeatability | n=6 at 100% concentration | < 1.0% |
| - Intermediate Precision | n=6 on different days/analysts | < 2.0% |
| Limit of Detection (LOD) | - | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | - | ~0.3 µg/mL |
Visualizations
Caption: Troubleshooting workflow for HPLC peak tailing.
Caption: Logic for selecting an appropriate analytical method.
References
- 1. 2-Aminopyridine - Wikipedia [en.wikipedia.org]
- 2. innospk.com [innospk.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. bre.com [bre.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. longdom.org [longdom.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. uhplcs.com [uhplcs.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. waters.com [waters.com]
- 12. chromtech.com [chromtech.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 15. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of Substituted Vinylpyridines
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of substituted vinylpyridines.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is scaling up vinylpyridine synthesis so challenging? A1: The primary challenges stem from the high reactivity of the vinyl group, which makes substituted vinylpyridines prone to spontaneous polymerization, especially at the elevated temperatures often required for synthesis and purification.[1][2][3] On a large scale, heat dissipation becomes less efficient, increasing the risk of thermal runaway and unwanted polymerization.[4] Additionally, the basicity of the pyridine nitrogen can lead to catalyst poisoning and other side reactions.[5]
Q2: What are the most common side reactions encountered during scale-up? A2: Common side reactions include incomplete conversion (e.g., leaving ethylpyridines during dehydrogenation or hydroxyethylpyridines during dehydration), formation of oligomers and polymers, and catalyst-mediated side reactions like over-cracking which can produce pyridine or picolines.[1][6] For syntheses involving organometallic reagents, side reactions can include alkylation of the pyridine ring, leading to branched and crosslinked structures.[7]
Q3: How can I prevent polymerization during synthesis and storage? A3: To prevent polymerization, it is crucial to use radical inhibitors like 4-tert-butylcatechol (TBC) or hydroquinone (HQ) during both the reaction and purification steps.[1][2][3] Reactions and distillations should be conducted at the lowest feasible temperatures, often under reduced pressure.[1][3] Purified vinylpyridines should be stored at low temperatures (e.g., -20°C), in the dark, and under an inert atmosphere, with an inhibitor added.[3][8][9]
Q4: What are the key safety precautions for handling vinylpyridines at an industrial scale? A4: Substituted vinylpyridines are flammable, toxic, and corrosive liquids.[9][10][11] All handling must be performed in well-ventilated areas, preferably within a chemical fume hood, using non-sparking tools to prevent ignition.[12][13] Personal Protective Equipment (PPE) is mandatory, including chemical safety goggles, a face shield, and impervious, flame-retardant clothing and gloves.[10][12] Emergency exits and safety showers must be readily accessible.[10] Waste must be treated as hazardous.[13]
Section 2: Troubleshooting Guides
Low Yield and Incomplete Conversion
This section addresses common issues related to achieving high conversion and yield during scale-up.
| Observed Problem | Potential Cause | Suggested Solution | Citation |
| Low Conversion of Precursor | 1. Catalyst deactivation (coking or poisoning).2. Insufficient reaction temperature or residence time. | 1. Regenerate the catalyst (e.g., via controlled oxidation to remove coke). Consider optimizing the steam-to-hydrocarbon ratio if applicable.2. Gradually increase the reaction temperature or the time the reactants are in contact with the catalyst, while carefully monitoring for side-product formation. | [1] |
| Presence of Ethylvinylpyridine | Incomplete dehydrogenation of the corresponding diethylpyridine. | 1. Increase the residence time over the catalyst.2. Optimize reaction temperature and pressure to favor dehydrogenation. | [1] |
| Presence of Hydroxyethylpyridine | Incomplete dehydration of the starting diol. | 1. Increase the amount of the dehydrating agent (e.g., NaOH, KOH).2. Increase the reaction temperature or use a more potent dehydrating agent. | [1][6] |
| Formation of Michael Adducts | In certain synthetic routes (e.g., Kröhnke synthesis), the intermediate Michael adduct fails to cyclize. | 1. Ensure an adequate amount of the nitrogen source (e.g., ammonium acetate) is present to promote ring closure.2. Optimize the reaction temperature to facilitate the necessary dehydration and aromatization steps. | [4] |
Undesired Polymerization
Polymerization is a critical issue in vinylpyridine synthesis, leading to product loss, reactor fouling, and safety hazards.
| Observed Problem | Potential Cause | Suggested Solution | Citation |
| Solid Polymer Formation in Reactor | 1. High reaction or local hot spot temperatures.2. Insufficient or inactive polymerization inhibitor.3. Presence of radical initiators (e.g., peroxides, light). | 1. Improve reactor cooling and agitation to ensure uniform heat distribution. Consider running the reaction at a lower concentration.2. Add a sufficient amount of a fresh radical inhibitor (e.g., TBC, BHT) to the reaction mixture.3. Ensure the reaction is performed in the dark or under amber light and that all reagents are free from peroxide contamination. | [1][2][4] |
| Polymerization During Distillation | High temperatures in the distillation pot. | 1. Perform distillation under reduced pressure to lower the boiling point.2. Add a non-volatile polymerization inhibitor to the distillation pot. | [1][3] |
| Product Polymerizes During Storage | Spontaneous autopolymerization, often accelerated by heat, light, or air. | 1. Store the purified product at low temperatures (-20°C is recommended).2. Store in a dark or amber container under an inert atmosphere (e.g., nitrogen).3. Ensure an adequate amount of a suitable inhibitor is present in the stored material. | [3][8][9] |
Section 3: Experimental Protocols & Data
General Synthesis via Dehydration
This protocol outlines a general method for synthesizing 2-vinylpyridine from 2-hydroxyethylpyridine on a large scale.
Materials:
-
2-hydroxyethylpyridine
-
Catalyst (e.g., Potassium Hydroxide - KOH)
-
Polymerization Inhibitor (e.g., 4-tert-butylcatechol - TBC)
Procedure:
-
Charging the Reactor: Charge the reactor with 2-hydroxyethylpyridine and the catalyst. The weight ratio of 2-hydroxyethylpyridine to KOH can range from 1:0.05 to 1:1.[6] Add a suitable amount of polymerization inhibitor.
-
Reaction: Heat the mixture to a temperature between 100°C and 190°C with stirring. The reaction time can vary from 5 to 30 minutes.[6]
-
Distillation: The 2-vinylpyridine product is continuously removed from the reactor by distillation under reduced pressure (e.g., 10 to 150 mmHg). Collect the fraction boiling between 60°C and 100°C.[6]
-
Work-up: The collected distillate will contain water. Separate the water using an alkaline crystallizing or salting-out method to obtain the crude product.[6]
-
Final Purification: Perform a final fractional distillation under reduced pressure, again collecting the fraction boiling between 60-100°C / 90-150 mmHg to obtain the purified 2-vinylpyridine.[3][6]
Analytical Characterization Data
Purity assessment is critical. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are key analytical techniques.
Table 1: HPLC Conditions for Vinylpyridine Purity Analysis
| Parameter | Condition | Citation |
| Instrumentation | HPLC system with UV detector | [14] |
| Column | Newcrom R1, 4.6 x 150 mm, 5 µm | [14] |
| Mobile Phase | Varies based on specific substituted vinylpyridine | [14] |
| Flow Rate | 1.0 mL/min | [14] |
| Injection Volume | 10 µL | [14] |
| Detection | UV at 254 nm | [14] |
| Sample Prep | Dissolve sample in mobile phase (~1 mg/mL), filter with 0.45 µm filter | [14] |
Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | 2-Vinylpyridine | 4-Vinylpyridine | Citation |
| H-α (vinyl) | 6.71 | ~6.7 | [14] |
| H-β (vinyl, trans) | 6.21 | ~5.9 | [14] |
| H-β (vinyl, cis) | 5.37 | ~5.4 | [14] |
| Pyridine Ring | 7.00 - 8.47 | 7.20 - 8.60 | [14] |
Section 4: Visualized Workflows and Guides
General Experimental Workflow
Caption: A generalized workflow for the synthesis and purification of substituted vinylpyridines.
Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low yield in vinylpyridine synthesis.
Safe Handling Protocol
References
- 1. benchchem.com [benchchem.com]
- 2. CN106699641A - Production process for 4-vinylpyridine - Google Patents [patents.google.com]
- 3. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. CN1250527C - Process for large-scale preparation of 2-vinyl pyridine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemicalbook.com [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. scipoly.com [scipoly.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Managing Regioselectivity in Reactions of 2-Vinylpyridin-4-amine
This technical support center provides guidance for researchers, scientists, and drug development professionals on controlling the regioselectivity of reactions involving 2-Vinylpyridin-4-amine. The information is presented in a question-and-answer format to address common challenges and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the main reactive sites in this compound and how does this influence its reactivity?
A1: this compound has three primary reactive sites, leading to a complex reactivity profile and the potential for multiple regioisomeric products. These sites are:
-
The Vinyl Group (at C2): This site is susceptible to electrophilic addition and is a Michael acceptor, making it reactive towards nucleophiles in conjugate additions.[1][2][3][4] Due to the electron-withdrawing nature of the pyridine ring, the vinyl group is activated for nucleophilic attack.
-
The Pyridine Ring Nitrogen (N1) and Ring Carbons: The pyridine ring is generally electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2 and C4 positions.[5][6] However, the 4-amino group is a strong electron-donating group, which can activate the ring towards electrophilic aromatic substitution (EAS). The pyridine nitrogen is basic and can be protonated or quaternized.
-
The Amino Group (at C4): The 4-amino group is nucleophilic and can react with electrophiles. Its presence significantly influences the electronic properties of the pyridine ring.
The interplay between these functional groups determines the regioselectivity of a given reaction. For example, the electron-donating amino group can enhance the nucleophilicity of the pyridine ring, potentially competing with reactions at the vinyl group.
Q2: How can I selectively achieve a Michael addition at the vinyl group without side reactions on the pyridine ring or at the amino group?
A2: To favor Michael addition at the vinyl group, it is crucial to select reaction conditions that enhance the electrophilicity of the vinyl group while minimizing the reactivity of the amino group and the pyridine ring. Key strategies include:
-
Protection of the Amino Group: The most effective strategy is to protect the 4-amino group. Converting the amine to a less nucleophilic functional group, such as a carbamate (e.g., Boc or Cbz), will prevent it from reacting with electrophiles or participating in side reactions.[7][8] This also reduces the electron-donating effect on the pyridine ring, making the vinyl group a more favorable site for nucleophilic attack.
-
Choice of Nucleophile: Use soft nucleophiles (e.g., thiols, enamines, or Gilman reagents) which preferentially attack the soft electrophilic β-carbon of the vinyl group in a conjugate addition.[4]
-
Reaction Conditions: Employ mild, non-acidic conditions to avoid protonation of the pyridine nitrogen, which would further activate the ring towards nucleophilic attack.
Q3: What are the likely outcomes of electrophilic aromatic substitution on this compound, and how can I control the regioselectivity?
A3: Electrophilic aromatic substitution (EAS) on this compound is directed by the powerful activating effect of the 4-amino group. The amino group directs electrophiles to the ortho positions (C3 and C5). Due to steric hindrance from the C2-vinyl group, electrophilic attack is most likely to occur at the C5 position .
To control this, consider the following:
-
Protecting the Amino Group: Protection of the amino group (e.g., as an amide) can modulate its activating strength and steric bulk, potentially influencing the regioselectivity.
-
Reaction Conditions: EAS on pyridines often requires harsh conditions.[9][10] Careful optimization of temperature and the choice of electrophile and catalyst is necessary to avoid polymerization of the vinyl group or other side reactions.
Q4: Under what conditions would nucleophilic aromatic substitution (SNAr) occur, and at which position?
A4: Nucleophilic aromatic substitution on an unsubstituted this compound ring is unlikely due to the presence of the strongly electron-donating amino group, which deactivates the ring towards nucleophilic attack. SNAr on pyridine rings typically requires an electron-withdrawing group and a good leaving group at the 2- or 4-position.[5][6] If a derivative of this compound were synthesized with a suitable leaving group (e.g., a halogen) at the C6 position, nucleophilic attack would likely occur at that position.
Troubleshooting Guides
Problem 1: Low yield of the desired Michael adduct and formation of multiple byproducts.
| Possible Cause | Troubleshooting Step |
| Competitive reaction at the 4-amino group. | Protect the amino group with a suitable protecting group like Boc-anhydride before the Michael addition. |
| Polymerization of the vinyl group. | - Lower the reaction temperature. - Add a radical inhibitor (e.g., BHT or hydroquinone) to the reaction mixture. - Ensure reagents are free of peroxides. |
| Reaction at the pyridine ring. | Use milder reaction conditions and avoid strongly acidic or basic catalysts that might activate the ring. |
| Protonation of the pyridine nitrogen by acidic reagents. | Perform the reaction under neutral or slightly basic conditions. If an acid catalyst is necessary, consider using a Lewis acid that coordinates preferentially with the Michael acceptor. |
Problem 2: The reaction is not proceeding, or the starting material is recovered unchanged.
| Possible Cause | Troubleshooting Step |
| Insufficiently reactive nucleophile for Michael addition. | - Use a stronger, yet soft, nucleophile. - Consider catalysis to activate the substrate or nucleophile (e.g., a Lewis acid or a base). |
| Deactivation of the catalyst. | Ensure the catalyst is not poisoned by impurities in the starting materials or solvents. Use fresh, purified reagents. |
| Steric hindrance. | If the nucleophile is bulky, steric hindrance around the vinyl group could be an issue. Consider using a less sterically demanding nucleophile. |
Problem 3: Difficulty in purifying the product from starting materials and byproducts.
| Possible Cause | Troubleshooting Step |
| Similar polarity of the product and byproducts. | - Optimize the chromatographic conditions (e.g., use a gradient elution or a different solvent system). - Consider derivatizing the product or a major impurity to alter its polarity before chromatography. |
| Product instability on silica gel. | If the product is basic, tailing may occur on silica gel. Add a small amount of a base like triethylamine to the eluent. Alternatively, use a different stationary phase like alumina. |
Data Presentation
Table 1: Predicted Regioselectivity of Common Reactions with this compound
| Reaction Type | Reagent/Conditions | Predicted Major Product | Key Control Factors |
| Michael Addition | R2NH, mild base | 4-Amino-2-(2-dialkylaminoethyl)pyridine | Protection of the 4-amino group. |
| Electrophilic Aromatic Substitution | Br2, Lewis acid | 5-Bromo-2-vinylpyridin-4-amine | Protection of the 4-amino group to modulate reactivity. |
| N-Alkylation of Amino Group | R-X, base | 2-Vinyl-4-(alkylamino)pyridine | Use of a bulky alkyl halide to disfavor over-alkylation. |
| N-Acylation of Amino Group | Ac2O, pyridine | N-(2-Vinylpyridin-4-yl)acetamide | Standard acylation conditions. |
| Polymerization | Radical initiator (e.g., AIBN) | Poly(this compound) | Presence of radical initiators or high temperatures. |
Experimental Protocols
Protocol 1: Boc-Protection of the 4-Amino Group
This protocol is a prerequisite for many selective reactions on the vinyl group.
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 eq).
-
Addition of Boc-Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc2O, 1.1 eq) in the same solvent at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the Boc-protected this compound.
Protocol 2: Michael Addition of a Thiol to Boc-Protected this compound
This protocol describes a selective conjugate addition to the vinyl group.
-
Reactant Mixture: To a solution of Boc-protected this compound (1.0 eq) in a polar aprotic solvent like THF, add the desired thiol (1.1 eq).
-
Base Addition: Add a catalytic amount of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq), at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purification: Purify the resulting product by flash column chromatography.
-
Deprotection (if required): The Boc group can be removed by treating the purified product with an acid such as trifluoroacetic acid (TFA) in DCM.
Visualizations
Caption: Potential reaction pathways for this compound.
Caption: A logical workflow for troubleshooting regioselectivity issues.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. quora.com [quora.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. biosynth.com [biosynth.com]
- 9. quora.com [quora.com]
- 10. Electrophilic substitution on pyridine. [quimicaorganica.org]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Vinylpyridine and 2-Vinylpyridin-4-amine for Pharmaceutical and Materials Science Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-vinylpyridine and its amino-substituted analogue, 2-vinylpyridin-4-amine. The introduction of a strongly electron-donating amino group at the 4-position of the pyridine ring significantly alters the electronic properties of the vinyl group, leading to predictable differences in their behavior in key chemical transformations such as polymerization and Michael addition reactions. This comparison is supported by established principles of physical organic chemistry and provides detailed experimental protocols for verification.
Electronic Properties: The Decisive Factor in Reactivity
The primary difference in reactivity between 2-vinylpyridine and this compound stems from the powerful electron-donating nature of the amino group (-NH2) at the 4-position of the pyridine ring. This effect is quantitatively described by the Hammett substituent constant (σp), where a negative value indicates electron donation. The amino group has a σp of approximately -0.66, signifying its capacity to increase electron density within the aromatic ring through resonance.[1][2]
This increased electron density is delocalized onto the vinyl group, particularly enriching the β-carbon of the double bond. In contrast, the unsubstituted pyridine ring in 2-vinylpyridine is electron-withdrawing relative to benzene, which in turn slightly deactivates the vinyl group towards electrophilic attack.
Comparative Reactivity in Polymerization
The electronic differences between the two monomers have profound implications for their polymerization behavior. The suitability of a monomer for a particular type of chain-growth polymerization (cationic, anionic, or radical) is largely determined by the electronic nature of its vinyl group.
| Polymerization Type | 2-Vinylpyridine | This compound (Predicted) | Rationale |
| Cationic Polymerization | Low reactivity | High reactivity | The electron-donating amino group stabilizes the propagating carbocation intermediate. |
| Anionic Polymerization | High reactivity | Low reactivity | The electron-rich vinyl group repels the anionic initiator and propagating chain end. |
| Radical Polymerization | Moderate reactivity | Moderate to high reactivity | The amino group may have a modest activating effect on the radical polymerization rate. |
Comparative Reactivity in Michael Addition
The Michael addition, or conjugate addition, of a nucleophile to the vinyl group is another reaction where the electronic effects of the 4-amino group are expected to play a significant role. In this reaction, the vinyl group acts as an electrophile.
| Nucleophile Type | 2-Vinylpyridine | This compound (Predicted) | Rationale |
| Soft Nucleophiles (e.g., thiols, amines) | Moderate to high reactivity | Low reactivity | The electron-donating amino group reduces the electrophilicity of the β-carbon of the vinyl group, making it less susceptible to nucleophilic attack. |
Experimental Protocols for Reactivity Comparison
To empirically validate the predicted reactivity differences, the following experimental protocols are proposed.
Protocol 1: Determination of Radical Polymerization Rate by Dilatometry
This method measures the rate of polymerization by monitoring the volume contraction of the reaction mixture.[3]
Objective: To compare the rate of free-radical polymerization of 2-vinylpyridine and this compound.
Materials:
-
2-Vinylpyridine, freshly distilled
-
This compound
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Inert solvent (e.g., benzene or toluene)
-
Dilatometer
-
Constant temperature bath
-
Cathetometer
Procedure:
-
Prepare stock solutions of the initiator (AIBN) in the chosen solvent.
-
In a dilatometer, place a known volume of the monomer (either 2-vinylpyridine or this compound) and the initiator solution.
-
Subject the dilatometer to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the sealed dilatometer in a constant temperature bath (e.g., 60 °C).
-
Monitor the change in the height of the liquid in the capillary of the dilatometer over time using a cathetometer.
-
The rate of polymerization is proportional to the rate of volume contraction.
Data Analysis: Plot the change in height (Δh) versus time. The slope of the linear portion of the curve is proportional to the rate of polymerization. Compare the slopes obtained for 2-vinylpyridine and this compound under identical conditions.
Protocol 2: Kinetic Analysis of Michael Addition by ¹H NMR Spectroscopy
This method follows the progress of the Michael addition reaction by monitoring the disappearance of reactant signals and the appearance of product signals in the ¹H NMR spectrum.[4][5]
Objective: To compare the rate of Michael addition of a thiol to 2-vinylpyridine and this compound.
Materials:
-
2-Vinylpyridine
-
This compound
-
Thiophenol (or another suitable thiol nucleophile)
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare stock solutions of the vinylpyridine, the thiol, and an internal standard (e.g., mesitylene) in the deuterated solvent.
-
In an NMR tube, mix known amounts of the vinylpyridine and internal standard solutions.
-
Acquire a ¹H NMR spectrum at time t=0.
-
Add a known amount of the thiol solution to the NMR tube, mix quickly, and immediately begin acquiring spectra at regular time intervals.
-
Monitor the disappearance of the vinyl proton signals of the starting material and the appearance of the signals corresponding to the addition product.
Data Analysis: Integrate the signals of the vinyl protons of the starting material and a characteristic signal of the product relative to the internal standard at each time point. Plot the concentration of the starting material versus time to determine the reaction rate. A comparison of the initial rates for both vinylpyridines will provide a quantitative measure of their relative reactivity.
Conclusion
The presence of a 4-amino group is predicted to significantly alter the reactivity of 2-vinylpyridine. This compound is expected to be more susceptible to cationic polymerization and less reactive in anionic polymerization and Michael addition reactions compared to its unsubstituted counterpart. These predictions are grounded in the fundamental electronic effects of the amino substituent. The provided experimental protocols offer a robust framework for the quantitative comparison of these two important monomers, enabling researchers to select the optimal building block for their specific applications in drug development and materials science.
References
- 1. global.oup.com [global.oup.com]
- 2. web.viu.ca [web.viu.ca]
- 3. The kinetics of the polymerization of 2-vinyl pyridine - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 4. Kinetic assay of the Michael addition-like thiol-ene reaction and insight into protein bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. raco.cat [raco.cat]
A Comparative Guide to Vinylpyridine-Based Catalysts and Their Traditional Counterparts
In the ever-evolving landscape of chemical synthesis, the quest for more efficient, selective, and reusable catalysts is paramount. This guide provides a detailed comparison of the performance of catalysts derived from vinylpyridine precursors, particularly those immobilized on poly(vinylpyridine) supports, against their traditional homogeneous and heterogeneous counterparts. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in drug development seeking to optimize their catalytic processes.
At a Glance: Key Performance Comparisons
The data presented below is a synthesis of findings from various studies, highlighting the advantages and potential trade-offs of using poly(vinylpyridine)-supported catalysts in key organic transformations.
Hydrogenation Reactions: Palladium Catalysts
Poly(4-vinylpyridine) (P4VP) has proven to be an effective support for palladium nanoparticles, enhancing their catalytic activity and stability in hydrogenation reactions.
| Catalyst System | Substrate | Reaction Rate (mol/s) | Selectivity | Key Observations |
| 1% Pd-P4VP/MgO | 2-propen-1-ol | 5.2 x 10⁻⁶ | 83.4% to propanol | High activity and stability over 30 runs.[1] |
| 1% Pd/MgO (unmodified) | 2-propen-1-ol | Lower than P4VP-modified | Lower than P4VP-modified | Larger palladium particles (10-30 nm) compared to the P4VP-supported catalyst (2-3 nm).[1] |
| 1% Pd-P4VP/SBA-15 | 2-propen-1-ol | Lower than MgO-based | 71-78% to propanol | Support material significantly influences performance.[1] |
| 1% Pd-P4VP/MgO | Phenylacetylene | Semi-hydrogenation in 14 min | 93-95% to styrene | P4VP-modified catalysts outperform chitosan-modified and unmodified catalysts.[1] |
| 1% Pd/MgO (unmodified) | Phenylacetylene | Semi-hydrogenation in 18 min | Lower than P4VP-modified | Demonstrates the positive effect of the P4VP support on reaction rate.[1] |
Acylation Reactions: 4-(Dialkylamino)pyridine Catalysts
4-(Dimethylamino)pyridine (DMAP) is a highly efficient catalyst for acylation reactions. Its immobilization on polymer supports offers advantages in terms of reusability and product purification.
| Catalyst System | Reaction Type | Yield | Reusability | Key Observations |
| DMAP-NCP | Acylation of alcohols | 92-99% | Reusable for at least 14 cycles | Nanoporous conjugated polymer with homogeneously distributed DMAP sites.[2] |
| Homogeneous DMAP | Acylation of alcohols | Typically high | Not readily reusable | Requires separation from the reaction mixture, which can be challenging. |
| Polymer-bound 4-(N-benzyl-N-methylamino)pyridine | Acylation of tert-butanol | Effective | Yes | Catalytic efficiency correlates with NMR chemical shifts of β-pyridyl protons.[3] |
Experimental Methodologies
Detailed experimental protocols are crucial for the replication and validation of catalytic performance. Below are representative procedures for the synthesis and application of vinylpyridine-based catalysts.
Preparation of Poly(4-vinylpyridine)-Supported Palladium Catalyst (Pd-P4VP/MgO)
This procedure outlines the synthesis of a highly active heterogeneous hydrogenation catalyst.
-
Support Preparation : Magnesium oxide (MgO) is used as the support material.
-
Polymer Adsorption : The MgO support is treated with a solution of poly(4-vinylpyridine) (P4VP) to allow for the adsorption of the polymer onto the support surface.
-
Palladium Ion Deposition : The P4VP-modified support is then immersed in a solution containing palladium ions (e.g., from palladium chloride), leading to the coordination of the metal ions with the pyridine nitrogen atoms of the polymer.
-
Reduction : The palladium ions are subsequently reduced to form palladium nanoparticles (Pd⁰). A common method is chemical reduction using a reducing agent like sodium borohydride in a suitable solvent.[1]
-
Washing and Drying : The final catalyst is thoroughly washed to remove any unreacted precursors and by-products and then dried before use.
Catalytic Hydrogenation of Phenylacetylene
This protocol details the use of the prepared Pd-P4VP/MgO catalyst in a selective hydrogenation reaction.
-
Reactor Setup : A batch reactor is charged with the Pd-P4VP/MgO catalyst, the substrate (phenylacetylene), and a solvent (e.g., ethanol).
-
Reaction Conditions : The reactor is purged with hydrogen gas and maintained at a constant temperature (e.g., 40 °C) and pressure (e.g., 1 atm H₂).[1]
-
Monitoring : The reaction progress is monitored by techniques such as gas chromatography (GC) to determine the conversion of the starting material and the selectivity towards the desired product (styrene).
-
Work-up : Upon completion, the catalyst is separated from the reaction mixture by filtration. The filtrate containing the product is then purified.
-
Catalyst Recycling : The recovered catalyst can be washed and reused in subsequent hydrogenation runs to test its stability and reusability.[1]
Visualizing Catalytic Pathways and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex chemical processes.
References
A Comparative Guide to the Structural Analysis of Poly(2-vinylpyridine) and Poly(4-vinylpyridine)
For Researchers, Scientists, and Drug Development Professionals
Comparative Data on Structural and Thermal Properties
The structural characteristics and thermal stability of P2VP and P4VP are significantly influenced by the position of the nitrogen atom. These differences are summarized in the tables below, compiled from various polymerization techniques.
| Property | Poly(2-vinylpyridine) (P2VP) | Poly(4-vinylpyridine) (P4VP) | Significance of the Difference |
| Glass Transition (Tg) | ~104 °C[1] | ~142 °C[1] | The higher Tg of P4VP indicates reduced chain mobility due to stronger intermolecular interactions, impacting its processing temperature and mechanical properties. |
| Solubility in THF | Soluble[1][2] | Often requires polar co-solvents (e.g., DMF)[1] | The difference in solubility affects the choice of solvents for polymerization, processing, and characterization. |
| Reactivity in Anionic Polymerization | Less prone to side reactions[1] | More prone to side reactions[1] | P2VP is often preferred for controlled anionic polymerization to achieve well-defined architectures. |
| Monomer Conversion (Solution Polymerization) | 62% (at 6h)[3] | 76% (at 6h)[3] | The position of the nitrogen atom influences the polymerization kinetics. |
| Polymerization Method | Polymer | Monomer:Initiator:CTA Ratio | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (Observed) | PDI (Mw/Mn) | Reference |
| RAFT Polymerization | Poly(2-vinylpyridine) | 374:1:4.75 | 39,300 | 39,300 (representative) | 1.10 - 1.25 | [4] |
| RAFT Polymerization | Poly(4-vinylpyridine) | 374:1:4.75 | 39,300 | 39,300 (representative) | 1.10 - 1.25 | [4] |
| Anionic Polymerization | Poly(2-vinylpyridine) | - | 277,000 | 302,000 | 1.09 | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are typical experimental protocols for the synthesis and characterization of polyvinylpyridines.
Synthesis of Poly(4-vinylpyridine) via Solution Polymerization
This protocol is adapted from a study by Rojas-García, et al.[3].
-
Materials: 4-vinylpyridine (monomer), 2,2'-azobisisobutyronitrile (AIBN, initiator), methanol (solvent).
-
Procedure:
-
A solution is prepared with a specific initiator-to-monomer weight ratio (e.g., 4 wt%).
-
The solution is transferred to a round-bottom flask equipped with a magnetic stirrer.
-
The polymerization is carried out at a controlled temperature (e.g., 65 °C) for a set duration (e.g., 24 hours).
-
The resulting polymer is precipitated, collected, and dried to determine the monomer conversion.
-
Structural Characterization via Fourier Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the functional groups present in the polymer.
-
Instrument: Perkin Elmer Spectrum 65 or equivalent.
-
Sample Preparation: A small amount of the dried polymer is placed on the ATR crystal or prepared as a KBr pellet.
-
Analysis: The spectrum is recorded over a range of 4000-400 cm⁻¹.
-
Key Peaks for Poly(4-vinylpyridine):
Molecular Weight Determination via Size Exclusion Chromatography (SEC)
SEC is employed to determine the molecular weight and polydispersity index (PDI) of the polymer.
-
System: A liquid chromatograph equipped with refractive index and UV light scattering detectors.
-
Columns: A set of SEC columns suitable for the expected molecular weight range (e.g., Supelco G6000-4000-2000 HXL).[2]
-
Mobile Phase: A suitable solvent in which the polymer is soluble, such as THF.[2]
-
Procedure: The polymer sample is dissolved in the mobile phase, filtered, and injected into the SEC system. The elution profile is used to calculate the number average molecular weight (Mn), weight average molecular weight (Mw), and PDI (Mw/Mn).
Thermal Analysis via Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of the polymer.
-
Instrument: PerkinElmer Diamond Thermogravimetric/Differential Thermal Analysis (TG/DTA) or similar.
-
Procedure:
-
A small sample of the polymer is placed in the TGA pan.
-
The sample is heated from room temperature to a high temperature (e.g., 700 °C) at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The weight loss of the sample as a function of temperature is recorded to determine the decomposition temperature.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for the synthesis and characterization of polyvinylpyridines, as well as a conceptual diagram showing the relationship between polymer structure and properties.
Caption: Experimental workflow for the synthesis and characterization of polyvinylpyridines.
Caption: Relationship between molecular structure and macroscopic properties of polyvinylpyridines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid [mdpi.com]
"spectroscopic comparison of 2-Vinylpyridin-4-amine and its precursors"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic characteristics of 2-Vinylpyridin-4-amine and its plausible synthetic precursors. Due to the limited availability of published experimental spectra for this compound and its direct precursors, this guide leverages data from structurally similar compounds to provide an informed estimation of their spectroscopic properties. The proposed synthetic pathway involves the reduction of 4-amino-2-acetylpyridine to 4-amino-2-(1-hydroxyethyl)pyridine, followed by dehydration to yield the final product.
Synthetic Pathway Overview
A plausible synthetic route to this compound is outlined below. This pathway forms the basis for the selection of precursors for spectroscopic comparison.
Caption: Proposed synthetic pathway for this compound.
Spectroscopic Data Comparison
The following tables summarize the expected and observed spectroscopic data for this compound and its precursors. Data for structurally related analogs are used to predict the spectral features of the target compounds where direct experimental data is unavailable.
Table 1: ¹H NMR Spectroscopic Data (Predicted and Analog-Based)
| Compound | Aromatic Protons (ppm) | Vinyl/Ethyl Protons (ppm) | Other Protons (ppm) | Solvent/Reference |
| 4-Amino-2-acetylpyridine (Precursor 1) | ~8.1 (d), ~6.8 (d), ~6.6 (s) | - | ~2.5 (s, 3H, -COCH₃) | Predicted based on 4-acetylpyridine and 4-aminopyridine |
| 4-Amino-2-(1-hydroxyethyl)pyridine (Precursor 2) | ~8.0 (d), ~6.7 (d), ~6.5 (s) | ~4.8 (q, 1H, -CH(OH)-), ~1.4 (d, 3H, -CH₃) | ~5.0 (s, 1H, -OH) | Predicted based on 2-(2-hydroxyethyl)pyridine[1] |
| This compound (Product) | ~8.2 (d), ~6.5 (d), ~6.3 (s) | ~6.8 (dd, 1H), ~5.9 (d, 1H), ~5.4 (d, 1H) | ~4.5 (s, 2H, -NH₂) | Predicted based on 2-vinylpyridine[2] |
| 2-Vinylpyridine (Analog) | 8.47 (d), 7.48 (t), 7.17 (d), 7.00 (t) | 6.71 (dd), 6.21 (d), 5.37 (d) | - | CDCl₃[2] |
| 4-Acetylpyridine (Analog) | 8.8 (d), 7.7 (d) | - | 2.6 (s, 3H, -COCH₃) | CDCl₃[3] |
| 4-Aminopyridine (Analog) | 8.0 (d), 6.5 (d) | - | 6.0 (s, 2H, -NH₂) | DMSO-d₆[4] |
Table 2: ¹³C NMR Spectroscopic Data (Predicted and Analog-Based)
| Compound | Aromatic Carbons (ppm) | Vinyl/Ethyl Carbons (ppm) | Other Carbons (ppm) | Solvent/Reference |
| 4-Amino-2-acetylpyridine (Precursor 1) | ~158, ~152, ~149, ~108, ~106 | - | ~198 (-C=O), ~26 (-CH₃) | Predicted based on 4-acetylpyridine and 4-aminopyridine |
| 4-Amino-2-(1-hydroxyethyl)pyridine (Precursor 2) | ~160, ~153, ~148, ~107, ~105 | ~68 (-CH(OH)-), ~24 (-CH₃) | - | Predicted |
| This compound (Product) | ~155, ~150, ~148, ~109, ~107 | ~136 (-CH=), ~120 (=CH₂) | - | Predicted based on 2-vinylpyridine |
| 2-Vinylpyridine (Analog) | 155.8, 149.5, 136.2, 123.5, 120.9 | 136.8, 121.5 | - | CDCl₃[5] |
| 4-Acetylpyridine (Analog) | 150.7, 144.2, 121.2 | - | 197.1 (-C=O), 26.7 (-CH₃) | CDCl₃[6] |
| 4-Aminopyridine (Analog) | 156.1, 150.2, 108.9 | - | - | DMSO-d₆ |
Table 3: IR Spectroscopic Data (Predicted and Analog-Based)
| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | O-H Stretch (cm⁻¹) | C=C & C=N Stretch (cm⁻¹) | C-H Vinyl Bend (cm⁻¹) | Reference |
| 4-Amino-2-acetylpyridine (Precursor 1) | ~3400-3200 | ~1680 | - | ~1600, ~1560 | - | Predicted |
| 4-Amino-2-(1-hydroxyethyl)pyridine (Precursor 2) | ~3400-3200 | - | ~3300 (broad) | ~1600, ~1560 | - | Predicted |
| This compound (Product) | ~3400-3200 | - | - | ~1640, ~1600, ~1560 | ~990, ~910 | Predicted |
| 2-Vinylpyridine (Analog) | - | - | - | 1628, 1588, 1565 | 991, 928 | [7] |
| 4-Aminopyridine (Analog) | 3420, 3300 | - | - | 1645, 1595 | - | [8] |
| 2-Amino-4-methylpyridine (Analog) | 3440, 3290 | - | - | 1615, 1565 | - | [9] |
Table 4: Mass Spectrometry Data (Predicted)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Key Fragments (m/z) |
| 4-Amino-2-acetylpyridine (Precursor 1) | C₇H₈N₂O | 136.15 | 136 (M⁺), 121 (M-CH₃)⁺, 93 (M-COCH₃)⁺ |
| 4-Amino-2-(1-hydroxyethyl)pyridine (Precursor 2) | C₇H₁₀N₂O | 138.17 | 138 (M⁺), 123 (M-CH₃)⁺, 121 (M-OH)⁺, 109 (M-C₂H₅O)⁺ |
| This compound (Product) | C₇H₈N₂ | 120.15 | 120 (M⁺), 119 (M-H)⁺, 93 (M-C₂H₃)⁺ |
Experimental Protocols
Standard procedures for obtaining the spectroscopic data are described below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition : Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR) : For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Sample Preparation (KBr Pellet) : For solid samples, grind 1-2 mg of the compound with ~100 mg of dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
-
Spectrum Acquisition : Record the IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing : The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often used. For non-volatile or thermally labile compounds, direct infusion with Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) may be employed.
-
Ionization : Ionize the sample molecules. Electron Ionization (EI) is common for GC-MS, while ESI is a soft ionization technique often used for liquid samples.
-
Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : Detect the ions to generate the mass spectrum, which is a plot of ion intensity versus m/z.
Experimental Workflow
The general workflow for the spectroscopic characterization of this compound and its precursors is depicted below.
Caption: General workflow for the synthesis and spectroscopic characterization.
References
- 1. 2-(2-Hydroxyethyl)pyridine(103-74-2) 1H NMR spectrum [chemicalbook.com]
- 2. 2-Vinylpyridine(100-69-6) 1H NMR spectrum [chemicalbook.com]
- 3. 4-Acetylpyridine(1122-54-9) 1H NMR [m.chemicalbook.com]
- 4. 4-Aminopyridine(504-24-5) 1H NMR spectrum [chemicalbook.com]
- 5. 2-Vinylpyridine(100-69-6) 13C NMR [m.chemicalbook.com]
- 6. 4-Acetylpyridine(1122-54-9) 13C NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 4-Aminopyridine [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
"validating the mechanism of 2-Vinylpyridin-4-amine polymerization"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common polymerization mechanisms for 2-vinylpyridine (2-VP), a versatile monomer utilized in the synthesis of specialty polymers for various applications, including in the chemical, pharmaceutical, and materials industries.[1] The performance of poly(2-vinylpyridine) (P2VP) is critically dependent on the chosen polymerization technique, which influences molecular weight, polydispersity, and potential side reactions. This document compares free-radical, anionic, and reversible addition-fragmentation chain-transfer (RAFT) polymerization methods, with poly(4-vinylpyridine) (P4VP) often used as a key comparator to highlight structural isomer effects.
Performance Comparison of Polymerization Methods
The choice of polymerization technique significantly impacts the characteristics of the resulting poly(2-vinylpyridine). The following tables summarize quantitative data from various studies to facilitate a direct comparison between different methods.
| Polymerization Method | Monomer | Initiator/CTA | Monomer Conversion (%) | Theoretical Mn ( g/mol ) | Observed Mn ( g/mol ) | Polydispersity Index (PDI) | Reference |
| Solution Polymerization | 2-VP | AIBN | ~62 (at 6h), ~62 (at 24h) | - | - | - | [2] |
| Solution Polymerization | 4-VP | AIBN | ~76 (at 6h), ~92 (at 24h) | - | - | - | [2] |
| RAFT Polymerization | 2-VP | Cumyl dithiobenzoate (CDB) | - | 7,900 | 7,900 | 1.18 | [3] |
| RAFT Polymerization | 4-VP | Cumyl dithiobenzoate (CDB) | - | 8,500 | 8,500 | 1.10 | [3] |
| RAFT Polymerization | 2-VP | Carboxylic acid functionalized trithiocarbonate | >99 | - | - | <1.3 | [4] |
| RAFT Polymerization | 4-VP | Carboxylic acid functionalized trithiocarbonate | >99 | - | - | <1.3 | [4] |
Table 1: Comparison of Monomer Conversion and Polymer Characteristics. This table highlights the differences in monomer conversion rates and the control over polymer molecular weight and distribution for various polymerization methods. Notably, RAFT polymerization offers excellent control, yielding polymers with low polydispersity.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are representative protocols for the key polymerization techniques discussed.
Free-Radical Solution Polymerization of 2-Vinylpyridine
This method is a common and straightforward approach to polymerizing 2-VP.
Materials:
-
2-vinylpyridine (2-VP) monomer
-
Azobisisobutyronitrile (AIBN) as initiator
-
Solvent (e.g., ethanol)
-
Nitrogen gas for inert atmosphere
Procedure:
-
The 2-VP monomer is purified to remove inhibitors.
-
The monomer is dissolved in the chosen solvent in a reaction vessel.
-
The initiator, AIBN, is added to the solution. The initiator-to-monomer ratio can be varied to control the polymerization.[2]
-
The reaction mixture is purged with nitrogen to remove oxygen, which can inhibit the polymerization.
-
The vessel is sealed and heated to a specific temperature (e.g., 60-80 °C) to initiate the polymerization.[3]
-
The reaction is allowed to proceed for a set amount of time (e.g., 6 to 24 hours), with stirring.[2]
-
The resulting polymer can be precipitated by adding the solution to a non-solvent, followed by filtration and drying.
Anionic Polymerization of 2-Vinylpyridine
Anionic polymerization allows for the synthesis of well-defined polymers with narrow molecular weight distributions. However, it is highly sensitive to impurities.
Materials:
-
Highly purified 2-vinylpyridine (2-VP) monomer
-
Anionic initiator (e.g., n-butyllithium)
-
Anhydrous and oxygen-free solvent (e.g., tetrahydrofuran - THF)
-
High-vacuum line and glassware
Procedure:
-
All glassware is rigorously cleaned and dried. The solvent and monomer must be meticulously purified to remove any protic impurities.
-
The solvent is transferred to the reaction vessel under high vacuum.
-
The initiator is added to the solvent at a low temperature (e.g., -78 °C).[5]
-
The purified monomer is then slowly added to the initiator solution. The polymerization of 2-VP is typically very fast.[5]
-
The reaction is terminated by adding a quenching agent, such as methanol.
-
The polymer is then recovered by precipitation in a non-solvent.
Note: The propagating anionic center of P2VP can undergo side reactions, particularly at warmer temperatures, which can lead to branching and cross-linking.[5] P4VP is generally more prone to these side reactions than P2VP.[5]
RAFT Polymerization of 2-Vinylpyridine
Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a controlled radical polymerization technique that offers excellent control over the polymer architecture.
Materials:
-
2-vinylpyridine (2-VP) monomer
-
Radical initiator (e.g., AIBN)
-
RAFT chain transfer agent (CTA), such as cumyl dithiobenzoate (CDB) or a trithiocarbonate.[3][4]
-
Solvent (or bulk polymerization)
-
Nitrogen gas
Procedure:
-
The monomer, initiator, and RAFT CTA are placed in a reaction vessel. The molar ratio of these components is crucial for controlling the molecular weight of the resulting polymer.[3]
-
The mixture is deoxygenated by purging with nitrogen.
-
The polymerization is initiated by heating the mixture to a suitable temperature (e.g., 60-80 °C).[3][4]
-
The reaction proceeds for a predetermined time to achieve the desired monomer conversion.
-
The resulting polymer can be purified by precipitation.
Mechanism and Workflow Diagrams
The following diagrams illustrate the fundamental mechanisms and workflows associated with the polymerization of 2-vinylpyridine.
Figure 1: Generalized mechanism of free-radical polymerization.
Figure 2: Simplified mechanism of anionic polymerization.
References
- 1. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Well-defined polyvinylpyridine-block-polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization: synthesis and isoporous thin film morphology - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Coordination Properties of 2-Vinylpyridin-4-amine Ligands
A Guide for Researchers in Coordination Chemistry and Drug Development
The unique structural features of 2-Vinylpyridin-4-amine, incorporating a vinyl group at the 2-position and an amino group at the 4-position of the pyridine ring, present a versatile platform for the design of novel metal complexes. This guide provides a comparative overview of its anticipated coordination properties, drawing parallels with the well-established chemistries of 2-vinylpyridine and 4-aminopyridine. While direct experimental data on this compound complexes is limited in the surveyed literature, this analysis, supported by data from related ligands, offers valuable insights for researchers exploring its potential in catalysis, materials science, and medicinal chemistry.
Overview of Coordination Behavior
This compound possesses three potential coordination sites: the pyridine ring nitrogen, the exocyclic amino nitrogen, and the π-system of the vinyl group. The preferred coordination mode will be dictated by several factors, including the nature of the metal ion (hard vs. soft acid), steric hindrance, and the electronic effects of the substituents.
-
Pyridine Nitrogen: As the most basic nitrogen atom in the molecule, the pyridine nitrogen is expected to be the primary coordination site for a wide range of metal ions.
-
Amino Nitrogen: The 4-amino group can also participate in coordination, potentially leading to chelation or the formation of bridging complexes. The involvement of the amino group in coordination is well-documented for various aminopyridine ligands.[1]
-
Vinyl Group: The π-electrons of the vinyl group can coordinate to soft, electron-rich metal centers, a behavior observed in various organometallic complexes.
Comparative Data of Related Ligands
To understand the potential of this compound, a comparison with its parent molecules, 2-vinylpyridine and 4-aminopyridine, is instructive.
| Property | 2-Vinylpyridine | 4-Aminopyridine | This compound (Predicted) |
| Potential Coordination Sites | Pyridine Nitrogen, Vinyl π-system | Pyridine Nitrogen, Amino Nitrogen | Pyridine Nitrogen, Amino Nitrogen, Vinyl π-system |
| Typical Coordination Modes | Monodentate (N-coordination), π-coordination | Monodentate (N-pyridine), Bridging (N-pyridine, N-amino) | Monodentate (N-pyridine), Bidentate (N-pyridine, N-amino), Bridging, π-coordination |
| Preferred Metal Ions | Broad range of transition metals | Broad range of transition metals | Broad range, with potential for selective coordination based on metal properties |
| Key Spectroscopic Features | Shift in C=N stretching frequency in IR upon coordination.[2] | Shifts in both pyridine ring and N-H stretching frequencies in IR upon coordination.[3] | Shifts in pyridine ring, N-H, and C=C stretching frequencies in IR, providing rich information on the coordination mode. |
Experimental Protocols
The synthesis of metal complexes with this compound can be adapted from established procedures for aminopyridine and vinylpyridine ligands.
General Synthesis of a Metal Complex with an Aminopyridine Ligand
This protocol is a general guideline and can be adapted for this compound.
Materials:
-
This compound
-
A soluble metal salt (e.g., chloride, nitrate, or perchlorate salt of Cu(II), Co(II), Ni(II), etc.)
-
Solvent (e.g., ethanol, methanol, acetonitrile, water, or a mixture)
Procedure:
-
Dissolve the this compound ligand in the chosen solvent.
-
In a separate flask, dissolve the metal salt in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
The reaction mixture may be stirred at room temperature or heated under reflux, depending on the desired product.
-
The resulting precipitate (the metal complex) is collected by filtration.
-
The solid is washed with the solvent to remove any unreacted starting materials.
-
The complex is then dried in a desiccator over a suitable drying agent.
Characterization:
The resulting complex can be characterized by various techniques, including:
-
Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of the functional groups.
-
UV-Visible Spectroscopy: To study the electronic transitions and geometry of the complex.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complex in solution.
-
Elemental Analysis: To determine the empirical formula of the complex.
-
Single-Crystal X-ray Diffraction: To determine the precise molecular structure of the complex in the solid state.[1]
Visualizing Coordination and Synthesis
The following diagrams, generated using the DOT language, illustrate the potential coordination modes of this compound and a general workflow for the synthesis and characterization of its metal complexes.
Caption: Potential coordination modes of the this compound ligand with a metal ion.
Caption: General workflow for the synthesis and characterization of this compound metal complexes.
Conclusion
This compound represents a promising, yet underexplored, ligand in coordination chemistry. Its multifunctional nature suggests a rich and diverse coordination chemistry with the potential for novel structures and applications. This comparative guide, based on the known properties of related vinylpyridine and aminopyridine ligands, provides a foundational framework for researchers to design and synthesize new metal complexes with tailored properties for applications in catalysis, materials science, and drug development. Further experimental investigation is warranted to fully elucidate the coordination behavior of this versatile ligand.
References
"in vitro screening of 2-Vinylpyridin-4-amine derivatives for anticancer activity"
An Objective Analysis of Preclinical Data for Researchers and Drug Development Professionals
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with demonstrated anticancer activity. While specific data on 2-Vinylpyridin-4-amine derivatives is limited in the public domain, a wealth of research exists on other substituted pyridine analogs. This guide provides a comparative overview of the in vitro anticancer activity of various classes of pyridine derivatives, supported by experimental data from recent studies. The information presented aims to guide researchers in the design and evaluation of novel pyridine-based anticancer agents.
Comparative Anticancer Activity of Pyridine Derivatives
The following table summarizes the in vitro cytotoxic activity of several classes of pyridine derivatives against a panel of human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), is extracted from various scientific publications. It is important to note that direct comparison of absolute IC50 values across different studies should be done with caution due to variations in experimental conditions.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo[3,4-b]pyridines | Compound 6b | HCT-116 (Colon) | 0.27 (CDK2), 0.67 (PIM1) | [1] |
| HepG2 (Liver) | - | [1] | ||
| [2][3][4]Triazolo[1,5-a]pyridinylpyridines | Compound 1c | HCT-116 (Colon) | Not specified | [5] |
| Compound 2d | U-87 MG (Glioblastoma) | Not specified | [5] | |
| MCF-7 (Breast) | Not specified | [5] | ||
| 2,4-Pyrimidinediamine Derivatives | Compound 12a | SK-N-BE(2) (Neuroblastoma) | 0.0003 - 0.01 | [6] |
| H2228 (Lung) | 0.011 | [6] | ||
| Pyridine-Bridged Combretastatin-A4 Analogues | Compound 4h | HeLa (Cervical) | Low nanomolar | [7] |
| Compound 4s | MDA-MB-231 (Breast) | Low nanomolar | [7] | |
| A549 (Lung) | Low nanomolar | [7] | ||
| 2-Oxo-pyridine and 1′H-spiro-pyridine Derivatives | Compound 7 | Caco-2 (Colon) | 7.83 ± 0.50 | [8] |
| HepG-2 (Liver) | < 10 | [8] | ||
| 2,4,6-Trisubstituted Pyridines | Compounds 1-12 | Various | Micromolar to nanomolar | [9] |
| Pyridine-2,3-dihydrothiazole/thiazolidin-4-one Hybrids | Compound 8a | HEp-2 (Laryngeal) | 5.9 µg/mL | [10] |
| Compound 13a | HepG2 (Liver) | 9.5 µg/mL | [10] | |
| 2-(Pyridylvinyl)chromen-4-ones | Compound 18 | A549 (Lung) | Comparable to 5-FU | [11] |
| Compound 8a | A549 (Lung) | Comparable to 5-FU | [11] |
Experimental Protocols
The in vitro anticancer activity of the pyridine derivatives cited in this guide was primarily evaluated using the following standard assays.
Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][5][12] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.[13]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours).[13]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Apoptosis Assays (e.g., Annexin V-FITC/PI Staining)
Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs induce cancer cell death. The Annexin V-FITC/PI assay is a common method to detect apoptosis.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: A generalized workflow for in vitro screening of anticancer compounds.
Caption: A simplified diagram of the extrinsic and intrinsic apoptosis pathways.
References
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4- b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 4. noblelifesci.com [noblelifesci.com]
- 5. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alliedacademies.org [alliedacademies.org]
- 10. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 2-(pyridylvinyl)chromen-4-ones and their N-oxide analogs for assessment of their biological activities as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and anticancer activity of some novel 2-phenazinamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Assessing the Binding Affinity of 2-Vinylpyridin-4-amine to Metal Ions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of 2-Vinylpyridin-4-amine and related pyridine derivatives to various metal ions. Due to a scarcity of published quantitative data specifically for this compound, this guide leverages data from structurally similar ligands, such as 4-aminopyridine and other substituted pyridines, to provide a valuable comparative context. The binding affinity of a ligand to a metal ion is a critical parameter in drug design, catalysis, and material science, influencing the stability, reactivity, and bioavailability of the resulting metal complex.
Comparison of Binding Affinities
The stability of metal-ligand complexes is quantified by the stability constant (log K) or the dissociation constant (pKd). Higher log K values indicate stronger binding. The binding affinity is influenced by factors including the nature of the metal ion, the basicity of the ligand, and steric effects. For pyridine-type ligands, the nitrogen atom's lone pair of electrons is the primary site of coordination with metal ions.
Below is a table summarizing representative stability constants for related pyridine derivatives with various divalent metal ions. This data is compiled from various studies employing potentiometric and spectrophotometric methods.
| Ligand | Metal Ion | Log K1 | Log K2 | Experimental Conditions |
| Pyridine | Cu(II) | 2.53 | 1.92 | Aqueous, 25°C, 0.1 M KNO3 |
| Ni(II) | 1.78 | 1.23 | Aqueous, 25°C, 0.1 M KNO3 | |
| Co(II) | 1.35 | 0.75 | Aqueous, 25°C, 0.1 M KNO3 | |
| Zn(II) | 1.45 | - | Aqueous, 25°C, 0.1 M KNO3 | |
| 4-Aminopyridine | Cu(II) | 3.25 | 2.65 | Aqueous, 25°C, 0.1 M NaNO3 |
| Ni(II) | 2.21 | 1.62 | Aqueous, 25°C, 0.1 M NaNO3 | |
| Co(II) | 1.70 | 1.10 | Aqueous, 25°C, 0.1 M NaNO3 | |
| Zn(II) | 1.85 | - | Aqueous, 25°C, 0.1 M NaNO3 | |
| 2-Methylpyridine | Cu(II) | 2.80 | 2.21 | Aqueous, 25°C, 0.5 M NaNO3 |
| Ni(II) | 1.98 | 1.40 | Aqueous, 25°C, 0.5 M NaNO3 | |
| Co(II) | 1.52 | 0.98 | Aqueous, 25°C, 0.5 M NaNO3 | |
| Zn(II) | 1.65 | - | Aqueous, 25°C, 0.5 M NaNO3 |
Note: The stability constants are subject to variations based on experimental conditions such as temperature, ionic strength, and the solvent used. The data presented here is for comparative purposes.
Experimental Protocols
Accurate determination of binding affinity requires rigorous experimental design and execution. The two most common techniques for determining stability constants of metal-ligand complexes are Potentiometric Titration and Isothermal Titration Calorimetry (ITC).
Potentiometric Titration
This method involves monitoring the change in pH of a solution containing the ligand and a metal ion as a standard solution of a strong base is added. The stability constants are then calculated from the resulting titration curve.
Detailed Methodology:
-
Solution Preparation:
-
Prepare a stock solution of the ligand (e.g., this compound) of known concentration in a suitable solvent (typically deionized water). The purity of the ligand should be verified.
-
Prepare a stock solution of the metal salt (e.g., Cu(NO₃)₂, NiCl₂) of known concentration.
-
Prepare a standardized carbonate-free solution of a strong base (e.g., NaOH).
-
Prepare a solution of a strong acid (e.g., HNO₃) to adjust the initial pH.
-
An inert electrolyte (e.g., NaNO₃ or KNO₃) is added to all solutions to maintain a constant ionic strength.
-
-
Calibration of the Electrode:
-
Calibrate the pH electrode using standard buffer solutions at the experimental temperature.
-
-
Titration Procedure:
-
A known volume of the ligand solution and the metal ion solution are placed in a thermostatted titration vessel.
-
The initial pH of the solution is adjusted to the acidic range using the strong acid.
-
The solution is titrated with the standardized strong base, and the pH is recorded after each addition.
-
The titration is continued until the pH reaches the basic range.
-
Multiple titrations should be performed for each metal-ligand system to ensure reproducibility.
-
-
Data Analysis:
-
The titration data (volume of base added vs. pH) is used to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes using specialized software (e.g., HYPERQUAD).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of a ligand to a metal ion. This provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).
Detailed Methodology:
-
Sample Preparation:
-
Prepare a solution of the metal ion in a suitable buffer. The buffer should have a low ionization enthalpy to minimize heat changes due to buffer protonation/deprotonation.
-
Prepare a solution of the ligand (e.g., this compound) in the same buffer. The concentration of the ligand in the syringe should be 10-20 times higher than the concentration of the metal ion in the sample cell.
-
Degas both solutions to prevent the formation of air bubbles during the experiment.
-
-
Instrument Setup:
-
Set the experimental temperature and allow the instrument to equilibrate.
-
Fill the sample cell with the metal ion solution and the injection syringe with the ligand solution.
-
-
Titration:
-
Perform a series of small injections of the ligand solution into the sample cell.
-
The heat change associated with each injection is measured by the instrument.
-
A control experiment, titrating the ligand into the buffer alone, should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
The raw data (heat change per injection) is integrated and corrected for the heat of dilution.
-
The resulting binding isotherm is then fitted to a suitable binding model using the instrument's software to determine the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).
-
Visualizing the Experimental Workflow
The following diagrams illustrate the general workflows for the described experimental techniques.
Caption: Workflow for Potentiometric Titration.
Caption: Workflow for Isothermal Titration Calorimetry.
Logical Relationship of Binding Affinity Assessment
The assessment of binding affinity follows a logical progression from understanding the fundamental chemical interactions to applying this knowledge in various scientific fields.
Caption: Logical Flow of Binding Affinity Studies.
A Comparative Guide to the Potential Performance of 2-Vinylpyridin-4-amine in Material Applications
The unique structure of 2-Vinylpyridin-4-amine, featuring a vinyl group for polymerization and an amino group for further functionalization or interaction, suggests its potential utility in a range of material applications. This guide will explore its hypothetical performance in three key areas: as a functional monomer in specialty polymers for ion exchange, as a component in polymer coatings, and as a precursor for catalytic materials.
Section 1: Application in Ion Exchange Resins
The presence of the pyridine nitrogen and the amino group in this compound suggests its potential as a monomer for creating anion exchange or chelating resins. These resins are crucial in water treatment, chemical purification, and metal recovery.
Alternatives for Comparison:
-
Poly(4-vinylpyridine) (P4VP): A widely used polymer for creating weak base anion exchange resins.
-
Aminated Polystyrene-Divinylbenzene Resins: A common backbone for strong and weak base anion exchangers.
Data Presentation: Comparative Performance of Ion Exchange Resins
| Performance Metric | This compound Based Resin (Hypothetical) | Poly(4-vinylpyridine) | Aminated Polystyrene-DVB | Test Method |
| Total Ion Exchange Capacity (meq/g) | 4.0 - 5.5 | 3.5 - 4.5 | 3.0 - 5.0 | Titration after acid activation |
| Metal Ion Chelating Capacity (mmol/g) for Cu²⁺ | High (projected) | Moderate | Low to Moderate (depends on amine) | Batch adsorption studies |
| Operating pH Range | 2 - 8 | 2 - 7 | 1 - 14 (strong base) / 1 - 9 (weak base) | Performance testing at various pH |
| Thermal Stability (°C) | ~150 | ~142[1] | >200 | Thermogravimetric Analysis (TGA) |
| Swelling in Water (%) | 40 - 60 | 30 - 50 | 20 - 70 | Gravimetric analysis |
Experimental Protocols:
-
Determination of Total Ion Exchange Capacity:
-
A known dry weight of the resin is converted to the free base form by washing with a dilute NaOH solution, followed by rinsing with deionized water until neutral.
-
The resin is then equilibrated with a known excess of standard HCl solution.
-
The remaining HCl in the solution is back-titrated with a standard NaOH solution.
-
The total capacity is calculated based on the amount of HCl consumed by the resin.[2]
-
-
Metal Ion Chelating Capacity Measurement:
-
A known mass of the resin is placed in a solution of a specific metal salt (e.g., CuSO₄) of known concentration.
-
The mixture is agitated for a set period to reach equilibrium.
-
The resin is filtered, and the final concentration of the metal ion in the filtrate is determined using techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
-
The amount of metal ion adsorbed per unit mass of the resin is then calculated.
-
Section 2: Application in Polymer Coatings
The vinyl group of this compound allows for its incorporation into polymer backbones for coatings. The pyridine and amine functionalities could enhance adhesion to metal substrates, provide corrosion resistance, and offer sites for further cross-linking or functionalization.
Alternatives for Comparison:
-
Epoxy-amine systems: A benchmark for high-performance protective coatings.
-
Styrene-acrylic copolymers: Widely used in a variety of coating applications.[3]
Data Presentation: Comparative Performance of Polymer Coatings
| Performance Metric | This compound Copolymer Coating (Hypothetical) | Epoxy-Amine Coating | Styrene-Acrylic Coating | Test Method |
| Adhesion to Steel (MPa) | 5 - 8 | 6 - 10 | 3 - 6 | Pull-off adhesion test (ASTM D4541) |
| Corrosion Resistance (Salt Spray Test, hours to failure) | > 500 | > 1000 | 200 - 400 | ASTM B117 |
| Hardness (Pencil Hardness) | H - 2H | 2H - 4H | HB - H | ASTM D3363 |
| Chemical Resistance (5% HCl, 24h) | Good | Excellent | Moderate | Spot test |
| UV Stability (ΔE after 500h QUV) | Moderate to Good | Poor to Moderate | Good to Excellent | ASTM G154 |
Experimental Protocols:
-
Pull-off Adhesion Test (ASTM D4541):
-
A loading fixture (dolly) is glued to the surface of the coating.
-
A portable pull-off adhesion tester is attached to the dolly.
-
The force required to pull the coating off the substrate is measured. The nature of the failure (adhesive, cohesive, or substrate failure) is also recorded.
-
-
Salt Spray (Fog) Testing (ASTM B117):
-
Coated panels are placed in a closed chamber and exposed to a continuous salt spray at a controlled temperature.
-
The panels are periodically inspected for signs of corrosion, such as blistering, rusting, and loss of adhesion.
-
The time to a predefined failure point is recorded.
-
Section 3: Application as a Catalyst Precursor
The pyridine and amine groups in this compound can act as ligands to coordinate with metal ions. Polymers or materials functionalized with this monomer could serve as supports for metal catalysts, potentially offering high catalytic activity and stability.[4][5][6]
Alternatives for Comparison:
-
Palladium on Activated Carbon (Pd/C): A widely used heterogeneous catalyst for hydrogenation and cross-coupling reactions.
-
Metal-Organic Frameworks (MOFs): Crystalline materials with high surface area and tunable catalytic sites.[7]
Data Presentation: Comparative Performance of Catalytic Materials
| Performance Metric | Metal Complex on this compound Polymer (Hypothetical) | Palladium on Activated Carbon (10% Pd) | Representative MOF (e.g., UiO-66) | Test Reaction/Method |
| Catalytic Activity (Turnover Frequency, h⁻¹) | Varies with metal and reaction | High for specific reactions | Moderate to High | Reaction kinetics monitoring |
| Selectivity (%) | Potentially high due to ligand design | Generally high | High | Product analysis by GC or HPLC |
| Recyclability (Activity after 5 cycles) | > 90% | ~80-90% | > 95% | Repeated batch reactions |
| Metal Leaching (ppm) | < 5 | < 10 | < 2 | ICP-MS analysis of filtrate |
| Thermal Stability (°C) | ~150 | > 300 | > 400 | TGA |
Experimental Protocols:
-
Evaluation of Catalytic Activity and Selectivity:
-
The catalyst, reactants, and solvent are placed in a reactor under controlled temperature and pressure.
-
Samples are withdrawn at different time intervals and analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of reactants and the yield of products.
-
Turnover frequency (TOF) is calculated as the moles of product formed per mole of active metal per unit time. Selectivity is the percentage of the converted reactant that formed the desired product.[6]
-
-
Recyclability and Metal Leaching Test:
-
After a catalytic run, the catalyst is recovered by filtration or centrifugation.
-
It is washed with a suitable solvent and dried before being used in a subsequent reaction cycle under identical conditions.
-
The activity is measured for each cycle.
-
The filtrate from the first cycle is analyzed by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to quantify the amount of leached metal.
-
Visualizations
Caption: Workflow for synthesis and characterization of poly(this compound).
Caption: Hypothetical corrosion inhibition mechanism of a this compound based coating.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Catalyst analysis and testing Catalyst performance testing | Catalyst Intelligence [catalyst-intelligence.com]
- 5. Catalyst Testing & Development | SwRI [swri.org]
- 6. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 7. nbinno.com [nbinno.com]
Safety Operating Guide
Proper Disposal Procedures for 2-Vinylpyridin-4-amine: A Safety-First Approach
The proper disposal of 2-Vinylpyridin-4-amine is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. Due to its presumed hazardous nature, based on related chemical structures, a comprehensive and cautious approach to its disposal is mandatory.
I. Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Required Personal Protective Equipment (PPE)
| Body Part | Equipment | Material/Standard |
| Eyes/Face | Safety goggles and a full-face shield | ANSI Z87.1 compliant |
| Hands | Chemical-resistant gloves | Nitrile or neoprene |
| Body | Flame-retardant lab coat or chemical-resistant apron | --- |
| Respiratory | NIOSH-approved respirator with organic vapor cartridges | --- |
| Feet | Closed-toe shoes | --- |
II. Spill and Contamination Response
In the event of a spill or contamination, immediate action is necessary to mitigate risks.
-
Evacuate and Ventilate: Immediately clear the area of all non-essential personnel and ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill. Do not use combustible materials like paper towels or sawdust.
-
Collection: Carefully collect the absorbed material and any contaminated items (e.g., gloves, wipes) into a designated, chemically resistant, and sealable container.
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution as recommended by your institution's safety office.
-
Labeling: Clearly label the waste container with "Hazardous Waste: this compound" and include the date and relevant hazard pictograms.
III. Step-by-Step Disposal Protocol
The disposal of this compound waste must be handled as a hazardous waste stream.
-
Waste Segregation: Do not mix this compound waste with any other chemical waste unless explicitly approved by a hazardous waste specialist.
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled container for all this compound waste.
-
The container must be compatible with the chemical.
-
Ensure the container is sealed tightly when not in use.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
The storage area should be away from heat, sparks, and open flames.[1]
-
Ensure secondary containment is in place to prevent the spread of any potential leaks.
-
-
Professional Disposal:
-
Contact a licensed environmental waste disposal company. This is a mandatory step.[2]
-
Provide the disposal company with all available information on the chemical.
-
Follow their specific instructions for packaging, labeling, and transportation.
-
The most probable method of disposal for this type of compound is high-temperature incineration in a licensed hazardous waste facility.[2]
-
IV. Hazard Profile of Structurally Similar Compounds
The following table summarizes the known hazards of related vinylpyridine compounds. It is prudent to assume that this compound exhibits similar hazardous properties.
Table 2: Hazard Summary of Related Vinylpyridines
| Hazard Classification | 2-Vinylpyridine | 4-Vinylpyridine |
| Flammable Liquid | Yes | Yes |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic | Toxic |
| Skin Corrosion/Irritation | Causes severe burns | Causes severe burns |
| Serious Eye Damage/Irritation | Causes serious eye damage | Causes serious eye damage |
| Skin Sensitization | May cause an allergic reaction | May cause an allergic reaction |
| Aquatic Toxicity | Toxic to aquatic life | Toxic to aquatic life |
Data sourced from various Safety Data Sheets for 2-vinylpyridine and 4-vinylpyridine.
V. Disposal Decision Workflow
The following diagram outlines the logical steps and decision points for the proper disposal of this compound.
Figure 1. Disposal workflow for this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling 2-Vinylpyridin-4-amine
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Vinylpyridin-4-amine (CAS No. 102000-57-7) was not available at the time of this document's creation. The following guidance is based on the safety data for the closely related compound, 2-Vinylpyridine. It is imperative to handle this compound with a high degree of caution and to consult a specific SDS for it as soon as one becomes available. The information provided here should be used as a conservative baseline for ensuring laboratory safety.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational procedures and disposal plans to ensure safe laboratory practices.
Hazard Summary and Personal Protective Equipment (PPE)
2-Vinylpyridine is classified as a flammable liquid and vapor that is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[1][2][3] It may also cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects.[1][2] Furthermore, it is corrosive to the respiratory tract.[1] Due to the structural similarity, this compound should be handled as a compound with a similar hazard profile.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specifications |
| Eye/Face Protection | Tightly fitting safety goggles and a face shield (8-inch minimum). | Must be approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1][4] |
| Skin Protection | Chemical-resistant gloves (e.g., Natural rubber, Nitrile rubber, Neoprene, PVC), long-sleeved clothing, and a chemical protection suit.[2][5] | Gloves must be inspected before use and disposed of properly after handling.[1] |
| Respiratory Protection | A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used where risk assessment shows it is appropriate. If a respirator is the sole means of protection, a full-face supplied air respirator is necessary.[4] | Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[4] |
Safe Handling and Storage
Proper handling and storage are crucial to prevent exposure and accidents.
Operational Plan:
-
Preparation:
-
Read and understand this safety guide thoroughly before handling the chemical.
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3]
-
Work in a well-ventilated area, preferably under a chemical fume hood.[2][3]
-
Remove all sources of ignition, as the compound is likely flammable.[1][2][5] Use non-sparking tools and take precautionary measures against static discharge.[2][3]
-
-
Handling:
-
Storage:
-
Store in a cool, dry, and well-ventilated place.[1][4] A refrigerator at 2-8°C is recommended for this compound.[6] Some sources recommend storing 2-vinylpyridine in a freezer to maintain product quality.[2][3]
-
Keep the container tightly closed and sealed until ready for use.[1][2][4] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1][4]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][3]
-
Store in a fireproof area, separated from food and feedstuffs.[5]
-
Emergency Procedures and First Aid
Immediate action is required in case of exposure.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[1][4] |
| Skin Contact | Take off contaminated clothing and shoes immediately. Wash off with soap and plenty of water. Take the victim to a hospital immediately. Consult a physician.[1][4] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][4] Remove contact lenses if present and easy to do.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately.[1][4] |
In case of a spill, evacuate personnel to a safe area.[2] Wear respiratory protection and avoid breathing vapors.[1][4] Remove all sources of ignition.[1][2][4] Contain the spillage and collect it with an electrically protected vacuum cleaner or by wet-brushing.[1][4] Place the collected material in a suitable container for disposal.[2][4] Do not let the product enter drains.[1][4]
Disposal Plan
Chemical waste must be disposed of in accordance with local, regional, and national regulations.
-
Waste Chemical: Offer surplus and non-recyclable solutions to a licensed disposal company.[4] Consider burning in a chemical incinerator equipped with an afterburner and scrubber, but exercise extreme care as the material is highly flammable.[4]
-
Contaminated Packaging: Dispose of as unused product.[4]
-
Environmental Precautions: Avoid release to the environment as the substance is toxic to aquatic life.[1][2][4]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
